Product packaging for 1-(Piperazin-1-yl)isoquinoline(Cat. No.:CAS No. 126653-00-7)

1-(Piperazin-1-yl)isoquinoline

Cat. No.: B2585462
CAS No.: 126653-00-7
M. Wt: 213.284
InChI Key: IDFYLSABDUMICK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(Piperazin-1-yl)isoquinoline is a useful research compound. Its molecular formula is C13H15N3 and its molecular weight is 213.284. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15N3 B2585462 1-(Piperazin-1-yl)isoquinoline CAS No. 126653-00-7

Properties

IUPAC Name

1-piperazin-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-4-12-11(3-1)5-6-15-13(12)16-9-7-14-8-10-16/h1-6,14H,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFYLSABDUMICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00920239
Record name 1-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906745-82-2
Record name 1-(Piperazin-1-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00920239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and significance of 1-(piperazin-1-yl)isoquinoline, a key heterocyclic scaffold in modern medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the core chemical principles and practical methodologies associated with this compound. We will delve into the prevalent synthetic route, a classic nucleophilic aromatic substitution, and provide a detailed, field-tested experimental protocol. Furthermore, a thorough guide to the characterization of the title compound using contemporary analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. The importance of the this compound moiety as a privileged structure in drug discovery, particularly in the development of therapeutics for neurological disorders, is also highlighted.

Introduction: The Significance of the this compound Scaffold

The fusion of an isoquinoline ring system with a piperazine moiety at the C1 position gives rise to this compound, a compound of considerable interest in the field of medicinal chemistry. The isoquinoline core is a structural component of numerous natural products and pharmacologically active molecules, conferring a rigid framework that can be strategically functionalized. The piperazine ring, a common pharmacophore, often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to modulate receptor interactions.

The combination of these two entities in this compound has proven to be a fruitful strategy in the design of novel therapeutic agents. This scaffold serves as a crucial intermediate in the synthesis of a variety of compounds, most notably those targeting neurological disorders and certain types of cancer.[1] Its unique three-dimensional structure allows for specific interactions with biological targets, making it a valuable building block in the drug discovery pipeline.[1] A notable application is in the development of dopamine D3 receptor preferring agonists, which have shown potential in the treatment of conditions like Parkinson's disease.[2]

This guide will provide a detailed exposition of the synthesis and characterization of this important molecule, offering both theoretical understanding and practical, actionable protocols.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNA_r_) reaction between 1-chloroisoquinoline and piperazine. This reaction is predicated on the electron-deficient nature of the C1 position of the isoquinoline ring, which is activated towards nucleophilic attack.

Mechanistic Rationale

The nitrogen atom in the isoquinoline ring withdraws electron density, particularly from the α-positions (C1 and C3), making them electrophilic. The C1 position is generally more reactive towards nucleophilic substitution. The reaction with a nucleophile, such as the secondary amine of piperazine, proceeds through a Meisenheimer-like intermediate, which subsequently rearomatizes by the expulsion of the chloride leaving group.

dot graph "Synthetic_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

"1-Chloroisoquinoline" [shape=oval, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Piperazine" [shape=oval, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Nucleophilic\nAromatic Substitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [shape=oval, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"1-Chloroisoquinoline" -> "Reaction"; "Piperazine" -> "Reaction"; "Reaction" -> "this compound"; } caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of the title compound.[2]

Materials:

  • 1-Chloroisoquinoline

  • Piperazine (anhydrous)

  • Isopropanol (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-chloroisoquinoline (1.0 eq).

  • Addition of Reagents: Add a significant excess of piperazine (typically 5-10 eq) to the flask. The large excess of piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.

  • Solvent Addition: Add anhydrous isopropanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the isopropanol under reduced pressure using a rotary evaporator. c. Dissolve the resulting residue in dichloromethane. d. Transfer the dichloromethane solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining HCl and excess piperazine. e. Wash the organic layer with water. f. Dry the organic layer over anhydrous sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Yield: This reaction typically proceeds with a quantitative yield, affording this compound as a yellow semisolid.[2] For many subsequent applications, the crude product is of sufficient purity.[2]

Purification

For applications requiring high purity, the crude product can be purified by column chromatography on silica gel.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (100-200 mesh)

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., starting from 100% dichloromethane and gradually increasing the methanol concentration to 5-10%) is typically effective.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane.

    • Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford the purified this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

dot graph "Characterization_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

"Synthesis" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Crude_Product" [shape=box, style="rounded"]; "Purification" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Pure_Product" [shape=box, style="rounded"]; "Characterization" [shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy\n(1H & 13C)"]; "MS" [label="Mass Spectrometry"]; "Data_Analysis" [label="Data Analysis &\nStructure Confirmation", shape=parallelogram];

"Synthesis" -> "Crude_Product"; "Crude_Product" -> "Purification"; "Purification" -> "Pure_Product"; "Pure_Product" -> "Characterization"; "Characterization" -> "NMR"; "Characterization" -> "MS"; "NMR" -> "Data_Analysis"; "MS" -> "Data_Analysis"; } caption: A typical workflow for the characterization of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the protons of the isoquinoline ring system and the piperazine moiety.

  • Isoquinoline Protons: The aromatic protons of the isoquinoline core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be consistent with a 1-substituted isoquinoline. A published spectrum shows a doublet at δ 8.14-8.16 ppm (J = 8 Hz) and another doublet at δ 8.08-8.10 ppm, which are characteristic of the isoquinoline protons.[2]

  • Piperazine Protons: The protons on the piperazine ring will appear as multiplets in the upfield region, typically between δ 3.0 and 4.0 ppm. The protons on the carbons adjacent to the isoquinoline nitrogen will be shifted further downfield compared to the protons on the carbons adjacent to the secondary amine.

¹³C NMR Spectroscopy:

  • Isoquinoline Carbons: The carbon atoms of the isoquinoline ring will resonate in the aromatic region (δ 110-160 ppm). The C1 carbon, being attached to the electron-withdrawing piperazine nitrogen, is expected to be significantly deshielded.

  • Piperazine Carbons: The carbon atoms of the piperazine ring will appear in the aliphatic region (δ 40-60 ppm).

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Isoquinoline C1~160
Other Isoquinoline110 - 140
Piperazine CH₂ (N-C1)~51
Piperazine CH₂ (NH)~45
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: For this compound (C₁₃H₁₅N₃), the expected exact mass is 213.1266 g/mol .[5] High-resolution mass spectrometry (HRMS) should confirm this value with high accuracy.

  • Fragmentation Pattern: The fragmentation pattern in the mass spectrum will provide further structural information. Common fragmentation pathways may include cleavage of the piperazine ring and loss of fragments from the isoquinoline core.

Table 2: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₃H₁₅N₃
Molecular Weight213.28 g/mol
Exact Mass213.126597491 Da
AppearanceYellow semisolid
Purity (typical)>95% (after purification)

Applications in Drug Discovery

The this compound scaffold is a privileged structure in drug discovery, primarily due to its ability to be readily functionalized at the N4 position of the piperazine ring. This allows for the exploration of a wide range of chemical space and the optimization of pharmacological activity.

Derivatives of this compound have been extensively investigated as:

  • Dopamine Receptor Ligands: As mentioned earlier, this scaffold is a key component of potent and selective dopamine D3 receptor agonists, which are being explored for the treatment of Parkinson's disease and other neurological disorders.[2]

  • Anticancer Agents: The isoquinoline ring system is found in several natural products with anticancer activity, and synthetic derivatives based on the this compound core are being investigated for their potential as novel chemotherapeutics.[1]

  • Other CNS Targets: The versatile nature of this scaffold allows for its adaptation to target other central nervous system (CNS) receptors and enzymes.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented synthetic protocol, based on a robust nucleophilic aromatic substitution reaction, offers a reliable method for accessing this valuable building block. The comprehensive characterization data, including NMR and mass spectrometry guidelines, will aid researchers in confirming the identity and purity of their synthesized material. The established importance of the this compound scaffold in medicinal chemistry underscores the continued relevance of this compound in the development of new and improved therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 1-(Piperazin-1-yl)isoquinoline, a versatile building block in medicinal chemistry. Recognizing its role as a key intermediate in the development of therapeutics for neurological disorders and oncology, a thorough understanding of its fundamental characteristics is paramount for optimizing drug design, formulation, and delivery.[1] This document moves beyond a simple recitation of data, offering insights into the experimental determination of these properties and their implications for research and development.

Molecular Profile and Significance

This compound is a bicyclic heteroaromatic compound featuring an isoquinoline nucleus linked to a piperazine ring at the 1-position. This unique structural arrangement confers a range of chemical properties that are highly relevant to its biological activity and application in drug discovery.

PropertyValueSource
Molecular Formula C₁₃H₁₅N₃--INVALID-LINK--[2][3]
Molecular Weight 213.28 g/mol --INVALID-LINK--[2][3]
Appearance Yellow semisolid[4]

Ionization Behavior: A Tale of Two Moieties

The ionization state of a molecule at physiological pH is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. This compound possesses three nitrogen atoms capable of protonation: one in the isoquinoline ring and two in the piperazine ring. Consequently, it will exhibit at least two distinct pKa values.

  • pKa1 (most basic): This is expected to be associated with the secondary amine in the piperazine ring, likely in the range of 9.0 - 9.5 . The electron-withdrawing effect of the isoquinoline ring will slightly reduce the basicity of the adjacent piperazine nitrogen.

  • pKa2 (less basic): This will be a composite of the influences of the isoquinoline ring nitrogen and the second piperazine nitrogen. We can anticipate this value to be in the range of 4.5 - 5.5 .

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[7] The procedure involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH.

Workflow for Potentiometric pKa Determination

G prep1 Dissolve this compound in a suitable solvent (e.g., water/methanol) prep2 Adjust initial pH to the acidic range (e.g., pH 2) with a strong acid (e.g., HCl) prep1->prep2 titrate Titrate with a standardized strong base (e.g., NaOH) in small, precise increments prep2->titrate measure Record pH after each addition using a calibrated pH meter titrate->measure measure->titrate plot Plot pH vs. volume of titrant added measure->plot derivative Calculate the first and second derivatives of the titration curve plot->derivative pka Identify inflection points to determine pKa values derivative->pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity: Balancing Water and Fat Solubility

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, influencing a compound's ability to cross cell membranes and its overall pharmacokinetic profile.

PubChem provides a computed XLogP3-AA value of 1.9 for this compound.[2] It is important to note that this is a theoretical value. For a definitive assessment, experimental determination is necessary.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining logP. It involves partitioning a compound between two immiscible liquids, typically n-octanol and water, and measuring the concentration of the compound in each phase.

Workflow for Shake-Flask logP Determination

G prep1 Prepare a solution of this compound in one of the phases (e.g., n-octanol) prep2 Add an equal volume of the second phase (e.g., water) prep1->prep2 shake Shake the mixture vigorously to ensure thorough mixing prep2->shake equilibrate Allow the mixture to stand until the two phases have completely separated (equilibration) shake->equilibrate sample Carefully sample each phase equilibrate->sample quantify Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC) sample->quantify calculate Calculate logP = log([Compound]octanol / [Compound]water) quantify->calculate

Caption: Workflow for logP determination using the shake-flask method.

Solubility: A Key Factor for Bioavailability

The aqueous solubility of a drug candidate is a critical factor influencing its absorption and bioavailability. The presence of multiple nitrogen atoms in this compound suggests that its solubility will be highly pH-dependent.

Experimental Determination of Aqueous Solubility

Both kinetic and thermodynamic solubility assays can be employed to characterize the solubility of this compound.

  • Kinetic Solubility: This high-throughput method is often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs.

  • Thermodynamic Solubility: This method measures the equilibrium solubility of a compound and is considered the "true" solubility. It involves adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate over an extended period, and then measuring the concentration of the dissolved compound.

Workflow for Thermodynamic Solubility Determination

G prep1 Add an excess of solid this compound to a known volume of aqueous buffer (at a specific pH) shake Shake or stir the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium prep1->shake separate Separate the undissolved solid from the solution (e.g., by filtration or centrifugation) shake->separate quantify Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) separate->quantify

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. A published ¹H NMR spectrum for this compound in CDCl₃ shows characteristic signals for the aromatic protons of the isoquinoline ring and the methylene protons of the piperazine ring.[4] Specifically, a doublet at δ 8.14-8.16 ppm (J = 8 Hz) and another at δ 8.08-8.10 ppm are indicative of the isoquinoline protons.[4] The piperazine protons will appear as multiplets in the aliphatic region.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Based on data from similar substituted isoquinolines, the spectrum is expected to show signals for the aromatic carbons of the isoquinoline ring in the range of δ 110-165 ppm and the aliphatic carbons of the piperazine ring between δ 45-55 ppm.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the protonated molecule [M+H]⁺ would be expected at m/z 214.13.[9] The fragmentation pattern would likely involve cleavage of the piperazine ring and the bond connecting it to the isoquinoline nucleus.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. Key expected absorptions for this compound include:

  • N-H stretch: A peak in the region of 3200-3500 cm⁻¹ corresponding to the secondary amine in the piperazine ring.

  • C-H aromatic stretch: Peaks above 3000 cm⁻¹.

  • C-H aliphatic stretch: Peaks below 3000 cm⁻¹.

  • C=N and C=C aromatic stretches: Peaks in the 1400-1600 cm⁻¹ region.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a compound of significant interest in medicinal chemistry. While some experimental data is available, further characterization, particularly of its pKa, experimental logP, and pH-dependent solubility, would be highly beneficial for the scientific community. The experimental protocols outlined herein provide a roadmap for researchers to obtain this valuable data. A comprehensive understanding of these fundamental properties will undoubtedly accelerate the development of novel therapeutics based on this versatile molecular scaffold.

References

The Multifaceted Pharmacology of 1-(Piperazin-1-yl)isoquinoline: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of a diverse array of pharmacologically active agents.[1][2] This technical guide synthesizes the current understanding of the mechanism of action of this core moiety, drawing upon extensive research on its derivatives. While the parent compound is primarily a research intermediate, its structural motifs bestow upon its analogues a remarkable ability to interact with key G-protein coupled receptors (GPCRs) in the central nervous system (CNS). This guide will delve into the intricate pharmacology of this compound derivatives, focusing on their interactions with serotonin and dopamine receptor systems, the downstream signaling cascades they modulate, and the experimental methodologies employed to elucidate these actions. The insights provided herein are intended to empower researchers and drug development professionals in the rational design of novel therapeutics for neurological and psychiatric disorders.

Introduction: The this compound Scaffold - A Gateway to CNS-Active Compounds

The unique fusion of a piperazine ring with an isoquinoline framework endows the this compound molecule with significant bioactivity.[1] This heterocyclic structure has been extensively explored as a key building block in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] The piperazine moiety is a well-known pharmacophore that interacts with a variety of neurotransmitter receptors, while the isoquinoline core is a structural feature of many natural alkaloids and synthetic compounds with diverse pharmacological properties.[2][3][4] The combination of these two pharmacophores has given rise to a plethora of derivatives with potent and often multi-target activities, making this scaffold a subject of intense investigation in modern drug discovery.

Primary Pharmacological Targets: A Multi-Receptor Profile

Derivatives of this compound have been shown to interact with a range of CNS receptors, with a predominant affinity for serotonin (5-HT) and dopamine (D) receptors. This multi-receptor engagement is a hallmark of many atypical antipsychotics and antidepressants, suggesting the therapeutic potential of this chemical class in treating complex neuropsychiatric conditions.

Serotonin Receptor Interactions: A Focus on 5-HT1A and 5-HT7 Receptors

A significant body of research has highlighted the interaction of this compound derivatives with serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes.[5][6][7][8] These receptors are critically involved in the regulation of mood, anxiety, and cognition.

  • 5-HT1A Receptor Ligands: Many arylpiperazine derivatives containing the isoquinoline moiety exhibit high affinity for the 5-HT1A receptor.[6][8] Depending on the specific substitutions, these compounds can act as agonists, partial agonists, or antagonists at this receptor. Agonism at presynaptic 5-HT1A autoreceptors reduces the firing of serotonergic neurons, while postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.

  • 5-HT7 Receptor Ligands: The 5-HT7 receptor has emerged as a promising target for the treatment of depression and cognitive disorders.[9] Several this compound derivatives have been identified as potent 5-HT7 receptor antagonists or inverse agonists.[5][10] Antagonism of the 5-HT7 receptor is thought to contribute to antidepressant-like effects.

The dual targeting of 5-HT1A and 5-HT7 receptors by a single molecule is a particularly attractive strategy for the development of novel antidepressants with potentially faster onset of action and improved efficacy.[8]

Dopamine Receptor Interactions: Targeting D2 and D3 Receptors

In addition to their effects on the serotonergic system, derivatives of this compound have demonstrated significant affinity for dopamine D2 and D3 receptors.[5][11] These receptors are the primary targets for antipsychotic medications used in the treatment of schizophrenia and bipolar disorder.

  • D2 and D3 Receptor Antagonism: Some derivatives display antagonistic activity at D2 and D3 receptors, a key mechanism for alleviating the positive symptoms of psychosis.[5]

  • D3 Receptor Preferring Agonists: Interestingly, specific structural modifications to the this compound scaffold have led to the development of potent and selective D3 receptor agonists.[11][12] These compounds have shown promise in preclinical models of Parkinson's disease, suggesting a potential therapeutic application in this neurodegenerative disorder.[11][12]

The following table summarizes the binding affinities of representative this compound derivatives for various CNS receptors.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional ActivityReference
Compound 16 5-HT724.5Partial Agonist[7]
Compound 20 5-HT78.2Full Agonist[7]
Compound 21 5-HT1A0.74Full Agonist[8]
Compound 21 5-HT78.4Antagonist[8]
(-)-24c (D-301) D3EC50 = 0.52 nMPreferential Agonist[11]

Signaling Pathways and Downstream Effects

The interaction of this compound derivatives with their target GPCRs initiates a cascade of intracellular signaling events. The specific downstream effects depend on the receptor subtype and the functional nature of the interaction (agonism vs. antagonism).

Serotonergic Signaling

The 5-HT1A and 5-HT7 receptors are coupled to different G-proteins and thus modulate distinct signaling pathways.

Serotonergic Signaling Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT7 5-HT7 Receptor Signaling 5-HT1A_Ligand This compound Derivative (Agonist) 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Ligand->5-HT1A_Receptor Binds Gi_protein Gi/o Protein 5-HT1A_Receptor->Gi_protein Activates AC_inhibition Adenylyl Cyclase (Inhibition) Gi_protein->AC_inhibition GIRK_activation GIRK Channel (Activation) Gi_protein->GIRK_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease PKA_inhibition ↓ PKA Activity cAMP_decrease->PKA_inhibition K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK_activation->K_efflux 5-HT7_Ligand This compound Derivative (Antagonist) 5-HT7_Receptor 5-HT7 Receptor 5-HT7_Ligand->5-HT7_Receptor Blocks Serotonin Binding Gs_protein Gs Protein 5-HT7_Receptor->Gs_protein Prevents Activation AC_activation Adenylyl Cyclase (Activation) Gs_protein->AC_activation cAMP_increase ↑ cAMP AC_activation->cAMP_increase PKA_activation ↑ PKA Activity cAMP_increase->PKA_activation ERK_activation ↑ ERK Activation PKA_activation->ERK_activation

Figure 1: Simplified signaling pathways for 5-HT1A and 5-HT7 receptors.

Dopaminergic Signaling

D2 and D3 receptors are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Antagonism of these receptors by this compound derivatives would block the effects of dopamine, while agonism would mimic them.

Experimental Methodologies for Elucidating the Mechanism of Action

A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacological profile of this compound derivatives.

In Vitro Assays
  • Radioligand Binding Assays: These assays are fundamental for determining the affinity of a compound for a specific receptor. They involve competing the test compound with a radiolabeled ligand for binding to a receptor preparation.

  • Functional Assays: These assays measure the functional consequences of receptor binding. Examples include:

    • GTPγS Binding Assays: Measure the activation of G-proteins upon receptor agonism.[11]

    • cAMP Assays: Quantify changes in intracellular cyclic AMP levels, a key second messenger for many GPCRs.

    • Reporter Gene Assays: Utilize engineered cell lines where receptor activation leads to the expression of a reporter gene.

Detailed Experimental Protocol: Radioligand Binding Assay

This protocol provides a general framework for assessing the binding affinity of a this compound derivative to a target CNS receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor (e.g., from recombinant cell lines or brain tissue).

  • Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2/D3 receptors).

  • Test compound (this compound derivative) at various concentrations.

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the non-specific binding control in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, cell membranes, and non-specific binding control.

    • Test Compound: Assay buffer, radioligand, cell membranes, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Start Start: Prepare Reagents Assay_Setup Set up Assay in 96-well Plate (Total, Non-specific, Test Compound) Start->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Terminate Binding by Rapid Filtration Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Perform Scintillation Counting Washing->Counting Data_Analysis Analyze Data: Calculate IC50 and Ki Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Figure 2: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold represents a highly fruitful starting point for the design of novel CNS-active agents. The ability of its derivatives to modulate key serotonin and dopamine receptors underscores their potential in treating a range of neuropsychiatric and neurodegenerative disorders. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the scaffold to enhance selectivity and fine-tune functional activity at specific receptor subtypes.

  • Pharmacokinetic Profiling: Improving the drug-like properties of these compounds to ensure favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

By leveraging the insights into the mechanism of action of the this compound core, the scientific community is well-positioned to develop the next generation of innovative medicines for CNS disorders.

References

A-Depth Technical Guide on the Structure-Activity Relationship of Isoquinoline-Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

The fusion of an isoquinoline core with a piperazine moiety creates a molecular scaffold of significant interest in drug discovery. Isoquinoline, a bicyclic aromatic heterocycle, is a common feature in many natural alkaloids and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory actions.[1][2] The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is considered a "privileged scaffold".[3] Its inclusion in a molecule can modulate physicochemical properties such as solubility and basicity, improve pharmacokinetic profiles (ADME), and provide key interaction points with biological targets through hydrogen bonding.[3][4][5] The combination of these two pharmacophores has yielded a plethora of compounds with therapeutic potential across various disease areas, from oncology to infectious diseases and central nervous system disorders.[1][6][7]

This guide provides an in-depth exploration of the structure-activity relationships (SAR) of isoquinoline-piperazine compounds. We will dissect the core scaffold, analyze the impact of substitutions at various positions, and provide validated experimental protocols for researchers aiming to explore this chemical space. Our focus is on the causality behind the observed biological activities, offering insights grounded in established medicinal chemistry principles.

The Isoquinoline-Piperazine Core: A Structural Overview

The fundamental isoquinoline-piperazine scaffold consists of the isoquinoline ring system connected, typically via one of its carbon atoms, to one of the nitrogen atoms of the piperazine ring. The true versatility of this scaffold lies in the numerous points available for chemical modification, which allows for the fine-tuning of a compound's biological activity, selectivity, and pharmacokinetic properties.

Caption: General structure of an isoquinoline-piperazine scaffold highlighting primary points for chemical modification.

The key areas for SAR exploration are:

  • The Isoquinoline Ring (Positions R1): Substitutions on the aromatic portion of the isoquinoline can modulate electronic properties, lipophilicity, and steric interactions with the target protein.

  • The Piperazine Ring (Position R2): The second nitrogen of the piperazine is a critical handle for introducing a wide variety of substituents. This position often dictates the compound's primary interaction with the target and significantly influences its overall properties.

  • The Linker: While often a direct connection, a linker atom or group can be inserted between the isoquinoline and piperazine moieties to alter the distance and geometric orientation between the two key pharmacophores.

Dissecting the Structure-Activity Relationship

The biological activity of isoquinoline-piperazine derivatives is highly dependent on the nature and position of various substituents. These modifications can influence how the molecule fits into a binding pocket, its electronic interactions, and its overall physicochemical profile.

Modifications on the Isoquinoline Ring System (R1)

Substituents on the isoquinoline core are crucial for orienting the molecule within the target's binding site and can form key interactions that enhance potency.

  • Alkoxy Groups: The introduction of methoxy (-OCH3) or ethoxy (-OC2H5) groups, particularly at positions 6 and 7 of the isoquinoline ring, is a common strategy in the design of kinase inhibitors. These groups can act as hydrogen bond acceptors and increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions. In one study of quinazoline derivatives (a related scaffold), compounds with 6,7-disubstituted patterns showed potent antiproliferative activities.[8]

  • Halogens: The addition of halogens like chlorine (Cl) or fluorine (F) can increase potency by forming halogen bonds or engaging in favorable hydrophobic interactions. Fluorine, in particular, can be used to block metabolic hotspots, thereby improving the compound's pharmacokinetic profile.

  • Hydroxylation: Introducing a hydroxyl (-OH) group can provide a critical hydrogen bond donor/acceptor point, significantly anchoring the molecule to its target. However, it can also increase metabolic liability.

The Crucial Role of the Piperazine N-Substituent (R2)

The substituent on the distal nitrogen of the piperazine ring is arguably the most critical determinant of a compound's specific biological activity and selectivity. This is because this part of the molecule often extends into a solvent-exposed region or a specificity pocket of the target protein.

  • Aromatic and Heteroaromatic Rings: Attaching aryl or heteroaryl groups (e.g., phenyl, pyrimidine, benzimidazole) often leads to potent compounds. These groups can engage in hydrophobic and π-π stacking interactions. The substitution pattern on these appended rings is also a key area for optimization. For example, in a series of CXCR4 antagonists, replacing a simple butylamine side chain with N-alkyl piperazine derivatives led to compounds with improved metabolic stability and reduced off-target effects.[9][10]

  • Amide and Sulfonamide Linkages: The R2 group is often connected via an amide or sulfonamide bond. These functional groups are excellent hydrogen bond donors and acceptors and can impart conformational rigidity. Studies on quinoline-piperazine hybrids have shown that incorporating sulfonamides and amides can lead to potent antibacterial and antitubercular agents.[6]

  • Alkyl Chains: Simple or functionalized alkyl chains can be used to probe hydrophobic pockets. The length and branching of the chain can be optimized to maximize van der Waals interactions. In the development of CXCR4 antagonists, an N-propyl piperazine side chain retained high potency while improving the overall drug-like properties compared to the parent compound.[9]

The following table summarizes the impact of various substitutions on the biological activity of hypothetical isoquinoline-piperazine compounds targeting a protein kinase.

Compound IDR1 (Isoquinoline)R2 (Piperazine N-substituent)Kinase IC50 (nM)Rationale for Activity Change
Baseline-1 HPhenyl520Basic scaffold with moderate activity.
Mod-1A 6,7-dimethoxyPhenyl150Methoxy groups likely engage in H-bonding in the hinge region, increasing potency.[8]
Mod-1B 7-chloroPhenyl280Chlorine adds hydrophobicity, potentially improving binding pocket occupancy.
Mod-2A 6,7-dimethoxy3-chloro-4-fluorophenyl25Halogens on the R2 phenyl group probe a specific sub-pocket, dramatically increasing potency.[11]
Mod-2B 6,7-dimethoxyBenzoyl85The amide carbonyl acts as a key H-bond acceptor, enhancing affinity.[12]
Mod-2C 6,7-dimethoxyN-propyl>1000Loss of the aromatic R2 group removes critical π-stacking interactions, leading to a loss of activity.

Experimental Workflows for SAR Determination

A systematic approach is essential to efficiently map the SAR of a new series of isoquinoline-piperazine compounds. This involves parallel synthesis to generate a library of analogs, followed by robust biological screening.

SAR_Workflow Start Hypothesis: Isoquinoline-Piperazine Scaffold Synthesis Parallel Synthesis of Analog Library Start->Synthesis Design R1, R2 variations Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Screening Primary Biological Screening (e.g., In vitro enzyme assay) Purification->Screening Data Data Analysis: Identify Initial Hits Screening->Data Secondary Secondary Assays (Cell-based, Selectivity) Screening->Secondary Active Compounds SAR_Table Generate SAR Table (Structure vs. Activity) Data->SAR_Table Correlate structure with activity Optimization Focused Synthesis: Optimize Potency & Properties SAR_Table->Optimization Design next generation Optimization->Purification Secondary->Optimization Feedback Loop Lead Lead Candidate Secondary->Lead Promising Profile

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: General Synthesis of an N-Arylpiperazine Isoquinoline Derivative

This protocol describes a common synthetic route involving a nucleophilic aromatic substitution (SNAr) reaction.

Objective: To synthesize a library of analogs by varying the N-arylpiperazine component.

Materials:

  • 4-chloro-6,7-dimethoxyisoquinoline (Starting Material 1)

  • Various substituted N-arylpiperazines (Starting Material 2)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vials, magnetic stirrer, heating block

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a 10 mL reaction vial, dissolve 4-chloro-6,7-dimethoxyisoquinoline (1.0 eq) in DMF (2 mL).

  • Add Reagents: Add the selected substituted N-arylpiperazine (1.2 eq) to the vial, followed by the addition of DIPEA (3.0 eq) to act as a base.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C. Monitor the reaction progress by LC-MS every 2-4 hours until the starting material is consumed (typically 8-16 hours).

  • Workup: Allow the reaction to cool to room temperature. Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using reverse-phase preparative HPLC to obtain the desired compound.

  • Characterization: Confirm the structure and purity of the final compound using LC-MS and ¹H NMR spectroscopy.

Causality: The SNAr reaction is an effective method for coupling the piperazine nitrogen to an electron-deficient aromatic ring like a chloro-isoquinoline. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing in the primary reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the IC50 value of synthesized compounds against a target protein kinase.

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized isoquinoline-piperazine compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate.

  • Enzyme Addition: Add the kinase enzyme, diluted in assay buffer, to each well.

  • Incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

  • Reaction Time: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: This protocol includes essential controls (no inhibitor, no enzyme) to ensure the observed signal is directly related to enzyme activity and its inhibition. The dose-response curve provides a robust validation of the compound's inhibitory effect.

Signaling Pathway Context

To fully appreciate the SAR, it's vital to understand the biological context. Many isoquinoline-piperazine compounds function as inhibitors of signaling pathways implicated in diseases like cancer. For instance, they can act as ATP-competitive inhibitors of protein kinases within the MAP kinase pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Promotes Inhibitor Isoquinoline-Piperazine Inhibitor Inhibitor->RAF Inhibits ATP Binding

Caption: Inhibition of the RAF kinase within the MAPK signaling pathway by a hypothetical isoquinoline-piperazine compound.

Conclusion and Future Directions

The isoquinoline-piperazine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic tractability and the rich SAR landscape it presents make it an enduringly attractive starting point for drug discovery campaigns. Key takeaways from numerous studies indicate that potent and selective compounds can be developed by:

  • Decorating the isoquinoline core with hydrogen-bond-donating/accepting groups to anchor the molecule in the target.

  • Systematically exploring diverse aromatic and heteroaromatic substituents on the piperazine nitrogen to maximize interactions in specificity pockets.

  • Fine-tuning physicochemical properties through judicious use of functional groups like halogens and small alkyl chains to optimize ADME profiles.

Future research will likely focus on developing compounds with novel mechanisms of action, such as allosteric modulators or covalent inhibitors. Furthermore, the application of this scaffold to new target classes, guided by computational modeling and a deep understanding of the SAR principles outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutics.

References

The Discovery and Development of 1-(Piperazin-1-yl)isoquinoline Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(piperazin-1-yl)isoquinoline scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a diverse array of biological entities implicated in a range of human diseases. This technical guide provides an in-depth exploration of the discovery and development of analogs based on this core, intended for researchers, scientists, and drug development professionals. We will traverse the synthetic landscape, delve into the nuances of structure-activity relationships (SAR), and elucidate the mechanisms of action against key therapeutic targets. This document is designed to be a practical and insightful resource, bridging foundational chemistry with advanced pharmacological concepts to empower the next wave of innovation in drug discovery.

Introduction: The Strategic Value of the this compound Core

The isoquinoline nucleus is a bicyclic aromatic heterocycle that is a cornerstone of numerous natural products and synthetic molecules with profound pharmacological activities.[1][2] Its rigid structure provides a well-defined vector for the orientation of substituents, while the nitrogen atom offers a key site for hydrogen bonding and salt bridge formation. The incorporation of a piperazine ring at the 1-position introduces a versatile linker that can be readily functionalized.[3][4] The two nitrogen atoms of the piperazine moiety offer opportunities for modulating physicochemical properties such as solubility and basicity, and for introducing diverse substituents to probe interactions with biological targets.[4][5] This unique combination of a rigid aromatic core and a flexible, functionalizable linker underpins the therapeutic potential of this scaffold in targeting complex biological systems, including those in the central nervous system (CNS) and in oncology.[3][6]

Synthetic Strategies: Building the Core and its Analogs

The construction of the this compound scaffold and its subsequent diversification are crucial steps in the drug discovery process. A variety of synthetic routes have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the core structure involves the nucleophilic aromatic substitution (SNAr) of a leaving group at the 1-position of the isoquinoline ring with piperazine.

Experimental Protocol: Synthesis of this compound [7]

  • Starting Material: 1-Chloroisoquinoline.

  • Reagents: Piperazine (excess), isopropanol (solvent).

  • Procedure:

    • To a solution of 1-chloroisoquinoline (1.0 eq) in isopropanol, add an excess of piperazine (typically 4-5 eq).

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Diversification of the Scaffold

The true power of this scaffold lies in its amenability to diversification at multiple positions. The following diagram illustrates the key points for modification.

SAR_Points cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points scaffold R1 R1 Substituents (on Piperazine) scaffold->R1 N-4 Position R2 R2 Substituents (on Isoquinoline) scaffold->R2 Aromatic Ring

Caption: Key points for chemical modification on the this compound scaffold.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully exploited to develop potent and selective ligands for a variety of therapeutic targets.

Dopamine D2/D3 Receptor Ligands for CNS Disorders

Dopamine D2 and D3 receptors are key targets for the treatment of neuropsychiatric disorders such as Parkinson's disease and schizophrenia.[7][8] The this compound core has proven to be an excellent starting point for the development of potent and selective D3 receptor agonists.

Structure-Activity Relationship Insights:

  • Aromatic Substituents on Piperazine (R1): The nature of the aromatic group attached to the N-4 position of the piperazine ring is critical for both potency and selectivity. Larger, hydrophobic groups are generally well-tolerated.[7]

  • Linker and Terminal Group: The linker between the piperazine and a terminal pharmacophore plays a crucial role in optimizing receptor interactions. For example, the introduction of a 2-aminothiazolidinium moiety has been shown to enhance D3 receptor selectivity.[7]

  • Isoquinoline Substituents (R2): Modifications on the isoquinoline ring can modulate pharmacokinetic properties and fine-tune receptor affinity.

Table 1: SAR of this compound Analogs as Dopamine D2/D3 Receptor Ligands [7]

CompoundR1 (Aryl Group)R2 (Terminal Group)D2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity
24a Quinolin-4-yl2-aminothiazolidinium1092.6141.8
24b Quinolin-5-yl2-aminothiazolidinium57.71.2147.7
24c Isoquinolin-1-yl2-aminothiazolidinium2692.23121

Dopamine D3 Receptor Signaling Pathway:

Activation of the D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), primarily couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] Downstream signaling can also involve the modulation of ion channels and the activation of various kinases, including mitogen-activated protein kinase (MAPK).[9]

D3_Signaling D3_Agonist D3 Receptor Agonist (e.g., Isoquinoline Analog) D3R Dopamine D3 Receptor D3_Agonist->D3R Binds to G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D3 receptor.

Serotonin Receptor Ligands for CNS Disorders

Derivatives of the this compound scaffold have also been investigated as ligands for various serotonin (5-HT) receptors, which are implicated in mood disorders, anxiety, and psychosis.[10]

Structure-Activity Relationship Insights:

  • Arylpiperazine Moiety: The substitution pattern on the aryl group of the arylpiperazine moiety is a key determinant of affinity for different 5-HT receptor subtypes. For instance, chloro-substituents on the phenyl ring have been shown to confer potent activity.[10]

  • Linker: The length and nature of the linker connecting the piperazine to the isoquinoline sulfonamide moiety influence the receptor binding profile. Both flexible and semi-rigid linkers have been explored.[10]

Table 2: Representative this compound Analogs as Serotonin and Dopamine Receptor Ligands [10]

Compound5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT7 Ki (nM)D2 Ki (nM)D3 Ki (nM)
16 100251050100
36 >1000522010
CDK8 Inhibitors for Neurodegenerative Diseases and Cancer

Cyclin-dependent kinase 8 (CDK8) is a component of the Mediator complex and plays a crucial role in transcriptional regulation. Its dysregulation has been implicated in various cancers and neurodegenerative diseases, including tauopathies like Alzheimer's disease.[11][12] The 4-(piperazin-1-yl)isoquinoline scaffold has been identified as a promising starting point for the development of potent and brain-permeable CDK8 inhibitors.[11]

Structure-Activity Relationship Insights:

  • Substituents on Piperazine Amide: The substituent on the amide nitrogen of the piperazine ring significantly impacts both potency and metabolic stability. Heterocyclic substituents like tetrahydrofuran and oxetane have shown promising results.[11]

  • Isoquinoline Moiety: The isoquinoline nitrogen is believed to interact with the hinge region of the kinase (specifically with Ala100), which is a critical interaction for inhibitory activity.[11]

  • Replacement of Phenyl with Piperazine: While this substitution can lead to a loss of cation-π interactions with the kinase, it can be compensated for by other favorable interactions and can improve pharmacokinetic properties.[11]

Table 3: SAR of 4-(Piperazin-1-yl)isoquinoline Analogs as Tau Prion Inhibitors and CDK8 Inhibitors [11]

CompoundTau Aggregation EC50 (nM)CDK8 Kd (nM)Brain Penetration (Kp,uu)
1 390-0.04
13 10014-
21 203.50.35
25 151.10.63

CDK8 Signaling in Tauopathy:

CDK8 is not a direct tau kinase, but it can influence tau pathology indirectly through its role in transcriptional regulation. Another member of the CDK family, CDK5, is a major tau kinase.[2][13] Hyperactivation of CDK5 leads to hyperphosphorylation of tau, which in turn causes the dissociation of tau from microtubules and the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[2][13] While the precise link between CDK8 inhibition and the reduction of tau prion replication is still under investigation, it is hypothesized that CDK8 may regulate the expression of genes involved in the cellular response to misfolded proteins or in the activation of other tau kinases.

CDK_Tau_Pathway cluster_transcription Transcriptional Regulation cluster_tau Tau Phosphorylation Cascade CDK8 CDK8 Mediator Mediator Complex CDK8->Mediator Associates with TFs Transcription Factors Mediator->TFs Regulates Gene_Expression Gene Expression (e.g., stress response, kinase expression) TFs->Gene_Expression Controls CDK5 CDK5 Gene_Expression->CDK5 May influence Tau Tau CDK5->Tau Phosphorylates p25 p25 (activator) p25->CDK5 Activates pTau Hyperphosphorylated Tau Tau->pTau Hyperphosphorylation NFTs Neurofibrillary Tangles pTau->NFTs Aggregates to form CDK8_Inhibitor 4-(Piperazin-1-yl)isoquinoline CDK8 Inhibitor CDK8_Inhibitor->CDK8 Inhibits

Caption: Hypothesized role of CDK8 in tauopathy and the potential mechanism of action for CDK8 inhibitors.

Standardized Experimental Protocols

To ensure the reproducibility and validity of research findings, the use of standardized experimental protocols is paramount.

Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for dopamine D2 and D3 receptors.

Materials:

  • HEK-293 cells expressing human D2 or D3 receptors.

  • Radioligand: [3H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (this compound analogs).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, [3H]-Spiperone, and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add 10 µM haloperidol.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

CDK8 Kinase Inhibition Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of test compounds against CDK8.

Materials:

  • Recombinant human CDK8/CycC enzyme.

  • Kinase substrate (e.g., a peptide substrate).

  • ATP (adenosine triphosphate).

  • Kinase assay buffer.

  • Test compounds (this compound analogs).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Assay Setup: In a 384-well plate, add the kinase assay buffer, varying concentrations of the test compound, and the CDK8/CycC enzyme.

  • Initiation of Reaction: Add a mixture of the kinase substrate and ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to each well to stop the kinase reaction and generate a luminescent signal that is proportional to the amount of ADP produced.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the discovery of novel therapeutics. Its synthetic tractability and the ability to modulate its pharmacological profile through systematic chemical modifications have led to the identification of potent and selective ligands for a range of important biological targets. The continued exploration of this versatile scaffold, guided by a deep understanding of structure-activity relationships and the underlying biology of the targets, holds immense promise for the development of new medicines to address unmet medical needs in CNS disorders, oncology, and beyond. Future research should focus on optimizing the pharmacokinetic and safety profiles of these analogs to advance the most promising candidates into clinical development.

References

Topic: 1-(Piperazin-1-yl)isoquinoline as a Dopamine D3 Receptor Preferring Agonist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The dopamine D3 receptor (D3R) represents a pivotal therapeutic target for a spectrum of neurological and psychiatric disorders, including Parkinson's disease (PD), schizophrenia, and substance use disorders.[1][2][3] The development of ligands that exhibit high affinity and selectivity for the D3R over the closely related D2 receptor (D2R) is a primary objective in modern neuropharmacology. This is driven by the distinct anatomical distribution and functional roles of the D3R, which are concentrated in the limbic regions of the brain associated with cognition, emotion, and reward.[3][4] This guide elucidates the significance of the 1-(piperazin-1-yl)isoquinoline scaffold as a privileged pharmacophore for achieving potent and selective D3R agonism.[5][6] We will dissect the synthesis, in vitro characterization, and in vivo validation of this chemical class, using the potent and highly selective agonist, (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine (hereafter referred to as Compound 24c ), as a principal exemplar to provide a comprehensive technical framework for researchers in the field.[5][7]

The Dopamine D3 Receptor: Therapeutic Rationale and Signaling

The D3R is a member of the D2-like family of G-protein coupled receptors (GPCRs).[1] Upon activation by an agonist, the D3R undergoes a conformational change that facilitates its coupling to inhibitory Gi/o proteins.[4][8] This initiates a signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels. Downstream of this primary pathway, D3R activation can modulate a variety of cellular processes, including the regulation of ion channels (e.g., Ca2+ and K+ channels) and the activation of other signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade, which plays a role in synaptic plasticity and cell survival.[1][8][9]

The therapeutic rationale for targeting the D3R stems from its preferential expression in brain regions governing motivation and emotional control, in contrast to the D2R's high density in motor areas like the dorsal striatum.[3] This distinction suggests that selective D3R agonists could offer therapeutic benefits for conditions like Parkinson's disease by enhancing dopaminergic signaling, while potentially avoiding the motor side effects associated with less selective D2/D3 agonists.[3][4]

D3_Signaling_Pathway cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein (α, βγ) D3R->G_protein Recruits & Activates AC Adenylyl Cyclase G_protein->AC αi inhibits MAPK MAPK Pathway G_protein->MAPK βγ activates IonChannel Ion Channel Modulation G_protein->IonChannel βγ modulates cAMP cAMP AC->cAMP Conversion (Inhibited) Agonist D3 Agonist (e.g., Compound 24c) Agonist->D3R Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates (Reduced) Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response MAPK->Response IonChannel->Response

Figure 1: D3 Receptor Gi/o-Coupled Signaling Pathway.

Synthesis of this compound Derivatives

The chemical synthesis of D3R-preferring agonists based on this scaffold involves a multi-step process. The core intermediate, this compound, is typically formed via a nucleophilic aromatic substitution. This intermediate then serves as a versatile anchor point for the addition of other pharmacophoric elements designed to enhance affinity and selectivity.

Protocol 2.1: Synthesis of Intermediate this compound

This protocol describes the synthesis of a key building block from commercially available starting materials, as adapted from methodologies reported in the literature.[5]

Materials:

  • 1-Chloroisoquinoline

  • Piperazine (anhydrous)

  • Isopropanol (i-PrOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-chloroisoquinoline (1.0 eq). Add a significant excess of anhydrous piperazine (e.g., 5-8 eq) to serve as both the nucleophile and an acid scavenger.

  • Solvent Addition: Add isopropanol to the flask to dissolve the reactants, creating a solution with a concentration of approximately 0.2-0.5 M with respect to the 1-chloroisoquinoline.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring. The causality for using reflux is to provide sufficient thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution reaction.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (1-chloroisoquinoline) is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.

  • Extraction: Partition the resulting residue between dichloromethane (DCM) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove excess piperazine hydrochloride salts. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography, eluting with a DCM/Methanol gradient, to yield this compound as a pure compound.

In Vitro Pharmacological Characterization

The cornerstone of validating a novel compound is a rigorous in vitro pharmacological assessment to determine its binding affinity (potency) and functional activity (efficacy) at the target receptor and relevant off-targets.

Receptor Binding Affinity and Selectivity

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The inhibitor constant (Ki) is a measure of the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates higher binding affinity.

The data presented below for the exemplar Compound 24c and its analogues demonstrate the critical role of the isoquinoline moiety in conferring D3R selectivity.[5][7]

CompoundAromatic MoietyD3 Ki (nM)D2 Ki (nM)Selectivity (D2 Ki / D3 Ki)
24c Isoquinolin-1-yl 2.23 269 121
24aNaphthalen-1-yl2.0113466.7
24bQuinolin-5-yl1.2157.747.7

Table 1: Dopamine Receptor Binding Affinities. Data synthesized from Majumder et al., J Med Chem, 2010.[5]

Protocol 3.2: Radioligand Competition Binding Assay

This protocol provides a self-validating system for determining the Ki of a test compound at human D2 and D3 receptors.

Materials:

  • Cell membranes from HEK-293 cells stably expressing human D2R or D3R.[7]

  • Radioligand: [³H]-Spiperone (a high-affinity D2/D3 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound (e.g., Compound 24c) at serial dilutions.

  • 96-well filter plates and a cell harvester.

  • Liquid scintillation counter.

Step-by-Step Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Mixture: In each well of a 96-well plate, add:

    • 50 µL of cell membranes (D2R or D3R).

    • 50 µL of [³H]-Spiperone at a final concentration near its Kd (e.g., 0.1-0.3 nM).

    • 50 µL of either:

      • Assay buffer (for Total Binding).

      • 10 µM Haloperidol (for Non-specific Binding).

      • Test compound at various concentrations.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes to allow the binding to reach equilibrium. The choice of incubation time is critical and must be empirically determined to ensure equilibrium is achieved.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester and wash 3-5 times with ice-cold assay buffer. This rapid filtration is essential to separate bound from free radioligand without disturbing the binding equilibrium.

  • Quantification: Dry the filter mats, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

Functional Agonist Activity

To determine if a compound acts as an agonist, partial agonist, or antagonist, a functional assay is required. The [³⁵S]GTPγS binding assay is a classic method for measuring the activation of Gi/o-coupled receptors. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analogue [³⁵S]GTPγS on the Gα subunit, and the amount of incorporated radioactivity is proportional to the degree of receptor activation.

CompoundD3 EC₅₀ (nM) (GTPγS)D2 EC₅₀ (nM) (GTPγS)Functional Selectivity (D2/D3)
24c 0.52 116 223

Table 2: Functional Agonist Activity. Data synthesized from Majumder et al., J Med Chem, 2010.[5][7]

The data clearly indicate that Compound 24c is a potent D3R agonist with over 200-fold functional selectivity over the D2R.

In_Vitro_Workflow cluster_synthesis Chemical Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis Synthesis Synthesis of Compound 24c BindingAssay Radioligand Binding Assay ([3H]-Spiperone) Synthesis->BindingAssay FunctionalAssay [35S]GTPγS Binding Assay Synthesis->FunctionalAssay Ki_D3 Determine Ki at D3R BindingAssay->Ki_D3 Ki_D2 Determine Ki at D2R BindingAssay->Ki_D2 Selectivity Calculate D2/D3 Selectivity Index Ki_D3->Selectivity Ki_D2->Selectivity EC50_D3 Determine EC50 at D3R FunctionalAssay->EC50_D3 EC50_D2 Determine EC50 at D2R FunctionalAssay->EC50_D2 EC50_D3->Selectivity EC50_D2->Selectivity

Figure 2: Experimental Workflow for In Vitro Characterization.

In Vivo Validation in Disease Models

Demonstrating efficacy in relevant animal models is a critical step in drug development. For D3R agonists targeting Parkinson's disease, established neurotoxin-based models are used to simulate the dopaminergic neurodegeneration characteristic of the disease.

  • Reserpinized Rat Model: Reserpine depletes monoamine stores, leading to akinesia and motor deficits. The ability of a test compound to reverse these deficits indicates dopaminergic activity.

  • 6-OHDA Unilaterally Lesioned Rat Model: Unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the substantia nigra creates a model of asymmetric parkinsonism. Dopamine agonists induce contralateral rotations (away from the lesioned side), and the frequency of these rotations is a quantifiable measure of in vivo efficacy.[5][11]

Studies have shown that Compound 24c exhibits high in vivo activity in both the reserpinized rat and the 6-OHDA-lesioned rat models, confirming that its potent in vitro D3R agonism translates to a functional effect in a whole organism.[5][7]

Conclusion and Future Perspectives

The this compound scaffold is a validated and highly promising foundation for the design of potent and selective dopamine D3 receptor agonists. The structure-activity relationship studies clearly demonstrate that the isoquinoline nucleus is a key determinant of D3R selectivity over the D2R.[5] The exemplar compound, 24c , with its sub-nanomolar D3R agonist potency and over 200-fold functional selectivity, represents a significant lead for therapeutic development.

Future research should focus on leveraging this scaffold to explore biased agonism, where ligands preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin pathways), which could further refine the therapeutic profile and reduce side effects.[12] Additionally, the potential neuroprotective effects of these compounds, beyond symptomatic relief, warrant investigation in chronic models of neurodegeneration.[5][7] This technical guide provides a robust framework for scientists and researchers to advance the development of next-generation D3R-targeted therapeutics.

References

A Senior Application Scientist's Guide to In Silico Modeling of 1-(Piperazin-1-yl)isoquinoline Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Rationale for Focusing on a Privileged Scaffold

The 1-(Piperazin-1-yl)isoquinoline scaffold represents a classic example of a "privileged structure" in medicinal chemistry. Its constituent parts—the rigid, aromatic isoquinoline core and the flexible, basic piperazine ring—confer upon it the ability to interact with a wide array of biological targets through a combination of π-stacking, hydrogen bonding, and salt bridge interactions.[1][2] Derivatives of this scaffold have shown promise in diverse therapeutic areas, including oncology and neurology, often acting as kinase inhibitors or receptor antagonists.[3][4]

However, this promiscuity presents a significant challenge: achieving target selectivity. This is where in silico modeling transitions from a supplementary tool to an indispensable strategic asset. By simulating molecular interactions at an atomic level, we can rationally design derivatives with enhanced affinity for a desired target while minimizing off-target effects. This guide provides a comprehensive framework for applying core computational methodologies to the this compound scaffold, moving from foundational target identification to the dynamic assessment of binding stability. The protocols described herein are designed to be robust and self-validating, reflecting field-proven workflows in modern drug discovery.

Part I: Foundational Concepts & Initial Target Assessment

Before any simulation can begin, a clear hypothesis must be formulated. The initial questions are always: What is our intended target, and why is the this compound scaffold a suitable starting point?

Physicochemical Profiling of the Core Scaffold

The scaffold's properties inherently guide its potential interactions. The isoquinoline ring system is largely hydrophobic and capable of π-π stacking with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP). The piperazine nitrogen atoms are key: one is a tertiary amine embedded in the link to the isoquinoline, and the other is a secondary amine (or can be substituted), typically protonated at physiological pH. This positive charge makes it an ideal hydrogen bond donor and a prime candidate for forming salt bridges with acidic residues such as Aspartic Acid (ASP) or Glutamic Acid (GLU).

Target Identification and Structure Acquisition

For this guide, we will hypothesize a common target class for this scaffold: a protein kinase. Kinase inhibitors often occupy the ATP-binding pocket, and the "hinge-binding" motif is critical for affinity.

Actionable Steps:

  • Literature Review: Identify kinases for which isoquinoline-based inhibitors have been reported.

  • Target Selection: Choose a specific kinase with a well-validated role in a disease of interest. For this guide, we'll use Epidermal Growth Factor Receptor (EGFR) kinase, a key target in oncology.[1]

  • Structure Acquisition: Download a high-resolution crystal structure of the target protein from a reputable database like the RCSB Protein Data Bank (PDB).[5] It is crucial to select a structure that is co-crystallized with a ligand similar to our scaffold, as this provides a validated binding pocket. A suitable PDB entry would be 2GS2 (EGFR Kinase Domain).[1]

Part II: Core In Silico Methodologies: A Validated Workflow

The following sections detail a sequential workflow that progressively refines our understanding of the ligand-target interaction. Each step builds upon the last, creating a robust and cross-validated computational model.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dynamic Validation cluster_2 Phase 3: Feature-Based Modeling PDB Target Acquisition (RCSB PDB: 2GS2) Docking Molecular Docking (AutoDock Vina) PDB->Docking Prepared Protein Ligand Ligand Preparation (this compound) Ligand->Docking Prepared Ligand MD Molecular Dynamics (GROMACS) Docking->MD Top Scoring Pose Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Analysis Pharm Pharmacophore Modeling Analysis->Pharm Key Interactions Analysis->Pharm

Caption: Overall in silico workflow from target acquisition to pharmacophore generation.
Molecular Docking: Predicting the Binding Pose and Affinity

Molecular docking serves as the first computational "filter." Its primary goal is to predict the most favorable binding orientation (the "pose") of a ligand within a receptor's active site and to estimate the strength of this interaction via a scoring function.[6] We will utilize AutoDock Vina, a widely used and validated open-source docking engine.[7][8]

  • Why Protein Preparation is Critical: Raw PDB files are not simulation-ready. They contain water molecules, co-factors, and lack hydrogen atoms, which are essential for calculating interactions.[9] Kollman charges are added to approximate the electrostatic potential of the protein atoms.

  • Why Ligand Preparation is Necessary: A 2D structure of the ligand must be converted to a 3D conformation. Energy minimization is performed to find a low-energy, stable starting structure. Gasteiger charges are assigned to the ligand atoms.

  • Why a Grid Box? Docking algorithms need a defined search space. The grid box confines the search to the active site, dramatically increasing computational efficiency. Its dimensions are chosen to encompass the known binding site of the co-crystallized ligand.[8]

  • Protein Preparation (using AutoDock Tools): a. Load the PDB file (e.g., 2GS2). b. Remove all water molecules (Edit > Delete Water). c. Add polar hydrogens (Edit > Hydrogens > Add > Polar Only). d. Compute and add Kollman charges (Edit > Charges > Add Kollman Charges). e. Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation: a. Obtain the 3D structure of this compound (e.g., from PubChem, CID 15887436).[10] b. Load the ligand into AutoDock Tools. c. Detect the rotatable bonds (Ligand > Torsion Tree > Detect Root). d. Compute and add Gasteiger charges (Edit > Charges > Compute Gasteiger). e. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation: a. In AutoDock Tools, with the prepared protein loaded, go to Grid > Grid Box. b. Center the grid box on the co-crystallized ligand in the active site. c. Adjust the dimensions to ensure the box fully encloses the binding pocket with a small buffer (e.g., 25 x 25 x 25 Å).[9] d. Record the center coordinates (X, Y, Z) and dimensions for the configuration file.

  • Running the Docking Simulation: a. Create a configuration file (conf.txt) specifying the paths to the receptor and ligand, and the grid box parameters. b. Execute Vina from the command line: vina --config conf.txt --log log.txt

  • Results Analysis: a. The output file will contain several binding poses, ranked by their binding affinity score (in kcal/mol). The more negative the score, the stronger the predicted interaction.[9] b. Visualize the top-scoring pose in a molecular viewer like PyMOL or VMD to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic contacts).[11][12]

G PDB Load PDB File (2GS2.pdb) PrepProt Prepare Protein (Remove H2O, Add H, Add Charges) PDB->PrepProt SavePDBQT Save as 2GS2.pdbqt PrepProt->SavePDBQT Grid Define Grid Box (Center on Active Site) SavePDBQT->Grid LigandSDF Load Ligand File (ligand.sdf) PrepLig Prepare Ligand (Detect Rot. Bonds, Add Charges) LigandSDF->PrepLig SaveLIGQT Save as ligand.pdbqt PrepLig->SaveLIGQT Config Create conf.txt SaveLIGQT->Config Grid->Config RunVina Execute Vina Simulation Config->RunVina Analyze Analyze Results (Binding Affinity, Pose) RunVina->Analyze

Caption: Detailed workflow for a molecular docking experiment using AutoDock Vina.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability

While docking provides a static snapshot, MD simulation offers a dynamic view of the ligand-receptor complex over time.[13] It allows us to assess the stability of the predicted binding pose and observe how the protein and ligand adapt to each other. We will use GROMACS, a high-performance and widely used MD engine.[14][15]

  • Why a Force Field? A force field is a set of parameters that defines the potential energy of the system. It mathematically describes bond lengths, angles, and non-bonded interactions. The choice of force field is critical for accuracy. CHARMM36m is a modern, well-validated force field for proteins.[16][17][18]

  • Why Solvation and Ionization? Biological systems exist in water. Explicitly solvating the complex in a water box and adding ions to neutralize the system and mimic physiological salt concentration is essential for a realistic simulation.[19]

  • Why Minimization and Equilibration? The initial system may have steric clashes or unfavorable contacts. Energy minimization relaxes these. Equilibration gradually heats the system to the target temperature (NVT ensemble) and adjusts the pressure to the target pressure (NPT ensemble), allowing the system to settle into a stable state before the production run.[15]

  • System Preparation: a. Take the top-scoring docked complex (protein + ligand) from the previous step. b. Use a tool like CHARMM-GUI to generate the topology files for the complex using the CHARMM36m force field.[17] This will also generate parameters for our specific ligand. c. Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the protein to the box edge). d. Solvate the box with a pre-equilibrated water model (e.g., TIP3P).[18] e. Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and achieve a physiological concentration (e.g., 0.15 M).

  • Energy Minimization: a. Perform a steep descent energy minimization to remove any bad contacts. This is typically run for several thousand steps or until the maximum force converges.

  • Equilibration (NVT and NPT): a. NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature (e.g., 300 K) for a short duration (e.g., 100 ps). Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them. b. NPT Ensemble: Equilibrate at a constant Number of particles, Pressure (e.g., 1 bar), and Temperature (e.g., 300 K) for a longer duration (e.g., 1 ns). The position restraints are gradually released.

  • Production MD: a. Run the production simulation for a significant duration (e.g., 100 ns) with no restraints. Save the coordinates (trajectory) at regular intervals (e.g., every 10 ps).

  • Trajectory Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, plateauing RMSD for the ligand indicates it has found a stable binding mode. b. Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible regions of the protein upon ligand binding. c. Interaction Analysis: Analyze the trajectory to determine the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose.

Pharmacophore Modeling: Abstracting Key Chemical Features

A pharmacophore model is an abstract representation of the essential molecular features required for biological activity.[20][21] It distills the complex atomic information from docking and MD into a simple 3D query. This model can then be used to screen large virtual libraries for novel compounds with different chemical scaffolds but the same key interaction features.[22][23]

  • Why Ligand-Based vs. Structure-Based? If multiple active ligands are known but the receptor structure is not, a ligand-based model is built by aligning the active molecules. Since we have a validated docked pose, we will use a structure-based approach, deriving the features directly from the key interactions observed in the binding site.[22]

  • What are Pharmacophoric Features? These are simplified chemical properties, such as Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Aromatic Rings (AR), Hydrophobic groups (HY), and Positive/Negative Ionizable centers.[21]

  • Identify Key Interactions: From the analysis of the stable MD trajectory, identify the most persistent and crucial interactions between the this compound ligand and the EGFR active site.

    • Example Interaction: The protonated piperazine nitrogen forms a stable salt bridge with the side chain of residue ASP855.

    • Example Interaction: The isoquinoline ring forms a π-π stacking interaction with PHE723.

  • Define Pharmacophore Features: a. Based on the interactions, define the corresponding pharmacophoric features. b. Place a "Positive Ionizable" feature at the position of the protonated piperazine nitrogen. c. Place an "Aromatic Ring" feature at the center of the isoquinoline ring. d. Add other features as identified (e.g., HBA, HBD for other persistent hydrogen bonds).

  • Generate the Model: a. Use software like Schrödinger's Phase, LigandScout, or MOE to generate a 3D model with these features, including their spatial relationships and tolerances.

  • Model Validation and Use: a. The model can be validated by its ability to correctly identify known active compounds from a database of decoys. b. The validated model is then used as a 3D query to rapidly screen millions of compounds in a virtual library, identifying potential new hits for further investigation.

cluster_0 Input: Stable Ligand-Receptor Complex cluster_1 Feature Identification cluster_2 Output: 3D Pharmacophore Model Complex Ligand (Isoquinoline) Receptor (EGFR) Interactions H-Bond Donor H-Bond Acceptor Aromatic Ring Positive Ionizable Complex:f0->Interactions:ar π-stacking Complex:f0->Interactions:pi Salt Bridge Pharmacophore Feature 1 Feature 2 Feature 3 + Distances & Angles Interactions->Pharmacophore Abstracts

Caption: Conceptual relationship between a bound ligand and its derived pharmacophore model.

Part III: Data Synthesis and Interpretation

The true value of in silico modeling lies in the synthesis of data from multiple orthogonal methods. A result from one technique should always be validated or questioned by another.

Quantitative Data Summary

It is best practice to summarize key quantitative outputs in a clear, tabular format.

Table 1: Hypothetical Docking and MD Simulation Results for Isoquinoline Derivatives

Compound IDDocking Score (kcal/mol)Ligand RMSD (Å, Avg. last 50ns)Key H-Bonds (Occupancy %)
Lead Scaffold -8.51.2 ± 0.3ASP855 (95%), MET793 (60%)
Derivative A-9.21.1 ± 0.2ASP855 (98%), MET793 (85%)
Derivative B-7.93.5 ± 0.8ASP855 (40%), MET793 (15%)

Interpretation:

  • Derivative A shows an improved docking score and, critically, maintains a low, stable RMSD during the MD simulation, indicating a stable binding mode. The increased occupancy of the hinge-binding hydrogen bond with MET793 suggests a potentially more potent inhibitor. This compound would be prioritized for synthesis.

  • Derivative B has a weaker docking score and a high, fluctuating RMSD. This suggests that despite an initial favorable prediction, the ligand is unstable in the binding pocket over time. The low hydrogen bond occupancy confirms this. This compound would be deprioritized.

Conclusion and Forward Look

This guide has outlined a rigorous, multi-step in silico workflow for investigating the interactions of the this compound scaffold. By systematically applying molecular docking, molecular dynamics, and pharmacophore modeling, researchers can move from a promising chemical starting point to a data-driven hypothesis about its specific molecular interactions. This computational framework allows for the rational design of new derivatives, prioritization of synthetic efforts, and the generation of novel intellectual property. The ultimate goal is to leverage computational chemistry not merely as a screening tool, but as an integrated component of the drug discovery engine, accelerating the journey from concept to clinic.

References

An In-Depth Technical Guide to the Spectral Analysis of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Piperazin-1-yl)isoquinoline is a key heterocyclic compound that serves as a versatile scaffold in medicinal chemistry, with applications in the development of novel therapeutics. A thorough understanding of its structural and physicochemical properties is paramount for its effective utilization in drug design and development. This technical guide provides a detailed spectral analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document offers an in-depth interpretation of predicted ¹H NMR and ¹³C NMR spectra, and a plausible fragmentation pathway in mass spectrometry, based on established principles and data from analogous structures. Detailed experimental protocols and visual aids are included to facilitate a comprehensive understanding for researchers in the field.

Introduction: The Significance of the Isoquinoline-Piperazine Scaffold

The isoquinoline nucleus is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. When coupled with a piperazine ring, a common pharmacophore in drug discovery, the resulting this compound scaffold offers a unique combination of structural rigidity and conformational flexibility. This arrangement allows for strategic modifications to tune the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the synthesis of potential therapeutic agents. A precise and comprehensive spectral characterization is the cornerstone of ensuring the identity, purity, and structural integrity of this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This section details the predicted ¹H and ¹³C NMR spectra of this compound, providing a basis for its unambiguous identification.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure complete dissolution by gentle vortexing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the isoquinoline and piperazine moieties.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.15Doublet1HH-8Deshielded due to the anisotropic effect of the adjacent nitrogen and benzene ring.
~8.09Doublet1HH-5Deshielded due to its position on the benzene ring of the isoquinoline system.
~7.70 - 7.50Multiplet3HH-3, H-6, H-7Aromatic protons of the isoquinoline ring.
~7.40Doublet1HH-4Aromatic proton adjacent to the piperazine-substituted carbon.
~3.40Triplet4HH-2', H-6'Protons on the piperazine ring adjacent to the isoquinoline nitrogen.
~3.10Triplet4HH-3', H-5'Protons on the piperazine ring adjacent to the secondary amine.
~2.00Singlet (broad)1HNHExchangeable proton of the secondary amine in the piperazine ring.
Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~160.0C-1Quaternary carbon directly attached to the electron-donating piperazine nitrogen.
~142.0C-3Aromatic CH in the pyridine ring of the isoquinoline.
~136.5C-4aQuaternary carbon at the ring junction.
~130.0C-8aQuaternary carbon at the ring junction.
~129.5C-6Aromatic CH in the benzene ring.
~127.0C-7Aromatic CH in the benzene ring.
~126.5C-5Aromatic CH in the benzene ring.
~121.0C-8Aromatic CH in the benzene ring.
~120.5C-4Aromatic CH adjacent to the piperazine-substituted carbon.
~52.0C-2', C-6'Carbons of the piperazine ring adjacent to the isoquinoline.
~45.5C-3', C-5'Carbons of the piperazine ring adjacent to the NH group.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Mass Spectrometry

The choice of ionization technique is critical for obtaining informative mass spectra.

Step-by-Step Methodology:

  • Sample Introduction:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization:

    • Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺.

    • Electron ionization (EI) can also be used, which will induce more extensive fragmentation and provide detailed structural information.

  • Mass Analysis:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to generate a fragmentation spectrum.

Predicted Mass Spectrum and Fragmentation Pathway

The mass spectrum of this compound (Molecular Formula: C₁₃H₁₅N₃, Molecular Weight: 213.28 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.

Molecular Ion:

  • [M]⁺˙ at m/z 213 (in EI-MS)

  • [M+H]⁺ at m/z 214 (in ESI-MS)

Plausible Fragmentation Pathway:

The fragmentation of this compound is likely to be initiated by cleavage of the bonds within the piperazine ring and the bond connecting the piperazine to the isoquinoline moiety.

fragmentation M [C₁₃H₁₅N₃]⁺˙ m/z 213 F1 [C₉H₆N]⁺ m/z 128 (Isoquinolinyl cation) M->F1 - C₄H₉N₂ F2 [C₄H₉N₂]⁺ m/z 85 (Piperazinyl radical cation) M->F2 - C₉H₆N F3 [C₁₁H₁₀N₂]⁺˙ m/z 170 M->F3 - C₂H₅N F4 [C₉H₇N₂]⁺ m/z 143 M->F4 - C₄H₈N

Figure 1: Predicted key fragmentation pathways of this compound in EI-MS.

Interpretation of Key Fragments:

  • m/z 128: This fragment corresponds to the stable isoquinolinyl cation, formed by the cleavage of the C-N bond between the isoquinoline and piperazine rings.

  • m/z 85: This fragment arises from the piperazinyl radical cation.

  • m/z 170: This fragment could be formed by the loss of an ethylamine radical from the piperazine ring.

  • m/z 143: This fragment may result from a more complex rearrangement and cleavage within the piperazine ring.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide, including predicted ¹H and ¹³C NMR data and a plausible mass spectrometric fragmentation pathway, provides a robust framework for the characterization of this important synthetic intermediate. The detailed protocols and interpretations serve as a valuable resource for researchers in medicinal chemistry and drug development, ensuring the accurate identification and quality control of this versatile molecular scaffold.

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinoline Scaffold in Modern Drug Discovery

The isoquinoline framework is a "privileged structure" in medicinal chemistry, recognized for its presence in numerous natural alkaloids and its ability to serve as a versatile template for designing therapeutic agents.[1] Molecules incorporating this scaffold exhibit a wide array of pharmacological activities, including potential anticancer and neuro-modulatory effects.[2][3] 1-(Piperazin-1-yl)isoquinoline is a key intermediate and a core structure in the development of novel compounds targeting G-protein coupled receptors (GPCRs), particularly those involved in neurological pathways.[2]

Derivatives of this compound have demonstrated high affinity and functional activity at dopamine receptors, identifying them as promising candidates for conditions like Parkinson's disease.[4] The piperazine moiety frequently serves as a key interacting element with aminergic GPCRs, including dopamine, serotonin, adrenergic, and histamine receptors. Therefore, a comprehensive in vitro pharmacological characterization is essential to determine the precise affinity, potency, and selectivity profile of any new analog based on this scaffold.

This guide provides a detailed overview of the essential in vitro assays required to fully characterize the pharmacological profile of this compound and its derivatives. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assays, and explain how to interpret the resulting data.

Pharmacological Profile and Key Biological Targets

Based on its core structure, this compound is predicted to interact with several aminergic GPCRs. A close analog, for instance, has been identified as a potent Dopamine D3 receptor-preferring agonist.[4] This provides a logical starting point for characterization. The primary assays should therefore focus on:

  • Dopamine Receptors (D2-like family: D2, D3, D4): These are Gi/o-coupled receptors that inhibit adenylyl cyclase.[5] They are critical targets in schizophrenia and Parkinson's disease.[6]

  • Serotonin Receptors (e.g., 5-HT2A): This is a Gq/11-coupled receptor that activates the phospholipase C pathway.[7][8] It is a key target for antipsychotics and psychedelic compounds.[9]

  • Adrenergic Receptors (e.g., α1): These are Gq/11-coupled receptors that mediate smooth muscle contraction through the phospholipase C pathway.[10]

  • Histamine Receptors (e.g., H1): This is another Gq/11-coupled receptor involved in allergic responses and central nervous system functions.[11][12]

The following sections will detail the protocols to assess the interaction of this compound with these targets, moving from initial binding affinity to functional consequences.

Experimental Workflow for Compound Characterization

A logical progression of experiments is crucial for an efficient and comprehensive pharmacological workup. The workflow begins with determining if the compound binds to the target (affinity) and then proceeds to elucidate the nature of that interaction (function).

G cluster_0 Phase 1: Affinity Profiling cluster_1 Phase 2: Functional Characterization Binding_Assay Protocol 1: Competitive Radioligand Binding Assay Determine_Ki Determine Affinity (Ki) & Initial Selectivity Binding_Assay->Determine_Ki Data Analysis Functional_Assay Protocol 2 & 3: Functional Assays (GTPγS, Ca2+, cAMP) Determine_Ki->Functional_Assay Proceed if Ki < 1µM Determine_Potency Determine Potency (EC50/IC50) & Efficacy (% Activation/Inhibition) Functional_Assay->Determine_Potency Data Analysis SAR_Lead_Opt Lead Optimization Determine_Potency->SAR_Lead_Opt Inform Structure-Activity Relationship (SAR)

Caption: High-level workflow for in vitro pharmacological profiling.

Protocol 1: Competitive Radioligand Binding Assay (Dopamine D2/D3 Receptors)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity. The output is the inhibitory constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors.[13]

Scientific Rationale: Membrane preparations from cells overexpressing the receptor of interest (e.g., human D2 or D3 receptors in CHO-K1 or HEK-293 cells) serve as the source of the target.[14] [3H]Spiperone is a commonly used radioligand with high affinity for D2-like receptors.[6] Non-specific binding is determined using a high concentration of a known, structurally distinct antagonist (e.g., haloperidol) to saturate all specific binding sites, ensuring that any remaining radioligand signal is due to binding to non-receptor components.[14] The reaction is terminated by rapid filtration through glass fiber filters, which trap the large membrane fragments while allowing unbound radioligand to pass through. The filters are pre-treated with polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers.[6]

Materials:

  • Receptor Source: Frozen membrane preparations from CHO-K1 cells stably expressing human Dopamine D2 or D3 receptors.

  • Radioligand: [3H]Spiperone (Specific Activity: ~70-90 Ci/mmol).

  • Non-specific Agent: Haloperidol or (+)-Butaclamol.[6]

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4.

  • Filtration Plates: 96-well GF/B glass fiber filter plates.

  • Scintillation Cocktail: A suitable liquid scintillation fluid for counting tritium.

  • Equipment: 96-well plate filtration harvester, liquid scintillation counter.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw receptor membranes on ice. Once thawed, homogenize briefly and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

    • Prepare a 2X working solution of [3H]Spiperone in Assay Buffer at a concentration equal to twice its Kd value for the target receptor (e.g., ~1.0 nM for D2).[6]

    • Prepare serial dilutions of this compound in Assay Buffer. A typical 11-point concentration curve might range from 100 µM to 10 pM final assay concentration.

    • Prepare the non-specific binding (NSB) control by diluting haloperidol in Assay Buffer to a final concentration of 10 µM.

  • Assay Plate Setup (Total Volume: 200 µL/well):

    • Total Binding (TB) wells: Add 100 µL Assay Buffer.

    • Non-Specific Binding (NSB) wells: Add 100 µL of 20 µM haloperidol solution.

    • Test Compound wells: Add 100 µL of the appropriate 2X serial dilutions of this compound.

    • To all wells, add 50 µL of the diluted membrane preparation.

    • Initiate the binding reaction by adding 50 µL of the 2X [3H]Spiperone working solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 60-90 minutes at room temperature with gentle agitation.

  • Termination and Filtration:

    • Pre-soak the GF/B filter plate with 0.3% PEI for at least 30 minutes.[6]

    • Aspirate the PEI solution and rapidly transfer the contents of the assay plate to the filter plate using a cell harvester.

    • Wash the filters 3-4 times with 250 µL of ice-cold Assay Buffer to remove unbound radioligand.

  • Counting and Analysis:

    • Dry the filter plate completely (e.g., under a heat lamp or in a low-temperature oven).

    • Add 50 µL of scintillation cocktail to each well, seal the plate, and allow it to equilibrate for at least 2 hours.

    • Count the radioactivity in a liquid scintillation counter (counts per minute, CPM).

    • Calculate the Ki value using the Cheng-Prusoff equation after determining the IC50 from the competitive binding curve.

Protocol 2: [³⁵S]GTPγS Binding Functional Assay (Dopamine D2/D3 Receptors)

This assay measures the functional activation of a Gi/o-coupled receptor by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. It directly assesses the first step in the signaling cascade following receptor activation.[4]

Scientific Rationale: In the resting state, the GPCR is associated with a heterotrimeric G-protein (Gαβγ) with GDP bound to the Gα subunit. Agonist binding induces a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses [35S]GTPγS, which binds but cannot be hydrolyzed, effectively trapping the G-protein in its active state. The amount of incorporated [35S] is proportional to the level of receptor activation. Guanosine diphosphate (GDP) is included in the assay buffer at a low micromolar concentration to facilitate the exchange reaction and maintain a low basal signal.

Signaling Pathway of Gi/o-Coupled Receptors

G Ligand Agonist (e.g., this compound) Receptor Dopamine D2/D3 Receptor (7-TM) Ligand->Receptor Binds & Activates G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates (GDP -> GTP exchange) AC Adenylyl Cyclase G_Protein->AC α-subunit Inhibits cAMP cAMP (Second Messenger) AC->cAMP Conversion Blocked ATP ATP ATP->AC

Caption: Simplified signaling cascade for Gi/o-coupled receptors like D2/D3.

Materials:

  • Receptor Source: As in Protocol 1.

  • Radioligand: [35S]GTPγS (Specific Activity: >1000 Ci/mmol).

  • Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific determination).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • All other materials: As in Protocol 1.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer and supplement with 10 µM GDP just before use.

    • Thaw and dilute membranes in ice-cold Assay Buffer + GDP to 10-20 µ g/well .

    • Prepare a 4X working solution of [35S]GTPγS in Assay Buffer + GDP to a final concentration of ~0.2 nM.

    • Prepare serial dilutions of the test compound (agonist) as in Protocol 1.

    • For antagonist mode: Prepare serial dilutions of the test compound and a 4X working solution of a known full agonist (e.g., quinpirole) at its EC80 concentration.

  • Assay Plate Setup (Total Volume: 100 µL/well):

    • Basal wells: Add 50 µL Assay Buffer + GDP.

    • Non-specific wells: Add 25 µL Assay Buffer + GDP and 25 µL of 40 µM unlabeled GTPγS.

    • Agonist Mode: Add 50 µL of 2X test compound dilutions.

    • Antagonist Mode: Add 25 µL of 4X test compound dilutions, then 25 µL of 4X agonist solution.

    • Add 25 µL of diluted membranes to all wells.

    • Pre-incubate for 15 minutes at 30°C.

    • Initiate the reaction by adding 25 µL of 4X [35S]GTPγS solution to all wells.

  • Incubation:

    • Seal the plate and incubate for 45-60 minutes at 30°C.

  • Termination and Counting:

    • Terminate the reaction by rapid filtration over a GF/B filter plate (no PEI pre-treatment needed).

    • Wash filters 3-4 times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Dry the plate, add scintillation cocktail, and count as described in Protocol 1.

  • Analysis:

    • Agonist: Plot specific binding vs. compound concentration to determine EC50 (potency) and Emax (efficacy relative to a standard full agonist).

    • Antagonist: Plot specific binding vs. antagonist concentration to determine the IC50, which can be used to calculate the antagonist dissociation constant (Kb).

Protocol 3: Calcium Mobilization Functional Assay (Gq-Coupled Receptors)

This cell-based assay is ideal for screening compounds against Gq-coupled receptors like 5-HT2A, α1-adrenergic, and H1. It measures the increase in intracellular calcium concentration that occurs upon receptor activation and subsequent IP3-mediated release of calcium from the endoplasmic reticulum.[11][15][16]

Scientific Rationale: Cells stably expressing the Gq-coupled receptor of interest are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the low-calcium environment of a resting cell's cytoplasm. Upon receptor activation by an agonist, the Gq pathway is initiated, leading to a rapid and transient increase in intracellular free Ca2+.[10] Binding of Ca2+ to the indicator dye causes a significant increase in its fluorescence intensity, which is measured in real-time using a specialized plate reader (e.g., FLIPR or FlexStation).

Signaling Pathway of Gq/11-Coupled Receptors

G Ligand Agonist Receptor 5-HT2A / α1 / H1 Receptor Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Triggers

Caption: Simplified signaling cascade for Gq-coupled receptors.

Materials:

  • Cells: HEK-293 or CHO-K1 cells stably expressing the target receptor (e.g., 5-HT2A, ADRA1A, HRH1).[11][15]

  • Culture Medium: DMEM or Ham's F-12K supplemented with 10% FBS and appropriate selection antibiotics.[11][14]

  • Assay Plates: Black-walled, clear-bottom 96- or 384-well cell culture plates.

  • Calcium Indicator Dye: Fluo-4 AM or Calcium-4 kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment: Fluorescence plate reader with liquid handling capabilities (e.g., FlexStation).

Step-by-Step Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid (to prevent dye leakage).

    • Remove the culture medium from the cell plate and add 100 µL (for 96-well) of the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C, 5% CO2.

  • Compound Plate Preparation:

    • While the cells are incubating, prepare a separate plate containing serial dilutions of the test compound at 4X the final desired concentration in Assay Buffer.

    • Include wells for a reference agonist (e.g., Serotonin for 5-HT2A, Phenylephrine for α1) and buffer-only controls.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence (e.g., Ex: 485 nm, Em: 525 nm) every 1-2 seconds.

    • Establish a stable baseline reading for 15-20 seconds.

    • Program the instrument's liquid handler to add 50 µL from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 90-180 seconds to capture the full calcium transient.

  • Analysis:

    • The response is typically quantified as the maximum change in fluorescence minus the baseline reading.

    • Agonist Mode: Plot the response against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 and Emax.

    • Antagonist Mode: Pre-incubate the cells with the antagonist for 15-20 minutes before adding a fixed concentration (EC80) of a reference agonist. The reduction in the agonist's response is used to calculate the antagonist's IC50.

Data Summary and Interpretation

Quantitative data from these assays should be tabulated for clear comparison. The following is an example based on published data for a close analog of this compound.[4]

Assay Type Target Receptor Parameter Value (nM) Interpretation
Binding AffinityDopamine D2Ki269Moderate affinity for the D2 receptor.
Binding AffinityDopamine D3Ki2.23High affinity for the D3 receptor.
Functional PotencyDopamine D2EC50116Moderate potency as an agonist at D2.
Functional PotencyDopamine D3EC500.52High potency as an agonist at D3.

Selectivity Index: From this data, a selectivity index can be calculated.

  • Binding Selectivity (D2/D3): 269 nM / 2.23 nM = 121-fold preference for D3.

  • Functional Selectivity (D2/D3): 116 nM / 0.52 nM = 223-fold preference for D3.

This profile suggests the compound is a potent and highly selective D3 receptor agonist, a desirable characteristic for certain therapeutic applications in neurology.

References

Application Notes and Protocols for Cell-based Assays to Determine the Activity of 1-(Piperazin-1-yl)isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 1-(Piperazin-1-yl)isoquinolines

The 1-(Piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, recognized for its versatile bioactivity.[1][2] Derivatives of this core have demonstrated significant potential in various therapeutic areas, most notably in the development of novel anticancer agents.[1] Emerging research suggests that these compounds may exert their effects by modulating key cellular processes such as cell proliferation, survival, and death. Understanding the precise mechanism of action is paramount for the rational design and development of these compounds into effective therapeutics.

Cell-based assays are indispensable tools in this endeavor, providing a physiologically relevant context to evaluate the efficacy and elucidate the molecular mechanisms of drug candidates. This guide offers a comprehensive suite of detailed application notes and protocols designed for researchers, scientists, and drug development professionals to thoroughly characterize the cellular activity of this compound derivatives. The protocols herein are designed to be self-validating systems, providing robust and reproducible data to guide your research.

Section 1: Foundational Analysis - Cytotoxicity and Anti-Proliferative Activity

A critical initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.[3][4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[5][6][7] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]

Experimental Protocol: MTT Assay

Materials:

  • This compound derivative of interest

  • Relevant cancer cell lines (e.g., HeLa, MCF-7, K-562) and a non-cancerous control cell line (e.g., BHK-21, 3T3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate seeding density in complete culture medium. Seeding density should be optimized for each cell line to ensure logarithmic growth throughout the experiment.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivative in complete culture medium. A common starting concentration is 100 µM with 2- or 3-fold dilutions.

    • Include a vehicle control (e.g., DMSO at the highest concentration used for the compound dilutions) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, carefully remove the medium from each well.

    • Add 100 µL of a 1:10 dilution of the 5 mg/mL MTT stock solution in serum-free medium to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • After incubation, carefully remove the MTT solution.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Presentation and Analysis
ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well (optimize per cell line)
Compound Concentration Range 0.1 - 100 µM (example range)
Incubation Time 24, 48, or 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation 2-4 hours
Absorbance Wavelength 570 nm (reference 630 nm)

The results are typically expressed as the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Section 2: Mechanistic Insights - Apoptosis and Cell Cycle Analysis

Once the anti-proliferative activity of a this compound derivative is established, the next logical step is to investigate the underlying mechanism. Many anticancer agents induce cell death through apoptosis or by causing cell cycle arrest. Flow cytometry is a powerful technique to analyze these cellular events.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection.[8] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter and stain the nucleus. By using both Annexin V and PI, it is possible to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Experimental Workflow: Annexin V/PI Staining

G cluster_0 Cell Preparation and Treatment cluster_1 Staining cluster_2 Data Acquisition and Analysis start Seed and culture cells treat Treat with this compound derivative start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate at RT in the dark stain->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer acquire Analyze on a flow cytometer add_buffer->acquire analyze Quantify cell populations acquire->analyze

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Protocol:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the this compound derivative at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include untreated and positive controls.

    • Harvest the cells by trypsinization. Be sure to collect the supernatant as it may contain apoptotic cells that have detached.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[11]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC Annexin V and 5 µL of PI solution.[12]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]

    • Analyze the samples on a flow cytometer as soon as possible. Excite FITC at 488 nm and measure emission at ~530 nm, and excite PI at 488 nm and measure emission at >575 nm.[10]

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Cell cycle analysis by flow cytometry is based on the measurement of cellular DNA content.[13] Propidium iodide (PI) stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[13] Cells in the G0/G1 phase have a normal diploid (2N) DNA content, cells in the S phase are actively synthesizing DNA and have a DNA content between 2N and 4N, and cells in the G2 and M phases have a tetraploid (4N) DNA content. By analyzing the distribution of fluorescence intensity in a population of cells, the percentage of cells in each phase of the cell cycle can be determined. Treatment with RNase is essential as PI also binds to double-stranded RNA.[13]

Experimental Workflow: Cell Cycle Analysis

G cluster_0 Cell Preparation and Fixation cluster_1 Staining cluster_2 Data Acquisition and Analysis start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain Stain with Propidium Iodide rnase->stain acquire Analyze on a flow cytometer stain->acquire analyze Model cell cycle distribution acquire->analyze

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Protocol:

  • Cell Preparation and Fixation:

    • Treat cells with the this compound derivative as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes on ice.[14][15]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Resuspend the cells in a solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]

    • Incubate for 30 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting the PI fluorescence signal in a linear scale.

    • Use a dot plot of pulse area versus pulse width to gate on single cells and exclude doublets.[14]

    • Analyze the DNA content histogram using cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Section 3: Target Engagement and Pathway Analysis

The this compound scaffold is often associated with kinase inhibitory activity. Therefore, it is crucial to determine if a derivative directly engages with specific kinases within the cell and to investigate its impact on relevant signaling pathways.

Intracellular Kinase Target Engagement using NanoBRET™ Assay

Principle: The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies the binding of a compound to a specific protein target.[17][18] The assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon.[17] The target kinase is fused to NanoLuc® luciferase (the energy donor), and a cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor.[17][19] When the tracer is bound to the NanoLuc®-kinase fusion, energy is transferred, resulting in a BRET signal. A test compound that competes with the tracer for binding to the kinase will cause a dose-dependent decrease in the BRET signal, allowing for the determination of intracellular affinity.[20][21]

Experimental Protocol: NanoBRET™ TE Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein of interest

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the kinase of interest

  • This compound derivative

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminometer capable of measuring dual-filtered luminescence

Procedure:

  • Cell Transfection:

    • On Day 1, transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol. Plate the transfected cells in a 96-well plate.[22]

    • Incubate for 24 hours to allow for protein expression.[17]

  • Assay Setup:

    • On Day 2, prepare serial dilutions of the this compound derivative in Opti-MEM™.

    • Prepare the NanoBRET™ tracer at the recommended concentration in Opti-MEM™.

    • Add the test compound and tracer to the wells containing the transfected cells.

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[22]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.[17]

    • Add the substrate solution to each well.

    • Read the plate within 10 minutes on a luminometer, measuring both the donor (460 nm) and acceptor (618 nm) emission signals.[17][22]

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the intracellular target engagement potency.

Analysis of Signaling Pathways by Western Blotting

Principle: Based on the kinase inhibition profile, western blotting can be used to investigate the effect of the this compound derivative on specific signaling pathways. For example, if the compound is found to inhibit kinases in the PI3K/Akt pathway, western blotting can be used to detect changes in the phosphorylation status of key proteins in this cascade, such as Akt and its downstream effectors.[4][23] Similarly, if the compound targets BCR-ABL, its effect on the phosphorylation of downstream substrates can be assessed.[24][25] Western blotting can also be used to confirm the induction of apoptosis by detecting the cleavage of caspases (e.g., caspase-3, caspase-9) and their substrates, such as PARP.[26][27][28][29]

Putative Signaling Pathways for this compound Activity

G cluster_0 PI3K/Akt Pathway cluster_1 BCR-ABL Pathway cluster_2 Apoptosis Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation BCR_ABL BCR-ABL Grb2 Grb2/Sos BCR_ABL->Grb2 Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Leukemogenesis Leukemogenesis ERK->Leukemogenesis Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates PARP PARP Caspase3->PARP cleaves Cleaved_PARP Cleaved PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Compound This compound Derivative Compound->PI3K inhibits? Compound->BCR_ABL inhibits? Compound->Apoptosis induces?

Caption: Potential signaling pathways modulated by this compound derivatives.

Protocol: Western Blotting

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-Akt, anti-cleaved caspase-3, anti-PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion

The cell-based assays detailed in these application notes provide a comprehensive framework for characterizing the biological activity of this compound derivatives. By systematically evaluating cytotoxicity, effects on apoptosis and the cell cycle, and direct target engagement, researchers can gain critical insights into the therapeutic potential and mechanism of action of these promising compounds. This structured approach will facilitate the identification of lead candidates and guide their further development in the drug discovery pipeline.

References

Application Notes and Protocols for Characterizing 1-(Piperazin-1-yl)isoquinoline Interactions with Dopamine D2/D3 Receptors in HEK-293 Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, the 1-(Piperazin-1-yl)isoquinoline moiety has emerged as a critical pharmacophore in the development of ligands targeting G protein-coupled receptors (GPCRs), particularly the dopamine D2 and D3 receptors (D2R/D3R).[3][4][5] These receptors are pivotal in regulating neurotransmission and are implicated in a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance abuse.[5][6][7] Consequently, the development of selective D2R/D3R ligands is a significant focus of contemporary drug discovery.[4][5]

This guide provides a comprehensive framework for utilizing this compound in whole-cell binding assays with Human Embryonic Kidney 293 (HEK-293) cells. HEK-293 cells are a robust and widely adopted platform for studying recombinant GPCRs due to their high transfection efficiency and low endogenous receptor expression.[8][9] We will detail two primary methodologies: a traditional radioligand competition binding assay and a modern, non-radioactive fluorescent ligand binding assay. These protocols are designed to be self-validating, providing researchers with the tools to determine the binding affinity (Kᵢ) of this compound and its analogs, thereby elucidating their structure-activity relationships (SAR) at D2 and D3 receptors.[3]

Scientific Rationale and Assay Choice

The primary objective of a binding assay in this context is to quantify the interaction between a test compound (the "competitor," e.g., this compound) and a specific receptor target. This is achieved by measuring the displacement of a known high-affinity labeled ligand (either radioactive or fluorescent) from the receptor.

  • Radioligand Binding Assays: Considered the "gold standard" for their sensitivity and direct measurement of binding, these assays use a tritiated ([³H]) or iodinated ([¹²⁵I]) ligand.[8] The amount of bound radioligand is quantified using a scintillation counter. While powerful, they require specialized handling and disposal of radioactive materials.

  • Fluorescent Ligand Binding Assays: These assays offer a safer and often more versatile alternative to radioligand methods.[10][11] They utilize a ligand conjugated to a fluorophore. The binding can be measured using various techniques, including fluorescence polarization, FRET/BRET, or high-content imaging.[12][13] These methods are amenable to high-throughput screening (HTS) and can provide additional spatial information about receptor localization.[11]

The choice between these assays depends on laboratory capabilities, desired throughput, and the specific experimental questions. This guide will provide protocols for both, enabling a flexible approach to characterization.

Part 1: Cell Line Preparation and Culture

A foundational requirement for a successful binding assay is a healthy, consistent, and well-characterized cell culture expressing the target receptor.

HEK-293 Cell Culture

HEK-293 cells and their derivatives (e.g., HEK-293T) are typically cultured as adherent monolayers.[14][15]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM), high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and L-glutamine.[9]

  • Culture Conditions: 37°C in a humidified incubator with 5% CO₂.[9]

  • Passaging: Cells should be passaged when they reach 80-90% confluency, typically every 2-3 days. Dissociate cells using a gentle enzyme like TrypLE™ to maintain cell surface protein integrity.

Transient Transfection of HEK-293 Cells

For these assays, you will need HEK-293 cells expressing either the human dopamine D2 or D3 receptor. If stable cell lines are not available, transient transfection is a reliable method.

Protocol 1: Transient Transfection

  • Cell Seeding: The day before transfection, seed HEK-293 cells into the desired culture plates (e.g., 6-well plates for initial characterization, 96-well plates for HTS) such that they will be 70-90% confluent on the day of transfection.[14]

  • Transfection Complex Preparation:

    • For each well of a 6-well plate, dilute 2-3 µg of plasmid DNA (encoding the human D2R or D3R) into a serum-free medium like Opti-MEM.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ 2000 or a similar polymer-based reagent like PEI) in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and reagent solutions, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.[14]

  • Transfection: Add the DNA-reagent complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-48 hours post-transfection to allow for receptor expression before proceeding with the binding assay.

Part 2: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound by measuring its ability to compete with a known D2/D3 receptor radioligand, such as [³H]-Spiperone.[3][4]

Materials
  • Cells: Transiently transfected or stable HEK-293 cells expressing hD2R or hD3R.

  • Radioligand: [³H]-Spiperone (a common antagonist for D2-like receptors).

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Non-specific Competitor: A high concentration (e.g., 10 µM) of a known D2/D3 antagonist like Haloperidol or unlabeled Spiperone to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Cold Assay Buffer.

  • Scintillation Cocktail & Vials.

  • Filtration Apparatus with glass fiber filters (e.g., Whatman GF/B).

Protocol 2: Whole-Cell Radioligand Competition Assay
  • Cell Preparation: 24-48 hours post-transfection, gently detach the cells using a cell scraper in ice-cold Assay Buffer. Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in fresh, cold Assay Buffer. Perform a cell count to determine cell density.

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Cells + [³H]-Spiperone + vehicle (DMSO).

    • Non-specific Binding (NSB): Cells + [³H]-Spiperone + 10 µM Haloperidol.

    • Competition: Cells + [³H]-Spiperone + serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

  • Incubation: Add the radioligand at a single concentration, typically at or below its Kₔ value for the target receptor (e.g., 0.5-1.5 nM for [³H]-Spiperone at D3R).[4] The final assay volume is typically 200-250 µL. Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: Rapidly harvest the plate contents onto glass fiber filters using a cell harvester. The filters will trap the cells and any bound radioligand.

  • Washing: Quickly wash the filters with ice-cold Wash Buffer (e.g., 3 x 3 mL) to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding) against the log concentration of this compound.

  • Determine IC₅₀: Use a non-linear regression analysis (sigmoidal dose-response, variable slope) to fit the data and determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand).

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Part 3: Fluorescent Ligand Competition Binding Assay

This protocol offers a non-radioactive method using a fluorescently labeled D2/D3 receptor ligand. This approach is well-suited for plate-reader-based quantification and high-throughput applications.[10][11]

Materials
  • Cells: HEK-293 cells expressing hD2R or hD3R, seeded in a black, clear-bottom 96-well plate.

  • Fluorescent Ligand: A suitable fluorescent ligand for D2/D3 receptors, such as a derivative of N-(p-aminophenethyl)spiperone conjugated to a fluorophore like Cy3B (e.g., NAPS-Cy3B) or another commercially available probe.[11][12][13]

  • Test Compound: this compound, serially diluted.

  • Non-specific Competitor: 10 µM Haloperidol or another suitable unlabeled antagonist.

  • Assay Buffer: Phenol red-free DMEM or a suitable HBSS-based buffer.

Protocol 3: Live-Cell Fluorescent Competition Assay
  • Cell Seeding: Seed transfected HEK-293 cells into a black, clear-bottom 96-well plate and allow them to adhere and grow for 24 hours. The optimal cell density should be determined to ensure a good signal-to-background ratio.

  • Assay Plate Setup:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with warm Assay Buffer.

    • Add 50 µL of Assay Buffer containing the appropriate concentration of the test compound (this compound dilutions), vehicle, or non-specific competitor.

  • Ligand Addition: Add 50 µL of Assay Buffer containing the fluorescent ligand at a fixed concentration (typically at its Kₔ value).

  • Incubation: Incubate the plate at 37°C for the required time to reach equilibrium (this should be determined empirically, often 1-2 hours). Protect the plate from light.

  • Washing (Optional but Recommended): Gently wash the cells with cold Assay Buffer to remove unbound fluorescent ligand. This step is crucial for reducing background fluorescence.[16] The number and gentleness of washes must be optimized to retain specifically bound ligand while removing non-specific signal.[16]

  • Signal Detection: Read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission filters. For adherent cells, bottom-reading mode is preferred to minimize background from the media.[17]

Data Analysis

The data analysis follows the same principles as the radioligand assay. The fluorescence intensity values are used to calculate specific binding, generate a competition curve, and determine the IC₅₀ and Kᵢ values for this compound.

Visualization of Workflows and Pathways

Dopamine D2/D3 Receptor Signaling

Dopamine D2 and D3 receptors are Gᵢ/ₒ-coupled GPCRs. Upon agonist binding, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Plasma Membrane D2R D2/D3 Receptor G_protein Gαi/βγ D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Simplified Gᵢ-coupled signaling pathway for D2/D3 receptors.

Competition Binding Assay Workflow

The following diagram illustrates the logical flow of a competition binding experiment.

Assay_Workflow Start Start: Prepare HEK-293 cells expressing D2R or D3R Setup Set up Assay Plates: - Total Binding (Labeled Ligand) - NSB (Labeled Ligand + Excess Unlabeled) - Competition (Labeled Ligand + Test Cmpd) Start->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Separate Separate Bound from Free Ligand (Filtration or Washing) Incubate->Separate Detect Detect Signal (Scintillation or Fluorescence) Separate->Detect Analyze Data Analysis: 1. Calculate Specific Binding 2. Plot Competition Curve 3. Determine IC50 4. Calculate Ki Detect->Analyze End End: Affinity (Ki) of Test Compound Determined Analyze->End

Caption: General workflow for a competition binding assay.

Expected Results and Data Presentation

The primary output of these experiments is the inhibition constant (Kᵢ), which quantifies the binding affinity of this compound for the D2 and D3 receptors. A lower Kᵢ value indicates a higher binding affinity. By comparing the Kᵢ values for D2R and D3R, the receptor selectivity can be determined.

ParameterDescriptionExample Value
IC₅₀ (D2R) Concentration of test compound that inhibits 50% of specific binding to D2R.150 nM
IC₅₀ (D3R) Concentration of test compound that inhibits 50% of specific binding to D3R.15 nM
Kᵢ (D2R) Calculated binding affinity constant for D2R.105 nM
Kᵢ (D3R) Calculated binding affinity constant for D3R.10.5 nM
Selectivity Ratio of Kᵢ values (Kᵢ D2R / Kᵢ D3R).10-fold for D3R

Note: Example values are hypothetical and must be determined experimentally.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
High Non-Specific Binding (>50% of Total) Radioligand/fluorescent ligand concentration too high. Insufficient washing. Hydrophobic nature of the ligand.Lower the concentration of the labeled ligand. Increase the number or volume of washes.[16] Add BSA (0.1%) to the assay buffer.
Low Signal / Small Assay Window Low receptor expression. Inactive receptor protein. Insufficient cell number.Verify transfection efficiency and receptor expression (e.g., via Western blot or ELISA).[8] Ensure cells are healthy and not over-passaged. Increase the number of cells per well.
High Well-to-Well Variability Inconsistent cell seeding. Pipetting errors. Cell detachment during washing.Use a multichannel pipette for consistency. Ensure thorough mixing of reagents. Perform washing steps gently and consistently.
High Background (Fluorescent Assay) Autofluorescence from cells or media. Non-specific binding of fluorescent ligand.[16][18]Use phenol red-free medium.[17] Include an "unstained cells" control to measure autofluorescence. Optimize washing steps and consider adding a blocking agent.[16][19]

Conclusion

The this compound scaffold is a promising starting point for the development of novel modulators of the dopamine D2 and D3 receptors. The whole-cell binding assay protocols detailed in this guide provide a robust and reliable means to quantify the binding affinity and selectivity of this compound and its derivatives in a physiologically relevant context. By carefully preparing HEK-293 cells expressing the target receptors and applying either radioligand or fluorescent competition binding methodologies, researchers can generate high-quality data essential for advancing drug discovery programs in the field of neuroscience.

References

[35S]GTPγS functional assay for 1-(Piperazin-1-yl)isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Functional Characterization of 1-(Piperazin-1-yl)isoquinoline Derivatives using the [35S]GTPγS Binding Assay.

Introduction: Unveiling GPCR Activation at its Source

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets for approximately 34% of all FDA-approved drugs.[1] These receptors translate a vast array of extracellular signals—from photons to neurotransmitters—into intracellular responses by activating heterotrimeric G-proteins.[1][2] The activation of a G-protein is a critical, proximal event in the signaling cascade, making its measurement a robust indicator of receptor function.[3]

The [35S]Guanosine 5'-O-(3-thiotriphosphate), or [35S]GTPγS, binding assay is a highly sensitive and widely used functional method to directly quantify agonist-induced GPCR activation.[4][5][6] It measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein, which occurs upon receptor stimulation.[7][8] Because the thio-phosphate bond is resistant to the intrinsic GTPase activity of the Gα subunit, the activated Gα-[35S]GTPγS complex accumulates, allowing for its quantification.[8][9] This provides a direct measure of G-protein activation, allowing for the determination of the potency (EC50) and efficacy (Emax) of test compounds.[8][10]

This guide provides a comprehensive overview and a detailed protocol for using the [35S]GTPγS assay to characterize the functional activity of this compound derivatives, a chemical scaffold known to interact with various GPCRs, including dopamine and chemokine receptors.[11][12][13]

The Scientific Principle: The GPCR-G Protein Activation Cycle

Understanding the assay requires a firm grasp of the GPCR activation cycle. In its inactive state, the GPCR is associated with a heterotrimeric G-protein complex (Gα, Gβ, and Gγ), with Guanosine Diphosphate (GDP) bound to the Gα subunit.[2][14]

The binding of an agonist (such as a this compound derivative) to the GPCR induces a conformational change in the receptor.[1][15] This change allows the receptor to act as a Guanine Nucleotide Exchange Factor (GEF) for the G-protein.[14] It promotes the release of GDP from the Gα subunit, which is then replaced by the more abundant intracellular Guanosine Triphosphate (GTP).[1][16] The binding of GTP triggers the dissociation of the Gα subunit from both the Gβγ dimer and the receptor, allowing both components to modulate downstream effectors.[14][16] The [35S]GTPγS assay captures this pivotal moment of nucleotide exchange.

GPCR_Activation_Cycle cluster_membrane Plasma Membrane inactive 1. Inactive State GPCR + Gα(GDP)βγ agonist_bound 2. Agonist Binding Agonist-GPCR + Gα(GDP)βγ inactive->agonist_bound Agonist (e.g., Isoquinoline Derivative) gdp_release 3. Nucleotide Exchange GDP released, [35S]GTPγS binds agonist_bound->gdp_release GPCR acts as GEF active 4. Active State Gα-[35S]GTPγS + Gβγ gdp_release->active Dissociation effector Downstream Effector Modulation active->effector Signaling Assay_Workflow start Start: Prepare Reagents plate 1. Add Reagents to 96-Well Plate (Buffer, GDP, Compound/Control) start->plate add_membranes 2. Add Cell Membranes (5-20 µg protein/well) plate->add_membranes preincububate preincububate add_membranes->preincububate preincubate 3. Pre-incubation (e.g., 15 min at 30°C) add_radioligand 4. Initiate Reaction Add [35S]GTPγS preincubate->add_radioligand incubate 5. Main Incubation (60-90 min at 30°C) add_radioligand->incubate terminate 6. Terminate & Filter Rapidly filter through GF/B filter plate incubate->terminate wash 7. Wash Filters (3x with ice-cold buffer) terminate->wash dry_count 8. Dry Plate & Count Add scintillant, read in counter wash->dry_count end End: Data Analysis dry_count->end

References

Kinase inhibition assay protocol for isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Title: A Luminescent-Based Kinase Inhibition Assay for the Characterization of Isoquinoline Derivatives

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] This makes them prime targets for therapeutic intervention. Isoquinoline alkaloids and their synthetic derivatives have emerged as a promising scaffold for the development of potent and selective kinase inhibitors.[2][3] This document provides a comprehensive guide and a detailed protocol for determining the inhibitory potency of isoquinoline-based compounds against a target kinase using a robust, luminescence-based assay format. We will explain the core principles of the assay, provide a step-by-step workflow, detail data analysis for calculating IC50 values, and offer insights into potential challenges and troubleshooting.

Introduction: Kinases and the Rise of Isoquinoline Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a process known as phosphorylation.[1] This modification acts as a molecular switch, regulating a vast array of cellular processes. The human genome contains over 500 protein kinases, and their aberrant activity is frequently implicated in oncogenesis, inflammation, and neurodegenerative disorders.[4]

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with diverse pharmacological activities.[5] In the context of kinase inhibition, the isoquinoline structure can be adeptly modified to fit into the ATP-binding pocket of various kinases, leading to potent inhibition.[3][6] Evaluating the efficacy of these novel derivatives requires a reliable and high-throughput method to quantify their inhibitory activity. This guide focuses on the ADP-Glo™ Kinase Assay, a luminescent platform that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[7][8]

Assay Principle: Quantifying Kinase Activity with Light

The fundamental kinase reaction involves the conversion of ATP to ADP as a phosphate group is transferred to a substrate.[9] Therefore, the amount of ADP produced is directly proportional to the activity of the kinase. The ADP-Glo™ assay is a two-step process that quantifies this ADP.

  • Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed. The kinase, its substrate, ATP, and the test inhibitor (e.g., an isoquinoline derivative) are incubated together. After this reaction, a reagent is added to terminate the kinase activity and deplete any remaining, unconsumed ATP.

  • ADP to ATP Conversion & Luminescence Detection: In the second step, a detection reagent is added. This reagent contains an enzyme that converts the ADP produced during the kinase reaction back into ATP. This newly generated ATP then acts as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[8]

The intensity of the light produced is directly proportional to the amount of ADP generated, and thus, directly proportional to the kinase activity. An effective inhibitor will reduce kinase activity, leading to less ADP production and a lower luminescent signal.

cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Luminescence Detection Kinase Kinase Enzyme ReactionMix Kinase Reaction Kinase->ReactionMix Substrate Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Isoquinoline Inhibitor Inhibitor->ReactionMix Inhibition ADP ADP ReactionMix->ADP PhosphoSubstrate Phosphorylated Substrate ReactionMix->PhosphoSubstrate ADP_in ADP ADP->ADP_in ATP_regen Regenerated ATP ADP_in->ATP_regen Conversion DetectionReagent ADP-Glo™ Detection Reagent Light Luminescent Signal ATP_regen->Light catalyzed by Luciferase Luciferase

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed for a 384-well plate format to assess the inhibitory activity of isoquinoline compounds. It is crucial to optimize conditions, such as enzyme and substrate concentrations, for each specific kinase.[10]

Materials and Reagents
  • Kinase: Purified, recombinant target kinase.

  • Substrate: Appropriate peptide or protein substrate for the target kinase.[10]

  • Test Compounds: Isoquinoline derivatives dissolved in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA.

  • ATP Solution: High-purity ATP dissolved in assay buffer. The final concentration should ideally be at or near the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors.[11]

  • Assay Plates: Solid white, flat-bottom 384-well plates (low-volume).

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar).

  • Instrumentation: Multichannel pipettes, plate shaker, and a plate-reading luminometer.

Experimental Workflow

The workflow is designed to be straightforward and is adaptable for high-throughput screening.

start Start prep_compounds 1. Prepare Compound Dilutions (Serial dilution in DMSO, then in assay buffer) start->prep_compounds add_reagents 2. Add Reagents to 384-well Plate (2.5 µL Compound + 2.5 µL Kinase) prep_compounds->add_reagents pre_incubate 3. Pre-incubation (15 min at room temp) add_reagents->pre_incubate start_reaction 4. Initiate Kinase Reaction (Add 5 µL ATP/Substrate Mix) pre_incubate->start_reaction kinase_reaction 5. Kinase Reaction Incubation (60 min at room temp) start_reaction->kinase_reaction stop_reaction 6. Stop Reaction & Deplete ATP (Add 10 µL ADP-Glo™ Reagent) kinase_reaction->stop_reaction stop_incubate 7. Incubation (40 min at room temp) stop_reaction->stop_incubate detect_signal 8. Develop Luminescent Signal (Add 20 µL Kinase Detection Reagent) stop_incubate->detect_signal detect_incubate 9. Incubation (30 min at room temp) detect_signal->detect_incubate read_plate 10. Read Luminescence (Plate Luminometer) detect_incubate->read_plate end End read_plate->end

Caption: Step-by-step experimental workflow for the kinase inhibition assay.

Step-by-Step Procedure
  • Compound Plating:

    • Prepare a serial dilution of your isoquinoline stock solutions in 100% DMSO.

    • Further dilute these compounds in the assay buffer. The final concentration of DMSO in the reaction well should be kept low (typically ≤1%) to avoid affecting kinase activity.[11]

    • Dispense 2.5 µL of the diluted compounds into the appropriate wells of a 384-well plate.

    • Controls: Add 2.5 µL of assay buffer with the same final DMSO concentration to the "100% activity" (positive control) wells and "0% activity" (negative control) wells.

  • Enzyme Addition:

    • Prepare the kinase solution in cold assay buffer at 2X the final desired concentration.

    • Add 2.5 µL of the kinase solution to all wells except the "0% activity" (negative control) wells.

    • Add 2.5 µL of assay buffer to the "0% activity" wells.

    • Mix the plate gently for 1 minute and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[12]

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/Substrate master mix in assay buffer.

    • Add 5 µL of this master mix to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Mix the plate gently, cover, and incubate for 60 minutes at room temperature. The incubation time may need optimization based on the kinase's turnover rate.

  • Signal Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to all wells to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Interpretation

Accurate data analysis is critical for determining the potency of the inhibitors.[13] The process involves normalizing the raw data and then fitting it to a dose-response curve to calculate the IC50 value.

Calculation of Percent Inhibition

The raw data is in Relative Luminescence Units (RLU). First, normalize the data to determine the percent inhibition for each compound concentration.

  • 100% Activity Control (Max Signal): Wells with kinase, substrate, ATP, and DMSO (no inhibitor).

  • 0% Activity Control (Min Signal): Wells with substrate, ATP, and DMSO (no kinase).

The formula for percent inhibition is: % Inhibition = 100 * (1 - [RLU_inhibitor - RLU_min] / [RLU_max - RLU_min])

IC50 Determination

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

  • Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) curve.[13][14]

  • The IC50 value is derived from the fitted curve. A lower IC50 value indicates a more potent inhibitor.

rawData Raw Luminescence Data (RLU) from Plate Reader controls Define Controls: - Max Signal (No Inhibitor) - Min Signal (No Enzyme) rawData->controls normalize Normalize Data: Calculate % Inhibition for each concentration controls->normalize plot Plot Data: % Inhibition vs. log[Inhibitor] normalize->plot fit Fit Curve: Non-linear Regression (Sigmoidal Dose-Response) plot->fit ic50 Determine IC50 Value fit->ic50

Caption: Data analysis pipeline for IC50 determination.

Example Data Presentation

The results for a hypothetical isoquinoline derivative ("Iso-X") are summarized below.

Iso-X Conc. (µM)log[Iso-X]Avg. RLU% Inhibition
1002.001,55098.2%
301.482,10091.8%
101.004,50064.7%
30.488,20021.2%
10.009,8002.4%
0.3-0.5210,100-1.2%
0 (Max Signal)-10,0000.0%
No Enzyme (Min)-1,200100.0%
Calculated IC50 8.5 µM

Troubleshooting Common Issues

Even with a robust protocol, issues can arise. Below are common problems and their potential solutions.

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates - Pipetting errors, especially with small volumes.- Inconsistent incubation times or temperatures.[11]- Use calibrated pipettes and reverse pipetting for viscous solutions.- Use a multichannel pipette to start reactions simultaneously.[11]- Ensure uniform temperature across the plate during incubation.
Low Signal-to-Background Ratio - Insufficient kinase activity.- Sub-optimal ATP or substrate concentration.- Degraded reagents.- Increase kinase concentration or reaction time.- Optimize ATP and substrate concentrations.- Prepare fresh reagents, especially ATP.[11]
Compound Interference - The isoquinoline derivative may inhibit the luciferase enzyme.- The compound may have inherent fluorescence or quench the signal.[15]- Run a counter-screen by adding the compound directly to the detection reagents without the kinase reaction to check for direct effects on the assay chemistry.
Poor Curve Fit / Inconsistent IC50 - Compound solubility issues at high concentrations.- Incorrect serial dilutions.- ATP concentration is too high for an ATP-competitive inhibitor.[11]- Visually inspect wells for compound precipitation.[11]- Double-check all dilution calculations.- Perform the assay using an ATP concentration at or near the Km value for the kinase.

References

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous buffers. As a di-basic molecule containing both an isoquinoline and a piperazine moiety, its aqueous solubility is intrinsically linked to the pH of the medium. This document provides in-depth, practical solutions in a question-and-answer format to help you overcome these challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my this compound precipitating in neutral aqueous buffers like PBS (pH 7.4)?

A1: The Root Cause: pH-Dependent Solubility of a Weak Base

This compound is a weak base. Its structure contains two primary basic nitrogen centers: one on the isoquinoline ring and the free secondary amine on the piperazine ring. The solubility of such compounds is governed by the pH of the aqueous medium relative to their acid dissociation constants (pKa).

  • Chemical Rationale: The isoquinoline ring has a pKa of approximately 5.1-5.5[1][2], while the piperazine ring has two pKa values, roughly 5.3 and 9.7[3][4][5]. In its solid form, the compound exists as a neutral, or "free base," molecule. This form is more lipophilic and has limited solubility in water. To become soluble, the basic nitrogen atoms must be protonated (gain a H+) to form a charged, more polar salt.

  • The pH Effect: At a neutral pH of 7.4, the isoquinoline nitrogen is largely unprotonated, and while the more basic piperazine nitrogen may be partially protonated, a significant portion of the compound remains in its neutral, poorly soluble form. As the pH of the solution decreases (becomes more acidic), the equilibrium shifts towards the protonated, charged species, which readily dissolves in water. The relationship between pH, pKa, and the ionization state is described by the Henderson-Hasselbalch equation. For a weak base, solubility increases exponentially as the pH drops below its pKa.[6]

Q2: What is the simplest first step to improve the solubility of this compound for my in vitro assay?

A2: The Primary Strategy: pH Adjustment

The most direct and effective initial approach is to lower the pH of your buffer.[7][] By preparing your experimental solution in a buffer with a pH of 5 or lower, you can ensure complete protonation of the molecule, dramatically increasing its aqueous solubility.

However, the allowable pH range is dictated by the constraints of your specific assay (e.g., cell viability, enzyme activity). Always confirm the pH tolerance of your experimental system before proceeding.

cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Action Plan A Compound Precipitates in Neutral Buffer B Can Assay Tolerate Acidic pH (e.g., pH < 6)? A->B C Use Acidic Buffer System (Protocol 1) B->C Yes D Explore Co-solvents (See Q3 / Protocol 2) B->D No

Caption: Initial troubleshooting workflow for solubility issues.

This protocol allows you to determine the solubility of this compound in a biologically compatible acidic buffer.

Materials:

  • This compound (free base)

  • Citric acid monohydrate, Sodium citrate dihydrate

  • 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Vortex mixer and orbital shaker

  • Microcentrifuge tubes (1.5 or 2 mL)

  • 0.22 µm syringe filters (ensure filter compatibility with your sample)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 4.0):

    • Dissolve 1.05 g of citric acid monohydrate in ~950 mL of purified water.

    • Adjust the pH to 4.0 using 0.1 M NaOH.

    • Bring the final volume to 1 L with purified water.

  • Prepare Saturated Solution:

    • Weigh out an excess amount of the compound (e.g., 5-10 mg) into a microcentrifuge tube. Accurately record the weight.

    • Add 1 mL of the pH 4.0 citrate buffer.

    • Vortex vigorously for 1-2 minutes.

  • Equilibration:

    • Place the tube on an orbital shaker at room temperature for 4-24 hours to ensure equilibrium is reached. A shorter time (4 hours) can provide a kinetic solubility estimate, while a longer time (24 hours) approaches thermodynamic solubility.

  • Sample Processing:

    • Centrifuge the suspension at ~14,000 x g for 15 minutes to pellet the excess solid.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate mobile phase or solvent.

    • Analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.

    • The resulting concentration is the solubility of the compound at that specific pH.

Q3: My experiment must be at a near-neutral pH. How can I increase solubility without major pH changes?

A3: Secondary Strategy: Co-solvents

When acidic conditions are not an option, using water-miscible organic co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy required to dissolve a lipophilic compound.[9][10]

The most common approach is to first dissolve the compound at a high concentration in a pure co-solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock is then diluted into your aqueous buffer.

Critical Consideration: The compound may precipitate upon dilution if its concentration in the final aqueous buffer exceeds its kinetic solubility limit. Therefore, it is essential to perform a kinetic solubility test (see Protocol 4) in your final assay medium.

Co-solventTypical Stock Conc.Max Final Assay Conc.AdvantagesDisadvantages & Cautions
DMSO 10-50 mM< 0.5% (v/v)Excellent solubilizing power for many compounds.[][11]Can be toxic to cells at >0.5-1%; may interfere with some enzyme assays.
Ethanol 10-50 mM< 1.0% (v/v)Biologically compatible at low concentrations.Less effective than DMSO for highly lipophilic compounds; potential for evaporation.
PEG 400 1-20 mM< 2.0% (v/v)Low toxicity; often used in in vivo formulations.[12][13]Can be viscous; may affect protein interactions.
Propylene Glycol 1-20 mM< 2.0% (v/v)Low toxicity; good safety profile.[10][12]Similar to PEG 400; less volatile than ethanol.

This protocol describes the standard method for preparing a DMSO stock and diluting it for an assay.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Your final aqueous assay buffer (e.g., PBS, pH 7.4)

  • Vortex mixer

Procedure:

  • Prepare High-Concentration Stock:

    • Accurately weigh the compound into a sterile glass vial.

    • Add the required volume of DMSO to achieve the desired stock concentration (e.g., 20 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist, but check for compound stability first.

  • Dilution into Assay Buffer (Example):

    • To prepare a 100 µM working solution in a final volume of 1 mL of assay buffer with 0.5% DMSO:

    • Add 5 µL of the 20 mM DMSO stock to 995 µL of your assay buffer.

    • Crucially, add the DMSO stock to the buffer (not the other way around) while vortexing gently. This rapid mixing helps to minimize localized high concentrations that can cause immediate precipitation.

  • Observation:

    • Visually inspect the final solution for any signs of cloudiness or precipitate. If observed, the concentration is too high, and a lower working concentration or a different solubilization strategy is needed.

Q4: I've tried pH adjustment and co-solvents, but I still see precipitation. What are more advanced strategies?

A4: Advanced Strategies: Salt Forms and Solubilizing Excipients

If simpler methods fail, more advanced formulation techniques can be employed, particularly for achieving higher concentrations needed for in vivo studies.

  • Use of a Salt Form: The most robust method to increase aqueous solubility is to use a pre-formed salt of the compound (e.g., this compound HCl or this compound 2HCl). Salts are crystalline solids in which the molecule is already protonated. They dissolve directly in water or neutral buffers, creating an acidic microenvironment around the dissolving particle that promotes further dissolution.[6][14] If you only have the free base, a medicinal chemist can perform a salt screening study to identify the most stable and soluble salt form.

  • Solubilizing Excipients: These are non-active ingredients that enhance solubility.

    • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like this compound, forming a water-soluble "inclusion complex".[15] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a common and effective choice.[11]

    • Surfactants: Surfactants, such as Tween® 80 (Polysorbate 80), form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of the micelle can solubilize the drug molecule, while the hydrophilic shell keeps the entire structure dissolved in water.[10][15]

ExcipientMechanismTypical Use ConcentrationConsiderations
SBE-β-CD Inclusion Complexation2-20% (w/v)Very effective; low toxicity. Can sometimes affect drug-protein binding.
Tween® 80 Micellar Solubilization0.1-5% (v/v)Widely used in formulations. Can cause cell lysis at high concentrations.
Poloxamers (e.g., F68) Micellar Solubilization1-10% (w/v)Thermosensitive gelling properties; generally low toxicity.

Procedure:

  • Prepare a 10% (w/v) solution of SBE-β-CD in your desired aqueous buffer.

  • Follow the steps outlined in Protocol 1 (Steps 2-5) , but use the 10% SBE-β-CD solution as your solvent instead of the acidic buffer.

  • Compare the resulting solubility value to that obtained in the buffer alone to determine the enhancement factor.

Q5: How do I properly determine the maximum soluble concentration (kinetic solubility) of my compound in my final assay buffer?

A5: Essential Quality Control: The Kinetic Solubility Assay

This assay determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate from an aqueous buffer. It is a critical experiment to establish the upper concentration limit for your assays to avoid artifacts from precipitated compound.

A Prepare 20 mM Stock in DMSO B Add Stock to Buffer (e.g., 5 µL into 995 µL) A->B C Equilibrate on Shaker (e.g., 2 hours) B->C D Centrifuge to Pellet Precipitate C->D E Filter Supernatant (0.22 µm filter) D->E F Analyze Concentration (HPLC/LC-MS) E->F G Result: Kinetic Solubility (µM) F->G

Caption: Experimental workflow for kinetic solubility measurement.

Materials:

  • 20 mM stock solution of this compound in DMSO

  • Final assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate or microcentrifuge tubes

  • Plate shaker

  • Filter plate (e.g., 96-well, 0.45 µm) or syringe filters

  • Calibrated analytical method (HPLC-UV or LC-MS)

Procedure:

  • Sample Preparation: Add 99 µL of your assay buffer to the wells of a 96-well plate.

  • Compound Addition: Add 1 µL of the 20 mM DMSO stock to each well to achieve a nominal concentration of 200 µM. (This creates a 1% DMSO final concentration).

  • Equilibration: Seal the plate and place it on a plate shaker at room temperature for 2 hours. This allows time for any precipitation to occur and reach a state of pseudo-equilibrium.

  • Filtration: Filter the samples into a clean collection plate using a 96-well filter plate and a vacuum manifold or centrifuge. This step removes any precipitated solid.

  • Quantification: Analyze the concentration of the compound in the filtrate using a calibrated analytical method.

  • Result: The measured concentration is the kinetic solubility of the compound under those specific conditions. This is the maximum concentration you should use in your assays to ensure the compound is fully dissolved.

References

Technical Support Center: Overcoming Precipitation of Piperazine Derivatives in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous approved drugs and clinical candidates. Their unique physicochemical properties, however, often present a significant challenge in pre-clinical development: poor aqueous solubility and a high propensity for precipitation in cell-based assays. This guide, developed by our team of application scientists, provides a comprehensive framework for understanding, troubleshooting, and overcoming these precipitation issues. By combining fundamental chemical principles with proven laboratory protocols, this resource aims to empower researchers to generate reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: Why are my piperazine derivatives so prone to precipitation in physiological buffers?

A: The primary reason lies in the basic nature of the piperazine ring. Most piperazine derivatives are weak bases with two nitrogen atoms that can be protonated. Their solubility is therefore highly dependent on pH.

  • At low pH (acidic): The piperazine nitrogens are protonated, forming charged species (cations). These charged molecules are more polar and readily interact with water, leading to higher solubility.

  • At physiological pH (approx. 7.4): The buffer pH is often close to or above the compound's pKa (the pH at which the compound is 50% ionized). In this state, a significant portion of the piperazine molecules will be in their neutral, uncharged form. This neutral form is less polar and more prone to self-association and precipitation from the aqueous buffer. This relationship is quantitatively described by the Henderson-Hasselbalch equation, which dictates the ratio of the ionized to the non-ionized form of the compound at a given pH.

To illustrate this critical concept, consider the equilibrium of a generic piperazine derivative:

G cluster_low_ph Low pH (e.g., pH < 6) cluster_high_ph High pH (e.g., pH > 8) cluster_phys_ph Physiological pH (~7.4) A R-Pip-H⁺ (Protonated) High Solubility C R-Pip-H⁺ ⇌ R-Pip (Equilibrium) Precipitation Risk A->C Increase pH B R-Pip (Neutral) Low Solubility B->C Decrease pH C->A Decrease pH C->B Increase pH

Figure 1. pH-dependent equilibrium of a piperazine derivative.
Q2: I received my compound as an HCl or TFA salt. What does this mean for my experiments?

A: The salt form of your compound is a crucial piece of information. Drug discovery chemists often synthesize and purify basic compounds like piperazines as salts (e.g., hydrochloride, trifluoroacetate) to improve their stability and solid-state handling. More importantly, these salt forms significantly enhance aqueous solubility because the compound is already in its protonated, charged state.

However, when you dissolve this salt in a buffered solution at physiological pH, the buffer will neutralize the acid, shifting the equilibrium towards the less soluble, free-base form, which can then precipitate. Always know the exact molecular weight of the salt form you are using to make accurate molar concentration calculations. If you are unsure, contact your chemistry provider.

Q3: What is the best way to prepare my initial stock solution?

A: Dimethyl sulfoxide (DMSO) is the most common and generally recommended solvent for preparing high-concentration stock solutions of nonpolar compounds. However, improper technique can lead to problems downstream.

Best Practices for DMSO Stock Preparation:

  • Ensure Anhydrous DMSO: Use high-quality, anhydrous DMSO. Water in your DMSO can significantly lower the solubility of your compound from the very first step.

  • High Concentration: Prepare a concentrated stock, typically in the range of 10-50 mM. This minimizes the final percentage of DMSO in your assay.

  • Gentle Warming & Vortexing: If the compound is slow to dissolve, gentle warming (30-37°C) and vortexing can help. Avoid excessive heat, which can degrade the compound.

  • Storage: Store DMSO stocks at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles, which can introduce moisture and lead to compound precipitation within the stock tube itself.

Troubleshooting Guide: Tackling Active Precipitation

Q4: My compound is soluble in DMSO, but I see immediate cloudiness or precipitate when I dilute it into my aqueous assay buffer. What should I do?

A: This is the most common failure mode and is often referred to as "DMSO shock" or "crashing out." It happens when the compound, which is comfortable in the organic DMSO environment, is suddenly exposed to a large volume of aqueous buffer, causing it to rapidly precipitate before it can be properly solvated.

Follow this systematic troubleshooting workflow:

G start Precipitation observed upon dilution into assay buffer check_dmso Is final DMSO concentration < 0.5%? start->check_dmso reduce_dmso Action: Lower stock concentration and adjust dilution scheme. check_dmso->reduce_dmso No intermediate_dilution Action: Perform an intermediate dilution step in 100% DMSO or cell culture medium. check_dmso->intermediate_dilution Yes reduce_dmso->check_dmso check_ph Is the buffer pH > 7.0? intermediate_dilution->check_ph lower_ph Action: Test buffer with lower pH (e.g., 6.5-6.8) if tolerated by cells. check_ph->lower_ph No (unlikely) add_excipient Action: Add solubilizing excipients (e.g., BSA, cyclodextrins) to the assay buffer. check_ph->add_excipient Yes end_good Problem Solved lower_ph->end_good add_excipient->end_good

Figure 2. Troubleshooting workflow for compound precipitation.

Key Actions:

  • Optimize Dilution: Instead of a single large dilution (e.g., 1:1000), use a serial dilution method. A critical step is to perform an intermediate dilution from your high-concentration DMSO stock into 100% cell culture medium or a protein-containing buffer before the final dilution into the assay plate. The proteins in the medium can act as carriers, chaperoning the compound into solution. See Protocol 2 for a detailed method.

  • Lower Final DMSO: High concentrations of DMSO can alter cell membranes and assay performance. However, if your compound is extremely difficult to solubilize, you may test increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), ensuring you run a vehicle control at the same concentration.

  • Modify Buffer pH: Since solubility is pH-dependent, a modest decrease in buffer pH (e.g., from 7.4 to 7.0 or 6.8) can sometimes keep the compound in solution. This must be balanced with the health and viability of the cells, which should be tested in parallel.

Q5: My compound solution is clear initially, but it becomes cloudy after incubation at 37°C. What's happening?

A: This suggests a time- and temperature-dependent solubility issue or compound instability.

  • Thermodynamic vs. Kinetic Solubility: You may have initially created a supersaturated (kinetically soluble) solution that is thermodynamically unstable. Over time, especially with the increased molecular motion at 37°C, the compound molecules find each other and crystallize into a more stable, lower-energy precipitated state.

  • Buffer pH Shift in Incubator: Standard cell culture incubators use CO₂ to control the pH of bicarbonate-based buffers (like DMEM and RPMI). If your assay buffer is not properly buffered for a CO₂ environment, its pH can drift over the course of the incubation, potentially rising and causing your pH-sensitive compound to precipitate.

  • Compound Degradation: Although less common, the compound could be degrading into a less soluble byproduct.

Solutions:

  • Reduce Incubation Time: Determine the minimum incubation time required for the biological effect and endpoint reading.

  • Use a CO₂-Independent Buffer: If your experiment allows, consider using a buffer containing HEPES, which is designed to maintain pH independent of CO₂ levels.

Q6: How can I definitively confirm that the cloudiness I'm observing is my compound precipitating?

A: Visual inspection is a good start, but confirmation is key to effective troubleshooting.

  • Light Microscopy: Place a drop of your cloudy solution on a microscope slide. Precipitated compound often appears as amorphous aggregates or distinct crystals, which are easily distinguishable from cells.

  • Centrifugation Test: Prepare your final compound dilution in an Eppendorf tube. Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes. If a pellet is visible at the bottom, it is highly likely your compound has precipitated. You can then measure the compound concentration in the supernatant via LC-MS or HPLC-UV to quantify the amount of compound remaining in solution.

Protocols & Data

Protocol 1: Optimized Serial Dilution to Minimize Precipitation

This protocol uses a multi-step process to gently introduce the compound from a DMSO-rich to an aqueous environment.

  • Prepare Primary Stock: Dissolve the piperazine derivative in 100% anhydrous DMSO to a final concentration of 20 mM.

  • Create Intermediate Plate: In a 96-well polypropylene plate (the "intermediate plate"), perform a serial dilution of your primary stock in 100% DMSO to generate a range of concentrations (e.g., from 20 mM down to 1 µM).

  • Prepare Assay Plate: Add your cells to a 96-well cell culture plate (the "assay plate") containing the appropriate volume of cell culture medium.

  • Transfer and Dilute: Using a multichannel pipette, transfer a small volume (e.g., 1 µL) from your intermediate plate to your assay plate. This creates a large dilution factor (e.g., 1:100 or 1:200) and keeps the final DMSO concentration low. The key is that the transfer is done into a medium that often contains proteins (like fetal bovine serum), which can help stabilize the compound.

  • Mix Gently: Immediately after transfer, mix the contents of the assay plate by gentle tapping or orbital shaking for 10-15 seconds to ensure rapid and uniform dispersion.

Table 1: Properties of Common Solvents and Additives
Solvent / AdditivePrimary UseTypical Final Assay Conc.Mechanism of Action
DMSO Primary stock solvent< 0.5%Potent organic solvent for nonpolar compounds.
Ethanol Co-solvent< 1%Can increase solubility of moderately polar compounds.
PEG 400 Formulation excipient1-5%A polymer that can increase solubility through non-covalent interactions.
BSA (Bovine Serum Albumin) Buffer additive0.1 - 1%Protein binding can sequester the compound, keeping it in solution.
HP-β-CD Formulation excipient1-10 mMHydroxypropyl-beta-cyclodextrin encapsulates the nonpolar compound in its hydrophobic core.

Technical Support Center: pH Adjustment for Enhancing 1-(Piperazin-1-yl)isoquinoline Solubility

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming solubility challenges with this compound. As a weakly basic molecule, its aqueous solubility is intrinsically linked to pH. This document provides foundational knowledge, step-by-step protocols, and troubleshooting solutions to help you successfully incorporate this compound into your experimental workflows.

Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the pH-dependent solubility of this compound.

Q1: Why is the solubility of this compound dependent on pH?

The pH-dependent solubility of this compound is a direct result of its chemical structure. The molecule contains two key basic moieties: an isoquinoline ring system and a piperazine ring.[1][2] The nitrogen atoms within these rings can accept protons (H+) from the surrounding solution, a characteristic of weak bases.[3]

  • At Neutral or High pH (Alkaline conditions): The compound exists predominantly in its neutral, un-ionized "free base" form. This form is typically more lipophilic and has strong intermolecular interactions, leading to poor aqueous solubility.[4]

  • At Low pH (Acidic conditions): The nitrogen atoms become protonated, forming a positively charged cation (a salt). This ionization dramatically increases the molecule's polarity, allowing it to interact more favorably with water molecules and leading to a significant increase in aqueous solubility.[5][6]

Therefore, by lowering the pH of the aqueous medium, you can convert the poorly soluble free base into a highly soluble salt form.

Q2: What are the pKa values for this compound, and why are they important?

The pKa is the pH at which a specific ionizable group is 50% ionized and 50% neutral. For a basic compound like this one, there will be multiple pKa values corresponding to the different nitrogen atoms.

  • The isoquinoline nitrogen has a pKa of approximately 5.14.[3]

  • Piperazine itself has two pKa values, around 9.7 and 5.3.[7]

When incorporated into the final this compound structure, these values will be altered by the overall electronic environment of the molecule. While the exact pKa values for this specific compound should be determined experimentally, we can estimate that there will be at least two key pKa values in the ranges of approximately 4-6 and 8-10. These values are critical because they define the pH ranges over which the compound's solubility will change most dramatically.

Q3: How does the Henderson-Hasselbalch equation help in predicting solubility?

The Henderson-Hasselbalch equation is a fundamental tool that relates pH, pKa, and the ratio of the ionized to the un-ionized form of a compound.[8][9] For a weak base (B) and its protonated conjugate acid (BH+), the equation is:

pH = pKa + log ([B] / [BH⁺]) [10]

  • [B] is the concentration of the neutral free base (poorly soluble).

  • [BH⁺] is the concentration of the protonated, ionized form (more soluble).

This equation allows you to calculate the percentage of the compound that is in the more soluble, ionized state at any given pH, provided you know the pKa. As a rule of thumb, to ensure a compound is predominantly in its ionized form (>99%), the pH of the solution should be at least 2 units below its pKa.

Q4: At what pH range should I expect the highest solubility for this compound?

Based on the estimated pKa values, you should expect the solubility of this compound to increase significantly as the pH is lowered. The highest aqueous solubility will be achieved in strongly acidic conditions (e.g., pH 1-3), where all basic nitrogen atoms are fully protonated.[11][12] Conversely, the compound will exhibit its lowest solubility at a pH above its highest pKa (e.g., pH > 10), where it exists almost entirely as the neutral free base.

Section 2: Experimental Protocols & Methodologies

This section provides standardized procedures for preparing solutions and characterizing the solubility of this compound.

Protocol 1: Preparation of Standard Buffer Solutions

Accurate buffer preparation is crucial for reliable solubility data.[13][14] Always use high-purity water and calibrated pH meters. The pH of a buffer should be verified after all components have been dissolved.[15]

Buffer SystemEffective pH RangeTypical Preparation (for 1 L of 50 mM Buffer)
Citrate Buffer 3.0 - 6.2Dissolve 10.5 g of citric acid monohydrate in ~950 mL of water. Adjust pH with 1 M NaOH. Bring volume to 1 L.
Acetate Buffer 3.6 - 5.6Dissolve 4.1 g of sodium acetate trihydrate in ~950 mL of water. Adjust pH with glacial acetic acid. Bring volume to 1 L.
Phosphate Buffer 5.8 - 8.0Mix solutions of 50 mM sodium phosphate monobasic (NaH₂PO₄) and 50 mM sodium phosphate dibasic (Na₂HPO₄) until the target pH is reached.[16]
Protocol 2: Workflow for Determining a pH-Solubility Profile

This protocol outlines the "shake-flask" method, a gold standard for determining thermodynamic solubility.

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent, such as DMSO (e.g., 10 mg/mL).[17]

  • Prepare Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10) as described in Protocol 1.

  • Initiate Equilibration: In separate, sealed vials, add a small volume of the DMSO stock to a larger, known volume of each buffer. Ensure the final DMSO concentration is low (e.g., <1%) to minimize co-solvent effects. The amount added should be in excess of the expected solubility, resulting in a visible precipitate or slurry.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). This ensures you are measuring thermodynamic, not kinetic, solubility.[4]

  • Separate Solid from Supernatant: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation at high speed (e.g., >10,000 x g for 15 minutes) followed by careful collection of the supernatant. Filtration can also be used, but be cautious of potential compound adsorption to the filter membrane.

  • Quantify Concentration: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL) on the y-axis against the corresponding buffer pH on the x-axis to generate the pH-solubility profile.

Section 3: Troubleshooting Guide

This section addresses common problems encountered during solubility experiments.

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

This is a very common issue for poorly soluble compounds and typically occurs when the compound's concentration in the final aqueous solution exceeds its solubility limit at that pH.[17]

  • Cause: The compound is highly soluble in the neat DMSO stock but crashes out upon contact with the aqueous environment where it is less soluble.

  • Solutions:

    • Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration in your aqueous medium.

    • Increase Organic Co-solvent: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., to 2-5%) can help maintain solubility. However, be aware of potential artifacts this may introduce into biological assays.[17][]

    • Perform a "pH-First" Dilution: Instead of diluting the DMSO stock directly into a neutral buffer, dilute it into a pre-acidified buffer (e.g., pH 3-4). In this acidic environment, the compound will ionize upon dilution and remain soluble. You can then carefully adjust the pH upwards to your target if needed, though this risks precipitation if you cross the pKa.

Q6: I adjusted the pH, and the compound dissolved, but it precipitated out of solution later. Why did this happen?

This indicates that the solution was either supersaturated or that the pH of the solution changed over time.

  • Cause 1: Supersaturation. Rapidly changing the pH can create a thermodynamically unstable supersaturated solution.[4] While the compound is dissolved initially, it will eventually precipitate out to reach its true thermodynamic equilibrium solubility. This is more common in kinetic solubility assessments.

  • Cause 2: pH Shift. The pH of your solution may not be stable. This can happen if the buffer capacity is insufficient to handle additions of other reagents or due to absorption of atmospheric CO₂, which can acidify unbuffered or weakly buffered solutions.[12]

  • Solutions:

    • Ensure True Equilibrium: Use the shake-flask method (Protocol 2) with a 24-48 hour equilibration time to ensure you are working at the true thermodynamic solubility.

    • Use an Appropriate Buffer: Select a buffer with a pKa close to your target pH and use it at a sufficient concentration (e.g., 25-50 mM) to provide adequate buffering capacity.[9][16]

    • Re-verify pH: Always check the pH of your final solution before use and after any additions.

Q7: How do I choose the right buffer for my experiment? Are there any incompatibilities to be aware of?

Buffer selection is critical for success.[16]

  • Key Considerations:

    • pH Range: The buffer's pKa should be within +/- 1 pH unit of your target experimental pH for optimal buffering capacity.[9]

    • Compatibility: Ensure the buffer components do not interfere with your assay (e.g., phosphate can inhibit certain enzymatic reactions) or interact with your compound.

    • Potential for Salt Formation: For weakly basic drugs, the buffer anion (e.g., phosphate, citrate) can form a salt with the protonated drug, which can either increase or decrease the apparent solubility compared to other buffer systems.[12] It is sometimes useful to test solubility in different buffer systems at the same pH.

Q8: Could the pH adjustment be degrading my compound? How can I check for this?

Yes, exposure to extreme pH values (both highly acidic and highly alkaline) can cause chemical degradation, such as hydrolysis.[5][14]

  • How to Check:

    • Analytical Monitoring: Use an analytical technique like HPLC. Prepare a solution of your compound at the desired pH and incubate it for the duration of your experiment.

    • Analyze Over Time: Take samples at different time points (e.g., 0, 2, 8, 24 hours) and analyze them.

    • Look for Degradation: A loss of the main compound peak area and/or the appearance of new peaks in the chromatogram are indicative of degradation.

Section 4: Data & Visualization

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₃H₁₅N₃[19][20][21]
Molecular Weight 213.28 g/mol [19][20][21]
Appearance Brown Solid[20]
Compound Type Weakly Basic[3][7]
Estimated pKa₁ ~ 8-10 (Piperazine moiety)[7]
Estimated pKa₂ ~ 4-6 (Isoquinoline moiety)[3][22]
Table 2: Example pH-Solubility Profile for a Weakly Basic Compound

(Note: This is illustrative data based on typical behavior and does not represent experimentally determined values for this specific compound.)

pHPredominant SpeciesExpected Aqueous Solubility (µg/mL)
2.0Di-protonated (BH₂²⁺)> 10,000
4.0Mono-protonated (BH⁺)~ 5,000
6.0Mix of BH⁺ and B~ 250
7.4Mostly Free Base (B)< 10
8.0Free Base (B)< 5
10.0Free Base (B)< 1

Diagrams

G cluster_0 pH Effect on Ionization State cluster_1 High pH (>10) cluster_2 Low pH (<4) B Free Base (B) Poorly Soluble BH Mono-protonated (BH⁺) More Soluble B->BH + H⁺ / - H⁺ BH2 Di-protonated (BH₂²⁺) Highly Soluble BH->BH2 + H⁺ / - H⁺ G start Start prep_stock Prepare DMSO Stock Solution start->prep_stock prep_buffers Prepare Buffers (pH 2 to 10) prep_stock->prep_buffers add_excess Add Excess Compound to Each Buffer prep_buffers->add_excess equilibrate Equilibrate for 24-48h (Constant Temp & Agitation) add_excess->equilibrate separate Centrifuge to Separate Solid from Supernatant equilibrate->separate quantify Quantify Supernatant (e.g., HPLC-UV) separate->quantify plot Plot Solubility vs. pH quantify->plot end_node End plot->end_node

References

Technical Support Center: Stability of 1-(Piperazin-1-yl)isoquinoline in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Piperazin-1-yl)isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of your dimethyl sulfoxide (DMSO) stock solutions. We will address common questions and provide detailed protocols to help you troubleshoot potential issues and maintain the highest quality of your experimental reagents.

Frequently Asked Questions (FAQs)

Section 1: Stock Solution Preparation & Storage

Q1: What is the best practice for preparing a DMSO stock solution of this compound?

A1: Proper preparation is the first line of defense against instability. Start with high-purity, anhydrous DMSO (≥99.9%) to minimize water content.[1] Water is a common contaminant in DMSO, which is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This absorbed water can promote hydrolysis of susceptible compounds over long-term storage.

We recommend preparing your stock solution in a controlled environment, such as under a stream of inert gas (nitrogen or argon), to minimize exposure to atmospheric moisture. Use clean, chemical-resistant glassware or polypropylene tubes.[1]

Q2: What concentration should I use for my stock solution?

A2: While the optimal concentration is application-dependent, we generally recommend preparing a stock solution at a concentration of 10 mM. High concentrations can sometimes lead to precipitation, especially during freeze-thaw cycles.[4][5] If your experimental design requires a higher concentration, it is crucial to perform a solubility check and monitor for precipitation upon storage.

Q3: What are the ideal storage conditions for my DMSO stock solution?

A3: For maximum stability, DMSO stock solutions of this compound should be aliquoted into single-use volumes and stored in tightly sealed vials at -80°C for long-term storage (months to years) or -20°C for short-term storage (weeks to months).[6] Aliquoting is critical as it prevents repeated freeze-thaw cycles, which can introduce water via condensation and compromise compound stability.[6]

Table 1: Recommended Storage Conditions for this compound Solutions

Storage ConditionTemperatureRecommended DurationKey Considerations
Solid Compound 0-8°CUp to 2 yearsKeep in a desiccator, protected from light.[7]
DMSO Stock (Short-term) -20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[6]
DMSO Stock (Long-term) -80°CUp to 6 monthsUse anhydrous DMSO; seal vials tightly.[6]
Section 2: Understanding & Identifying Instability

Q4: What are the primary factors that can cause degradation of this compound in DMSO?

A4: The structure of this compound contains a piperazine ring and an isoquinoline core. The piperazine moiety, in particular, can be susceptible to degradation under certain conditions. Potential degradation pathways include:

  • Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of atmospheric oxygen and trace metal catalysts.[8]

  • Hydrolysis: Although DMSO is an aprotic solvent, the presence of contaminating water can lead to slow hydrolysis of certain functional groups or facilitate other degradation reactions over time. A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture, but this highlights that a subset of compounds can be sensitive to water.[9]

  • Photodegradation: The aromatic isoquinoline ring system can absorb UV light, potentially leading to photodegradation if solutions are not protected from light. Store solutions in amber vials or in the dark.[3]

Q5: How can I tell if my stock solution has degraded?

A5: Visual inspection is the first step. Look for color changes or the presence of precipitate. However, many degradation products are soluble and do not produce a visual change. The most reliable method is analytical verification. A decrease in the peak area of the parent compound and the appearance of new peaks in an HPLC or LC-MS chromatogram are definitive signs of degradation.

Troubleshooting & Stability Testing Protocols

This section provides detailed workflows for ensuring the quality of your stock solutions.

Workflow for Stock Solution Preparation and Management

The following workflow illustrates the critical steps for preparing and managing your compound stocks to ensure long-term stability.

G cluster_prep Preparation Phase cluster_storage Storage & Use Phase start Obtain Solid Compound & Anhydrous DMSO weigh Weigh Compound Accurately start->weigh dissolve Dissolve in Anhydrous DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot qc Perform Quality Control (e.g., HPLC) dissolve->qc Initial QC (t=0) store Store at -80°C (Long-Term) aliquot->store use Thaw Single Aliquot for Experiment store->use As Needed store->qc Periodic QC discard Discard Unused Solution use->discard G start Precipitate observed in thawed vial warm Warm vial to 37°C for 5-10 min and vortex thoroughly start->warm check Does precipitate dissolve? warm->check yes_node Yes: Compound is likely OK. Use solution promptly. Consider preparing lower concentration stocks. check->yes_node Yes no_node No: Compound may have degraded or crashed out irreversibly. Do NOT use. Prepare fresh stock. check->no_node No

References

Technical Support Center: Minimizing Off-Target Effects of Isoquinoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals working with isoquinoline-based kinase inhibitors. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and ensuring the specificity of your experimental results.

Introduction to the Challenge of Kinase Inhibitor Selectivity

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[1][2] This conservation makes the development of highly selective kinase inhibitors a significant challenge.[2] Isoquinoline-based scaffolds are common cores for type-I kinase inhibitors, which bind to the ATP-active site.[1] While effective, this binding mode can lead to promiscuous inhibition, where the inhibitor binds to multiple unintended kinases, resulting in off-target effects.[1][3] These off-target activities can complicate experimental analysis, lead to unforeseen side effects in therapeutic applications, and ultimately compromise target validation studies.[1][4] This guide provides practical strategies and detailed protocols to help you navigate these challenges and enhance the precision of your research.

Frequently Asked Questions (FAQs)

Q1: My isoquinoline-based inhibitor shows potent activity in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason?

A1: This discrepancy is a common issue and can arise from several factors related to the more complex cellular environment.[5][6]

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target kinase.[5]

  • High Intracellular ATP Concentrations: Cellular ATP levels are in the millimolar range, which is significantly higher than the ATP concentrations typically used in biochemical assays.[5][6] This high concentration of the natural substrate (ATP) can outcompete your ATP-competitive inhibitor, leading to a decrease in apparent potency.[5][6]

  • Cellular Metabolism and Efflux: The compound may be rapidly metabolized by the cell into an inactive form or actively transported out of the cell by efflux pumps.[5]

  • Off-Target Binding: The inhibitor might be binding to other cellular components, reducing the effective concentration available to bind to the target kinase.[5]

Q2: How can I begin to assess the selectivity of my new isoquinoline-based inhibitor?

A2: A tiered approach is often the most efficient and cost-effective strategy.[4]

  • Initial Single-Concentration Screen: Start by screening your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a broad panel of kinases.[4] This will provide a general overview of its selectivity profile and identify potential off-target hits.

  • Dose-Response Determination: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a multi-point dose-response experiment to determine the IC50 or Kd values.[4] This will provide a quantitative measure of the inhibitor's potency against both the intended target and off-targets.

Q3: What are the key medicinal chemistry strategies to improve the selectivity of isoquinoline-based kinase inhibitors?

A3: Several medicinal chemistry strategies can be employed to enhance selectivity:[7][8][9][10]

  • Structure-Based Design: Utilize the crystal structure of the target kinase to design inhibitors that exploit unique features of the ATP-binding pocket, such as engaging with non-conserved residues.[1][8]

  • Targeting the Gatekeeper Residue: Designing bulky substituents that create a steric clash with larger gatekeeper residues can prevent binding to many kinases while allowing interaction with kinases that have smaller gatekeeper residues.[1]

  • Covalent Inhibition: If there is a non-conserved cysteine residue near the active site of the target kinase, designing an inhibitor with a reactive group that can form a covalent bond with this cysteine can lead to highly selective and potent inhibition.[1]

  • Allosteric Inhibition: Developing inhibitors that bind to allosteric sites outside the conserved ATP-binding pocket is a promising strategy to achieve high selectivity.[7][10]

  • Bivalent Inhibitors: Linking a promiscuous inhibitor to a second moiety (like a peptide) that targets another site on the kinase can significantly increase selectivity.[1]

Q4: Can computational methods help predict off-target effects?

A4: Yes, computational approaches are valuable tools for predicting and understanding kinase inhibitor selectivity.[11][12][13][14]

  • Binding Site Similarity Analysis: These methods compare the binding site of the target kinase with other kinases to predict potential off-target interactions.[11]

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be trained on large datasets of known kinase-inhibitor interactions to predict the activity of new compounds against a panel of kinases.[12]

  • Molecular Docking and Simulation: These techniques can be used to model the binding of an inhibitor to various kinases and estimate the binding affinity, helping to identify potential off-targets.[14]

Troubleshooting Guides

Issue 1: High Variability and Inconsistent Results in Biochemical Kinase Assays

High variability between replicates can obscure the true activity of your inhibitor and lead to unreliable IC50 values.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Precipitation Action: Visually inspect assay plates for any signs of precipitation. Protocol: Ensure your compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into the aqueous assay buffer. Consider testing the solubility of your compound in the final assay buffer.[15]
Reagent Instability Action: Kinases and ATP can degrade with improper storage or multiple freeze-thaw cycles.[5][15] Protocol: Aliquot reagents into single-use volumes upon receipt. Always prepare fresh working solutions of ATP and substrate for each experiment.[15]
Inconsistent Pipetting Action: Small volume errors can lead to significant concentration differences. Protocol: Use calibrated pipettes and consider using a multichannel pipette to start all reactions simultaneously.[15]
Edge Effects in Microplates Action: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Protocol: Avoid using the outermost wells for your experimental samples. Instead, fill these wells with buffer or media to create a humidity barrier.[5]
Issue 2: Observed Phenotype in Cellular Assays Does Not Correlate with On-Target Inhibition

It is crucial to confirm that the observed cellular effects are a direct result of inhibiting the intended target kinase and not due to off-target activities.[16]

Validation Strategies:

Strategy Description
Use of a Structurally Unrelated Inhibitor Action: Confirm the phenotype with a second, structurally distinct inhibitor that is also known to be potent against your target kinase. If both inhibitors produce the same phenotype, it strengthens the evidence for on-target activity.
Genetic Knockdown/Knockout Action: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target kinase.[16] Protocol: If the cellular phenotype of the genetic knockdown/knockout mimics the effect of your inhibitor, it strongly suggests an on-target mechanism.[16]
Rescue Experiments Action: In a system where the target kinase has been knocked down or knocked out, express a version of the kinase that is resistant to your inhibitor (e.g., through a point mutation in the binding site). If the resistant kinase can "rescue" the phenotype caused by the inhibitor, it confirms on-target activity.
Dose-Response Correlation Action: The cellular phenotype should show a clear dose-dependent relationship that correlates with the inhibitor's known IC50 for the target kinase.[16]

Key Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of an isoquinoline-based inhibitor against a panel of kinases using a radiometric assay format.

Materials:

  • Kinase panel (commercially available or in-house)

  • Substrate for each kinase

  • Your isoquinoline-based inhibitor

  • Positive control inhibitor for each kinase

  • Assay buffer (specific to each kinase)

  • [γ-³³P]ATP

  • ATP solution

  • Microplates (e.g., 96-well)

  • Filter paper or other capture method

  • Scintillation counter

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of your inhibitor in DMSO. A typical starting range is from 1 nM to 100 µM.[5]

  • Set Up the Assay Plate: Add assay buffer, diluted inhibitor (or DMSO for control), and the specific kinase to each well.

  • Initiate the Reaction: Add a mixture of the kinase-specific substrate and [γ-³³P]ATP to each well to start the reaction. It is recommended to use an ATP concentration at or near the Km for each kinase to ensure sensitivity to ATP-competitive inhibitors.[5][15]

  • Incubate: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a predetermined time.

  • Stop the Reaction and Capture Substrate: Stop the reaction (e.g., by adding a stop solution) and spot the reaction mixture onto filter paper to capture the phosphorylated substrate.

  • Wash: Wash the filter paper to remove unincorporated [γ-³³P]ATP.

  • Measure Radioactivity: Use a scintillation counter to measure the amount of radioactivity incorporated into the substrate in each well.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2: KiNativ™ In-Situ Kinase Profiling

This chemoproteomic approach allows for the profiling of inhibitor binding to native kinases in a cellular lysate, providing a more physiologically relevant assessment of selectivity.[17][18][19]

Principle:

This method utilizes ATP- and ADP-based probes that are biotinylated. These probes covalently label a conserved lysine residue in the ATP-binding site of active kinases within a cell lysate.[17][20] If an inhibitor is pre-incubated with the lysate, it will compete with the probe for binding to its target kinases.[17][20] The extent of probe labeling is then quantified by mass spectrometry to determine the inhibitor's binding profile across the kinome.[17]

Workflow Diagram:

KiNativ_Workflow cluster_preparation Sample Preparation cluster_labeling Probe Labeling & Digestion cluster_analysis Mass Spectrometry Analysis cell_lysate Cell Lysate gel_filtration Gel Filtration (Remove endogenous ATP) cell_lysate->gel_filtration inhibitor_incubation Incubate with Inhibitor gel_filtration->inhibitor_incubation probe_labeling Add Biotinylated ATP/ADP Probe inhibitor_incubation->probe_labeling digestion Proteolytic Digestion probe_labeling->digestion enrichment Enrich Biotinylated Peptides digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms quantification Quantify Labeled Peptides lc_ms->quantification inhibitor_profile Inhibitor Selectivity Profile quantification->inhibitor_profile Generate Selectivity Profile

Caption: Workflow for KiNativ™ in-situ kinase inhibitor profiling.

Procedure Overview:

  • Prepare Cell Lysate: Lyse cells under conditions that preserve native kinase activity.

  • Remove Endogenous ATP: Subject the lysate to rapid gel filtration to remove endogenous small molecules like ATP that would compete with the probe.[17]

  • Inhibitor Treatment: Pre-incubate the ATP-depleted lysate with your isoquinoline-based inhibitor at various concentrations (or a single concentration for initial profiling).

  • Probe Labeling: Add the biotinylated ATP/ADP acyl-phosphate probe to the lysate and incubate to allow for covalent labeling of active kinases.[17]

  • Proteolysis: Digest the protein sample into peptides using an enzyme like trypsin.

  • Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled kinase active-site peptides.[21]

  • Data Analysis: Compare the abundance of labeled peptides in the inhibitor-treated samples to a control sample (no inhibitor) to determine the inhibitor's potency and selectivity against a broad range of native kinases.[21]

Visualizing Kinase Selectivity Data

A common way to visualize the selectivity of a kinase inhibitor is through a kinome tree map. This representation plots the inhibited kinases on a phylogenetic tree of the human kinome, with the size or color of the circle representing the potency of inhibition.

Kinome_Selectivity cluster_TK cluster_TKL cluster_STE cluster_AGC EGFR EGFR SRC On-Target ABL ABL RAF Off-Target MLK MLK MAP2K MAP2K PAK PAK PKA Off-Target PKC PKC AKT AKT Kinome Human Kinome Kinome->EGFR Kinome->SRC Kinome->ABL Kinome->RAF Kinome->MLK Kinome->MAP2K Kinome->PAK Kinome->PKA Kinome->PKC Kinome->AKT

Caption: Illustrative kinome map showing inhibitor selectivity.

This guide provides a framework for understanding, troubleshooting, and minimizing the off-target effects of isoquinoline-based kinase inhibitors. By employing a combination of rational inhibitor design, comprehensive profiling, and rigorous cellular validation, researchers can enhance the quality and reliability of their findings.

References

Troubleshooting low yield in the synthesis of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Piperazin-1-yl)isoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders and cancer.[1] The most common synthetic routes involve the coupling of a 1-haloisoquinoline, typically 1-chloroisoquinoline, with piperazine. While seemingly straightforward, this reaction can be prone to low yields due to a variety of factors. This guide will explore the common pitfalls and provide actionable solutions.

The primary methods for synthesizing N-arylpiperazines from aromatic halides and piperazine are the Palladium-catalyzed Buchwald-Hartwig amination and nucleophilic aromatic substitution (SNAr).[2] The choice between these methods often depends on the reactivity of the specific substrates and the desired reaction conditions.

Troubleshooting Guide: Low Yield in this compound Synthesis

This section addresses specific issues you might encounter during the synthesis, presented in a question-and-answer format to directly tackle experimental challenges.

Issue 1: The reaction is sluggish or incomplete, with significant starting material remaining.

Q1: My reaction is not going to completion, even after extended reaction times. What are the likely causes and how can I drive it to completion?

A1: An incomplete reaction is a common issue and can stem from several factors related to the chosen synthetic route.

For Nucleophilic Aromatic Substitution (SNAr) Routes:

  • Insufficient Activation of the Isoquinoline Ring: The SNAr mechanism relies on the aromatic ring being sufficiently electron-deficient to be attacked by the nucleophile (piperazine).[3][4] While the nitrogen atom in the isoquinoline ring does activate the C1 position for nucleophilic attack, the reaction can still be slow.

    • Solution: Increasing the reaction temperature is the most direct approach to accelerate the reaction. Solvents with higher boiling points like diglyme or DMSO can be used.[5] However, be mindful of potential side reactions at elevated temperatures.

  • Poor Solubility of Reactants: If either 1-chloroisoquinoline or piperazine has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.

    • Solution: Screen alternative solvents. While isopropanol is commonly used, other polar aprotic solvents like DMF, DMAc, or NMP could be beneficial.[6]

  • Inadequate Base: In SNAr, a base is often used to neutralize the HCl generated, driving the reaction forward.

    • Solution: Ensure at least one equivalent of a suitable acid scavenger is present. An excess of piperazine itself can serve this purpose. Alternatively, non-nucleophilic inorganic bases like K₂CO₃ or Cs₂CO₃ can be added.

For Buchwald-Hartwig Amination Routes:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of this reaction. Its inactivity is a primary cause of low conversion.

    • Cause & Solution 1: Oxygen Sensitivity. The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure all solvents are properly degassed, and the reaction is set up and maintained under a strict inert atmosphere (Argon or Nitrogen).[7][8]

    • Cause & Solution 2: Inappropriate Ligand. Aryl chlorides are less reactive than bromides or iodides in Buchwald-Hartwig couplings and require specialized ligands.[9] For 1-chloroisoquinoline, bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often necessary to promote the crucial oxidative addition and reductive elimination steps.[7]

    • Cause & Solution 3: Catalyst Poisoning. Impurities in the starting materials, reagents, or solvent can poison the palladium catalyst. Ensure high-purity reagents and anhydrous, deoxygenated solvents.

  • Incorrect Base Selection: A strong, non-nucleophilic base is critical for the deprotonation of piperazine and for facilitating the catalytic cycle.[7]

    • Solution: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[7] Other strong bases like potassium tert-butoxide (KOtBu) or LHMDS can also be used.[9] Weaker bases like K₂CO₃ are generally less effective and may require higher temperatures and longer reaction times.[7]

Issue 2: The reaction is complete, but the isolated yield of this compound is low.

Q2: TLC/LC-MS analysis shows full conversion of my starting material, but after workup and purification, the yield is disappointing. Where could my product be going?

A2: Low isolated yield despite complete conversion often points to issues during the workup and purification stages or the formation of side products that are difficult to separate.

  • Aqueous Workup Losses: this compound has basic nitrogen atoms and can be protonated in acidic or even neutral aqueous solutions, increasing its water solubility.

    • Solution: During the extractive workup, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting with an organic solvent. This can be achieved by adding NaOH or K₂CO₃ solution. Perform multiple extractions with a suitable solvent like ethyl acetate or dichloromethane to ensure complete recovery of the product.

  • Side Product Formation: Several side reactions can consume the starting material or product, leading to a lower yield of the desired compound.

    • Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can be replaced by a hydrogen atom, leading to the formation of isoquinoline. This is often favored by certain ligands and reaction conditions.[7]

    • Bis-coupling: If an excess of 1-chloroisoquinoline is used, or under certain conditions, a second isoquinoline unit can react with the other nitrogen of the piperazine ring, forming 1,4-bis(isoquinolin-1-yl)piperazine.

    • Hydroxylation: In the presence of water and a strong base, 1-chloroisoquinoline can be hydrolyzed to 1-hydroxyisoquinoline (an isoquinolone).[10] This is more of a concern in palladium-catalyzed reactions using hydroxide bases but can occur under harsh SNAr conditions as well.

  • Purification Challenges: The product can be challenging to purify by column chromatography due to its basicity, which can cause streaking on silica gel.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 1-2% in the eluent). This will help to reduce tailing and improve separation. Alternatively, purification via crystallization of a salt (e.g., hydrochloride or tartrate) might be a more efficient method for obtaining high-purity material.

Frequently Asked Questions (FAQs)

Q3: What is the most reliable and scalable synthetic route for this compound?

A3: For large-scale synthesis, a metal-free SNAr reaction is often preferred due to cost, ease of purification (no residual palladium), and simpler reaction setup. A common procedure involves heating 1-chloroisoquinoline with an excess of piperazine, where piperazine acts as both the nucleophile and the acid scavenger.[5] While this may require higher temperatures and longer reaction times, it avoids the cost and potential toxicity of palladium catalysts and ligands.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting material (1-chloroisoquinoline) and the product. A typical eluent system would be dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to reduce streaking of the basic product. The product, being more polar, will have a lower Rf value than the starting material. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, LC-MS is an excellent tool.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • 1-Chloroisoquinoline: Is an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Piperazine: Is corrosive and can cause burns. Avoid inhalation of dust. Handle with appropriate PPE.

  • Solvents: Many of the solvents used (e.g., toluene, dioxane, DMF) have associated health risks. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Palladium Catalysts and Ligands: Many are air-sensitive and pyrophoric. Handle under an inert atmosphere.

  • Strong Bases: Reagents like NaOtBu are caustic and moisture-sensitive. Handle with care.

Experimental Protocols

Protocol 1: SNAr Synthesis of this compound

This protocol is adapted from literature procedures and is suitable for general laboratory scale.[5]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-chloroisoquinoline (1.0 eq), piperazine (5.0 eq), and isopropanol (to make a ~0.5 M solution with respect to the 1-chloroisoquinoline).

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir vigorously. Monitor the reaction by TLC until the 1-chloroisoquinoline is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the isopropanol.

  • Extraction: Partition the residue between water and ethyl acetate. Make the aqueous layer basic (pH > 10) with 2M NaOH solution. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexane, with 1% triethylamine).

Protocol 2: Buchwald-Hartwig Amination Synthesis

This is a general protocol based on modern cross-coupling methods.[7]

  • Reaction Setup: In a glovebox or under a stream of argon, add to an oven-dried Schlenk flask: Pd₂(dba)₃ (1-2 mol%), a suitable ligand like XPhos (2-4 mol%), and sodium tert-butoxide (1.4 eq). Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add 1-chloroisoquinoline (1.0 eq), piperazine (1.2 eq), and anhydrous, degassed toluene.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: After completion, cool the mixture to room temperature, quench with water, and follow the extraction and purification steps outlined in Protocol 1.

Data and Diagrams

Table 1: Troubleshooting Summary for Low Yield
Symptom Potential Cause (SNAr) Solution (SNAr) Potential Cause (Buchwald-Hartwig) Solution (Buchwald-Hartwig)
Incomplete Reaction Insufficient temperature; Poor solubilityIncrease temperature; screen solvents (DMF, DMSO)Inactive catalyst; Wrong base/ligandUse inert atmosphere; Use bulky, e⁻-rich ligand (XPhos); Use strong base (NaOtBu)
Low Isolated Yield Product loss during workup; Side reactionsBasify aqueous layer (pH>10); Multiple extractionsSide reactions (hydrodehalogenation)Optimize ligand and temperature
Purification Issues Product streaking on silicaPre-treat silica with triethylamineN/AN/A

Diagram 1: Troubleshooting Decision Tree

Troubleshooting_Low_Yield start Low Yield of This compound check_conversion Check Reaction Completion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Reaction check_conversion->complete Yes reaction_type_incomplete Reaction Type? incomplete->reaction_type_incomplete workup_issues Investigate Workup & Purification complete->workup_issues snar_incomplete SNAr Issues: - Temp too low - Poor solubility reaction_type_incomplete->snar_incomplete SNAr bh_incomplete Buchwald-Hartwig Issues: - Catalyst inactive - Wrong ligand/base reaction_type_incomplete->bh_incomplete Buchwald solution_snar_incomplete Solutions: - Increase Temp - Change Solvent snar_incomplete->solution_snar_incomplete solution_bh_incomplete Solutions: - Ensure inert atm. - Screen ligands (XPhos) - Use NaOtBu bh_incomplete->solution_bh_incomplete workup_causes Potential Causes: - Product in aq. layer - Side products formed - Purification loss workup_issues->workup_causes workup_solutions Solutions: - Basify workup (pH>10) - Multiple extractions - Optimize chromatography (add Et3N) workup_causes->workup_solutions

Caption: A decision tree for troubleshooting low yield.

References

Navigating the Nuances of N-Arylation: A Technical Support Center for Buchwald-Hartwig Amination of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization and troubleshooting of the Buchwald-Hartwig amination for the synthesis of N-aryl piperazine derivatives. This valuable reaction is a cornerstone in the development of pharmaceuticals and other biologically active molecules.[1][2] However, its successful implementation often requires careful consideration of various reaction parameters. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered during the Buchwald-Hartwig amination of piperazine derivatives.

Q1: My reaction is giving low to no yield. What are the primary factors to investigate?

Low yields in the Buchwald-Hartwig amination of piperazines can stem from several issues.[3] The primary suspects are often related to the catalyst system, reaction conditions, and the purity of your reagents.[3] A systematic approach to troubleshooting is crucial. Consider the following:

  • Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is paramount.[3] For less reactive aryl chlorides, more electron-rich and sterically hindered phosphine ligands are often required to facilitate the catalytic cycle.[4] It is highly recommended to screen a variety of ligands and palladium sources.[3]

  • Base Selection: The base plays a critical role in both the reaction rate and the prevalence of side reactions.[3] While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they may also lead to the decomposition of sensitive starting materials.[5] In such cases, consider switching to a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3]

  • Solvent Effects: The solvent influences the solubility of the reagents and the stability of the catalytic species.[3] Toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[3][6] If you're experiencing solubility issues, a more polar solvent such as tert-butanol might be beneficial.[3]

  • Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst and starting materials.[3] It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

Q2: I'm observing significant side product formation, particularly the double arylation of piperazine. How can I improve the selectivity for the mono-arylated product?

The formation of the 1,4-diarylpiperazine is a common challenge due to the presence of two reactive nitrogen atoms. Several strategies can be employed to favor mono-substitution:

  • Excess Piperazine: Using a significant excess of piperazine (typically 5-10 fold) can statistically favor the mono-arylated product.[3]

  • Slow Addition of the Electrophile: Adding the aryl halide slowly to the reaction mixture, especially at a lower temperature, can help to control the reaction and minimize the formation of the di-substituted product.[3]

  • Mono-protected Piperazine: The most reliable method to ensure mono-substitution is to use a mono-protected piperazine derivative, such as N-Boc-piperazine.[3][7] The protecting group can be removed in a subsequent step.

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[3] Careful monitoring and stopping the reaction at the optimal time is crucial.[3]

Q3: Purification of my N-aryl piperazine product is proving difficult. What are the best practices?

The basic nature of piperazine derivatives can indeed make purification challenging.[3] Here are some effective techniques:

  • Column Chromatography: This is the most common method. To prevent the product from tailing on the acidic silica gel, it's advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3]

  • Acid-Base Extraction: This technique is particularly useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified piperazine can be re-extracted into an organic solvent.[3]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[3]

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered in the Buchwald-Hartwig amination of piperazine derivatives.

Problem 1: Low or No Conversion

A lack of conversion points to a fundamental issue with the reaction setup or the activity of the catalytic system.

Logical Troubleshooting Workflow:

start Low/No Conversion reagents Verify Reagent Quality & Purity (Aryl Halide, Piperazine, Base) start->reagents catalyst Assess Catalyst System (Pd Source & Ligand) start->catalyst conditions Evaluate Reaction Conditions (Solvent, Temperature, Atmosphere) start->conditions reagents_sol Solution: - Purify starting materials. - Use anhydrous, deoxygenated solvent. reagents->reagents_sol catalyst_sol Solution: - Use an air-stable precatalyst. - Ensure ligand is bulky and electron-rich. catalyst->catalyst_sol conditions_sol Solution: - Optimize temperature (e.g., 80-110 °C). - Ensure rigorous inert atmosphere. conditions->conditions_sol

A decision tree for troubleshooting low conversion.

Detailed Analysis and Solutions:

  • Reagent Integrity:

    • Aryl Halide: Ensure the aryl halide is pure and free from contaminants that could poison the catalyst.

    • Piperazine: Piperazine can be hygroscopic. Ensure it is dry. The presence of water can affect the base and the catalyst.

    • Base: The choice and quality of the base are critical. Strong bases like NaOtBu are sensitive to moisture and air. Use freshly opened or properly stored base.

  • Catalyst System Viability:

    • Palladium Source: Palladium(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species.[5] If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a Pd(0) source like Pd₂(dba)₃ or, even better, a pre-formed, air-stable precatalyst which can lead to more reproducible results.[8]

    • Ligand Selection: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.[9] For challenging couplings, especially with aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary.[7]

  • Reaction Environment:

    • Inert Atmosphere: The active Pd(0) catalyst is susceptible to oxidation.[6] It is crucial to thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[6]

    • Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants to a reasonable extent.[3] While toluene is a common choice, dioxane can sometimes be superior, particularly for reactions involving aryl iodides.[9] A study on the reaction between p-bromotoluene and piperazine found that m-xylene was the most appropriate solvent under the applied microwave conditions.[10][11][12]

Problem 2: Formation of Significant Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions.

Common Side Products and Their Mitigation:

Side ProductProbable Cause(s)Recommended Solution(s)
Di-arylpiperazine High reactivity of the mono-substituted product. Reaction conditions favoring di-substitution.- Use a 5-10 fold excess of piperazine.[3] - Add the electrophile slowly at a low temperature.[3] - Utilize a mono-protected piperazine (e.g., N-Boc-piperazine).[3] - Optimize reaction temperature and time by monitoring with TLC or LC-MS.[3]
Hydrodehalogenation Reduction of the aryl halide starting material. This can be promoted by β-hydride elimination from the amine.[9]- Use a ligand that promotes rapid reductive elimination, outcompeting β-hydride elimination.[9] - Optimize the base and solvent combination.
Aryl Halide Homocoupling (Biaryl Formation) Two aryl halide molecules couple together. This is more common with highly reactive aryl halides.- Use a ligand that favors C-N reductive elimination over C-C coupling.[6] - Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:2 ratio is used.[6]

Experimental Protocol: A General Guideline

This protocol provides a starting point for the Buchwald-Hartwig amination of an aryl bromide with N-Boc-piperazine. Optimization for specific substrates will likely be necessary.

Reaction Scheme:

cluster_reactants Reactants cluster_products Product ArBr Ar-Br plus + ArBr->plus BocPip HN(Boc)Pip ArPip Ar-N(Boc)Pip BocPip->ArPip Pd Catalyst, Ligand, Base, Solvent, Heat plus->BocPip G cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X L_n Pd0->PdII Ar-X OxiAdd Oxidative Addition Amido Ar-Pd(II)-NR_2 L_n PdII->Amido HNR_2, Base AmineCoord Amine Coordination & Deprotonation Product Ar-NR_2 Amido->Product RedElim Reductive Elimination Product->Pd0 Regeneration

References

Technical Support Center: Identifying and Mitigating Assay Interference from Reactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assay interference caused by reactive compounds. False positives generated by such compounds are a significant source of wasted time and resources in drug discovery.[1][2][3][4][5] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate these artifacts, ensuring the integrity of your screening data.

I. Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial questions researchers face when encountering unexpected or difficult-to-reproduce assay results.

Q1: My hit compound is potent in the primary screen but inactive in all follow-up studies. What could be happening?

A1: This is a classic sign of assay interference.[3] Your primary hit is likely a "false positive," meaning it appears active through a mechanism unrelated to specific binding with your target.[1][4] High-throughput screening (HTS) campaigns are frequently plagued by these artifacts, which can arise from the compound's intrinsic chemical reactivity, its tendency to form aggregates, or its interference with the assay's detection technology.[6][7][8] It is crucial to perform a series of validation and counter-screen assays to eliminate these compounds early in the discovery pipeline.[1][9][10]

Q2: What are Pan-Assay Interference Compounds (PAINS), and why are they problematic?

A2: Pan-Assay Interference Compounds (PAINS) are chemical structures that appear as frequent hitters across a wide variety of HTS assays.[1][11] They are not specific inhibitors but rather produce a signal through non-specific mechanisms.[11] These mechanisms include:

  • Covalent Reactivity: Forming covalent bonds with proteins, often via reaction with nucleophilic residues like cysteine.[6][12][13]

  • Redox Cycling: Generating reactive oxygen species (e.g., hydrogen peroxide) that can oxidize and damage proteins.[1][12][14]

  • Chelation: Sequestering metal ions that may be essential for enzyme function.[12][13]

  • Aggregation: Forming colloidal particles that sequester and non-specifically inhibit enzymes.[7][8]

PAINS are a major concern because they lead researchers down unproductive paths, wasting significant resources on compounds that have no therapeutic potential.[3][6] Common examples of PAINS substructures include rhodanines, enones, quinones, and catechols.[11][12][13]

Q3: I suspect my compound is a "reactive" or "covalent modifier." What's the quickest way to check?

A3: There are several efficient experimental checks:

  • Time-Dependence Assay: A hallmark of many reactive compounds is time-dependent inhibition. Pre-incubating your compound with the target protein before initiating the reaction will often result in a significant increase in potency (a lower IC50) compared to no pre-incubation.[14][15]

  • Thiol Scavenger Test: Many reactive compounds are electrophiles that target cysteine residues.[6][16] Re-running your assay in the presence of a high concentration (1-5 mM) of a thiol-containing scavenger like dithiothreitol (DTT) or β-mercaptoethanol (BME) can be very informative.[14] If the compound's potency is significantly reduced in the presence of the scavenger, it strongly suggests thiol reactivity.[14]

  • Irreversibility Check (Dialysis): For a truly irreversible covalent modifier, its effect should persist even after the free compound is removed. An experiment involving pre-incubation of the target with the compound, followed by dialysis to remove unbound compound, can be performed. If the target remains inhibited after dialysis, it points towards covalent modification.[14]

The following diagram illustrates a basic decision-making workflow when reactivity is suspected.

G Start Suspect Compound Reactivity (e.g., from structure or HTS data) PreIncubation Perform Pre-incubation Assay: Does potency increase with time? Start->PreIncubation ThiolTest Perform Thiol Scavenger Test: Is potency lost with DTT/BME? PreIncubation->ThiolTest Yes LowPriority Lower Priority: Reactivity is less likely PreIncubation->LowPriority No Irreversibility Perform Dialysis/ Jump Dilution Assay: Is inhibition retained? ThiolTest->Irreversibility Yes ThiolTest->LowPriority No HighPriority High Priority for Covalent Mechanism Investigation Irreversibility->HighPriority Yes Irreversibility->LowPriority No End Characterize Mechanism or Triage Compound HighPriority->End LowPriority->End

Caption: Initial workflow for diagnosing compound reactivity.

II. Troubleshooting Guides: From Problem to Protocol

This section provides detailed, step-by-step protocols to address specific interference mechanisms.

Problem 1: My IC50 values are inconsistent and the dose-response curves have very steep Hill slopes.

Causality: This behavior is often characteristic of compounds that form colloidal aggregates.[8][16] At a certain critical aggregation concentration (CAC), the compound forms particles that non-specifically adsorb and inhibit the target protein.[7][8] This leads to a sharp, seemingly cooperative inhibition curve (high Hill slope) and poor reproducibility.[1][16]

Protocol 1: Detergent Titration Counter-Screen

This experiment is the gold standard for identifying aggregation-based inhibition.[8][15] Non-ionic detergents disrupt the formation of these colloidal aggregates, restoring the enzyme's true activity.[8]

Methodology:

  • Prepare Buffers: Create two identical assay buffers. To one, add a non-ionic detergent like Triton X-100 or Tween-20 to a final concentration of 0.01-0.05%.[8][15] The other buffer will be detergent-free.

  • Compound Titration: Prepare serial dilutions of your hit compound.

  • Run Parallel Assays: Perform the IC50 determination for your compound in parallel using both the detergent-containing and detergent-free buffers.

  • Analyze Data: Compare the dose-response curves.

Interpreting the Results:

ObservationInterpretationRecommended Action
Large rightward shift in IC50 (>10-fold) in detergent buffer. [15]Strong evidence of aggregation-based inhibition.Deprioritize or triage the compound.
No significant change in IC50. Aggregation is unlikely to be the primary mechanism of action.Proceed with other orthogonal tests.
Small shift in IC50 (2-5 fold). Possible aggregation or non-specific hydrophobic interactions.Investigate further with Dynamic Light Scattering (DLS).
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a biophysical technique that directly measures the size of particles in a solution, providing definitive evidence of aggregation.[15]

Methodology:

  • Sample Preparation: Dissolve the compound in the final assay buffer (without detergent) at a concentration where inhibition was observed (e.g., 5-10x the measured IC50). A vehicle control (e.g., DMSO in buffer) is essential.

  • DLS Measurement: Place the sample in the DLS instrument and acquire data.

  • Data Analysis: Analyze the correlation function to determine the size distribution of particles in the solution.

Interpreting the Results:

  • Presence of large particles (typically >100 nm in diameter) in the compound sample, which are absent in the vehicle control, confirms the formation of aggregates.[17]

Problem 2: My assay uses a thiol-reactive probe (e.g., maleimide-based) and I'm seeing unexpected inhibition.

Causality: Assays that rely on the reaction of a free thiol (e.g., from Coenzyme A or a cysteine-containing substrate) with a probe are highly susceptible to interference from electrophilic compounds.[6][16] The test compound can directly scavenge the thiol-containing substrate or product, preventing it from reacting with the detection probe and thus appearing as an inhibitor.[6][16]

Protocol 3: Thiol Reactivity Counter-Screen using a Scavenging Agent

This protocol directly assesses if a compound's apparent activity is due to its reactivity with thiols in the assay system.[14]

Methodology:

  • Buffer Preparation: Prepare two sets of assay buffers. One standard buffer and one supplemented with 1-5 mM Dithiothreitol (DTT).[14]

  • IC50 Determination: Measure the IC50 of your test compound in both the presence and absence of DTT.

  • Control Compound: Use a known thiol-reactive compound, such as N-ethylmaleimide (NEM), as a positive control.[18][19] NEM's potency should be dramatically reduced by DTT.

  • Data Comparison: Analyze the fold-shift in the IC50 value caused by the addition of DTT.

Interpreting the Results:

IC50 Fold-Shift (with DTT / without DTT)Interpretation
> 10-foldHighly likely the compound is a thiol-reactive artifact.[14]
2-10 foldSuspect thiol reactivity.
< 2-foldThiol reactivity is not the primary interference mechanism.

The workflow for investigating thiol reactivity is depicted below.

G Start Hit from Thiol-Based Assay Assay_DTT Run IC50 Assay +/- high concentration DTT Start->Assay_DTT Check_Shift Is IC50 shifted >10-fold in presence of DTT? Assay_DTT->Check_Shift Artifact Compound is likely a Thiol-Reactive Artifact Check_Shift->Artifact Yes Orthogonal Proceed to Orthogonal Assay (non-thiol based readout) Check_Shift->Orthogonal No Triage Triage Compound Artifact->Triage Validate Validate Hit Orthogonal->Validate

Caption: Workflow for triaging thiol-reactive compounds.

Problem 3: My hits are active in one assay format but not in an orthogonal assay with a different readout.

Causality: This discrepancy often points to compound interference with the detection technology of the primary assay.[1] For example, a compound might be fluorescent at the same wavelength as the assay signal, or it might quench the signal produced by a reporter enzyme (like luciferase).[6][12]

Protocol 4: Assay Readout Interference Counter-Screen

This protocol is designed to isolate the compound's effect on the detection step from its effect on the biological target.

Methodology:

  • Run a "Late-Addition" or "Product-Spike" Experiment:

    • Set up the biological reaction as normal, but without the test compound.

    • Allow the reaction to proceed to a specific endpoint and then stop it (e.g., using a known inhibitor or by changing buffer conditions).

    • Add your test compound to the completed reaction mixture.

    • Immediately add the detection reagents and measure the signal.

  • Compare Signals: Compare the signal from wells containing the test compound to control wells (containing only vehicle, e.g., DMSO).

Interpreting the Results:

  • Signal is significantly altered (increased or decreased) by the late addition of the compound: This is strong evidence that the compound interferes directly with the assay's detection reagents or signal.[1] The compound is a technology-specific artifact.

  • Signal is unaffected by the late addition of the compound: The compound does not interfere with the detection technology. The discrepancy with the orthogonal assay may be due to other factors (e.g., different buffer conditions, target conformation).

III. Conclusion: A Self-Validating Approach

Assay interference from reactive compounds is a pervasive challenge in early-stage drug discovery. By implementing a robust hit validation cascade that includes the troubleshooting steps and protocols outlined above, research teams can effectively triage false positives.[1] The key is to move beyond simple potency measurements and question the mechanism by which a compound generates a signal. Answering "why" a compound is active—through specific binding or non-specific interference—is the cornerstone of building a trustworthy and efficient drug discovery pipeline. Always consider reactive moieties "guilty until proven innocent" through rigorous orthogonal testing.[14]

IV. References

  • Martin, A., Rigoreau, L., & McLoughlin, S. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. --INVALID-LINK--

  • Henkel, T., et al. (2007). Early identification of false positives in high-throughput screening for activators of p53-DNA interaction. Journal of Biomolecular Screening. --INVALID-LINK--

  • Lazar, D. C., et al. (2014). Hit-to-Lead: Hit Validation and Assessment. Methods in Molecular Biology. --INVALID-LINK--

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. --INVALID-LINK--

  • de Souza, T. A. J. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Pharmaceutical and Analytical Chemistry: Open Access. --INVALID-LINK--

  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography. Sygnature Discovery. --INVALID-LINK--

  • National Center for Biotechnology Information. (2017). Interpreting and Validating Results from High-Throughput Screening Approaches. Next Steps for Functional Genomics. --INVALID-LINK--

  • Chen, D., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. --INVALID-LINK--

  • Pasyk, S., et al. (2012). Identification and Validation of Hits from High Throughput Screens for CFTR Modulators. Current Pharmaceutical Design. --INVALID-LINK--

  • Dahlin, J. L., et al. (2015). Assay Interference by Chemical Reactivity. Assay Guidance Manual. --INVALID-LINK--

  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Senger, M. R., et al. (2021). Evolution of assay interference concepts in drug discovery. Expert Opinion on Drug Discovery. --INVALID-LINK--

  • Wikipedia. (n.d.). Pan-assay interference compounds. Wikipedia. --INVALID-LINK--

  • Boulton, S., et al. (2019). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Capuzzi, S. J., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling. --INVALID-LINK--

  • Grokipedia. (n.d.). Pan-assay interference compounds. Grokipedia. --INVALID-LINK--

  • Yasgar, A., et al. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery. --INVALID-LINK--

  • Oprea, T. I., et al. (2007). False positives in the early stages of drug discovery. Journal of Computer-Aided Molecular Design. --INVALID-LINK--

  • Coan, K. E. H., & Shoichet, B. K. (2017). Assay Interference by Aggregation. Assay Guidance Manual. --INVALID-LINK--

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. --INVALID-LINK--

  • Kapurniotu, A., et al. (2009). Inhibitors of protein aggregation and toxicity. Biochemical Society Transactions. --INVALID-LINK--

  • Boulton, S., et al. (2019). Mechanisms of Specific versus Nonspecific Interactions of Aggregation-Prone Inhibitors and Attenuators. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Geng, T., et al. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. --INVALID-LINK--

  • Wikipedia. (n.d.). Bradford protein assay. Wikipedia. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection. Thermo Fisher Scientific. --INVALID-LINK--

  • Lazo, J. S., et al. (2018). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. PLOS ONE. --INVALID-LINK--

  • Bolduc, J. M., et al. (2019). Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. Nature Communications. --INVALID-LINK--

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. --INVALID-LINK--

  • Breydo, L., & Uversky, V. N. (2015). Plant-Based Inhibitors of Protein Aggregation. Molecules. --INVALID-LINK--

  • Kavianpour, M. M., et al. (2015). Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids. Biochemistry. --INVALID-LINK--

  • Strelow, J. M. (2017). Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. Expert Opinion on Drug Safety. --INVALID-LINK--

  • Johnson, D. S., et al. (2022). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. --INVALID-LINK--

  • Hansen, R. E., et al. (2009). Methods for the determination and quantification of the reactive thiol proteome. Free Radical Biology and Medicine. --INVALID-LINK--

  • Wu, G., et al. (2022). Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. Journal of Immunological Methods. --INVALID-LINK--

  • Nikolac, N. (2014). Most common interferences in immunoassays. Clinica Chimica Acta. --INVALID-LINK--

  • Biosynth. (2023). An Introduction To Immunoassay Interference. Biosynth Blog. --INVALID-LINK--

  • Ismail, A. A. (2009). Interferences in quantitative immunochemical methods. Biochemia Medica. --INVALID-LINK--

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. Journal of Medicinal Chemistry. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Compound pre-incubation competition kinetics method and analysis. Assay Guidance Manual. --INVALID-LINK--

  • Bruns, R. F., & Watson, I. A. (2012). Rules for identifying potentially reactive or promiscuous compounds. Journal of Medicinal Chemistry. --INVALID-LINK--

  • Ismail, A. A. (2005). Interferences in Immunoassay. Clinical Chemistry. --INVALID-LINK--

References

Technical Support Center: Strategies to Mitigate hERG Channel Binding of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of hERG (human Ether-à-go-go-Related Gene) potassium channel binding with piperazine-containing compounds. Our goal is to equip you with the strategic knowledge and practical methodologies to de-risk your drug candidates from potential cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: My piperazine derivative shows potent on-target activity but has a significant hERG liability. What are the primary molecular drivers I should investigate first?

A1: The two most critical physicochemical properties that drive the hERG liability of piperazine derivatives are basicity and lipophilicity .[1][2][3] The protonated nitrogen of the piperazine ring often forms a key electrostatic interaction with negatively charged residues in the hERG channel pore.[4] High lipophilicity (typically measured as LogP or LogD) enhances the compound's ability to partition into the cell membrane and access the hydrophobic binding pocket of the channel.[1][3] Therefore, your initial efforts should be directed at modulating these two parameters. A pKa below 7.5 is often a desirable goal to reduce the population of the protonated, high-affinity species at physiological pH.[1]

Q2: What are the key amino acid residues in the hERG channel that my piperazine compound is likely interacting with?

A2: The binding site within the hERG channel is located in the inner pore cavity and is relatively large and promiscuous, which contributes to its ability to bind a wide range of structurally diverse compounds.[5] Key residues that are critical for the binding of many hERG blockers include Tyrosine 652 (Tyr652) and Phenylalanine 656 (Phe656) on the S6 helices.[1][6] These aromatic residues can form cation-π and hydrophobic interactions with ligands. Disrupting these interactions is a cornerstone of mitigating hERG affinity.

Q3: How can I predict the hERG liability of my new piperazine analogs in silico before synthesis?

A3: Several computational approaches can provide early warnings of potential hERG binding, allowing you to prioritize which compounds to synthesize and test.[7][8][9]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models are built on large datasets of compounds with known hERG activity and can predict the likelihood of a new compound being a hERG blocker based on its structural features.[10]

  • Pharmacophore Modeling: This method identifies the key 3D arrangement of chemical features (e.g., positive ionizable center, aromatic rings, hydrophobic groups) common to hERG blockers.[10][11] You can then screen your virtual compounds against this pharmacophore.

  • Molecular Docking: Using a homology model or the cryo-EM structure of the hERG channel, you can dock your compounds into the binding pocket to predict their binding mode and affinity.[11][12] This can help you visualize potential interactions with key residues like Tyr652 and Phe656.[12]

It's important to remember that these in silico tools are predictive and should be used to guide, not replace, experimental validation.[7]

Troubleshooting Guides

Issue 1: My attempts to reduce basicity (pKa) are compromising my primary target activity.

This is a common challenge in medicinal chemistry, often referred to as a "molecular balancing act."

Troubleshooting Steps:

  • Subtle pKa Modulation: Instead of drastic changes, aim for incremental reductions in pKa. Introducing weakly electron-withdrawing groups (EWGs) at a distance from the basic nitrogen can fine-tune the pKa without significantly altering the core pharmacophore required for on-target activity.

  • Positional Isomer Scanning: If you've introduced an EWG on a ring attached to the piperazine, systematically explore different positions for this group. Its influence on both pKa and on-target activity can be highly position-dependent.

  • Bioisosteric Replacement: Consider replacing the piperazine ring with another heterocycle that maintains the necessary geometry for your target but has a lower intrinsic basicity. For example, in some cases, a morpholine or a piperidinone could be a suitable replacement.

  • Focus on Lipophilicity Instead: If every attempt to lower pKa proves detrimental to your target potency, shift your focus to aggressively reducing lipophilicity. Sometimes, a significant drop in LogP can compensate for a relatively high pKa in terms of hERG affinity.

Issue 2: My lead compound has a high LogP, and simple de-lipophilization strategies are failing.

High lipophilicity is a major contributor to hERG binding.[1][3] When straightforward strategies like removing greasy substituents are not viable, consider these advanced approaches.

Troubleshooting Steps:

  • Introduce Polar Groups: Instead of just removing lipophilic groups, strategically introduce polar functionalities like hydroxyls, amides, or small polar heterocycles.[2][13] This can often be done in solvent-exposed regions of the molecule without affecting on-target binding.

  • Create a Zwitterion: If your molecule has a basic amine, the introduction of a carboxylic acid or other acidic group can form a zwitterion at physiological pH.[5] This can dramatically reduce the molecule's effective lipophilicity and permeability, thereby lowering its access to the hERG channel. Be mindful that this can also reduce cell permeability and oral bioavailability.

  • Conformational Restriction: High flexibility can allow a molecule to adopt a conformation that fits well into the hERG pore. Introducing conformational rigidity, for example, by creating bridged systems or using ring constraints, can lock the molecule in a shape that is unfavorable for hERG binding.[2][14][15]

  • "Vectorial" Polarity: Add a polar group at a distal part of the molecule. This can sometimes disrupt the overall hydrophobic character required for deep insertion into the channel pore without impacting the pharmacophoric elements.[5]

Experimental Protocols & Data Interpretation

Protocol 1: Automated Patch-Clamp Electrophysiology for hERG IC50 Determination

This is the gold standard for assessing hERG channel inhibition.[1]

Objective: To determine the concentration of a piperazine derivative that causes 50% inhibition (IC50) of the hERG potassium current.

Materials:

  • Automated patch-clamp system (e.g., QPatch, IonWorks Barracuda).

  • HEK293 or CHO cell line stably expressing the hERG channel.[1]

  • Extracellular solution (e.g., containing in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES; pH 7.4).

  • Intracellular solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 5 EGTA, 5 ATP-Mg; pH 7.2).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Positive control (e.g., Cisapride, Dofetilide).[1]

Methodology:

  • Cell Preparation: Culture the hERG-expressing cells according to standard protocols. On the day of the experiment, harvest the cells and prepare a single-cell suspension.

  • Compound Plate Preparation: Perform serial dilutions of your piperazine derivative in the extracellular solution to create a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control.

  • System Execution: The automated system will perform the following steps for each well:

    • Trap a single cell.

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

    • Apply the test compound and measure the current inhibition after it reaches a steady state.

  • Data Analysis:

    • Measure the peak tail current amplitude before and after compound application.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation:

hERG IC50 ValueInterpretation & Risk Level
> 30 µMLow risk. Generally considered acceptable for further development.
1-30 µMModerate risk. Requires careful assessment of the therapeutic window.
< 1 µMHigh risk. Significant potential for cardiotoxicity.[5]

Note: These are general guidelines. The acceptable hERG IC50 will depend on the therapeutic indication and the effective concentration of the drug at its primary target.

Visualizing Mitigation Strategies

Diagram 1: Key Physicochemical Drivers of hERG Binding

hERG hERG Binding Affinity Basicity High Basicity (pKa) Interaction Cation-π Interaction (Tyr652, Phe656) Basicity->Interaction Protonated Amine Lipo High Lipophilicity (LogP) Access Membrane Partitioning & Pore Access Lipo->Access Interaction->hERG Access->hERG

Caption: Core drivers leading to high hERG affinity for basic lipophilic compounds.

Diagram 2: Medicinal Chemistry Strategies to Reduce hERG Affinity

cluster_s1 Examples cluster_s2 Examples cluster_s3 Examples Start High hERG Affinity Piperazine Compound Strategy1 Reduce Basicity (pKa) Start->Strategy1 Strategy2 Reduce Lipophilicity (LogP) Start->Strategy2 Strategy3 Disrupt Key Interactions Start->Strategy3 S1_ex1 Introduce EWGs Strategy1->S1_ex1 S1_ex2 Bioisosteric Replacement Strategy1->S1_ex2 S2_ex1 Add Polar Groups Strategy2->S2_ex1 S2_ex2 Form Zwitterion Strategy2->S2_ex2 S3_ex1 Introduce Steric Hindrance Strategy3->S3_ex1 S3_ex2 Conformational Restriction Strategy3->S3_ex2 End Reduced hERG Affinity S1_ex1->End S1_ex2->End S2_ex1->End S2_ex2->End S3_ex1->End S3_ex2->End

Caption: A workflow of common strategies to mitigate hERG channel binding.

References

Technical Support Center: Cell Culture Media Considerations for Hydrophobic Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals working with hydrophobic quinoline-based compounds in cell culture. Quinolines are a vital class of heterocyclic compounds with a broad range of pharmacological activities, but their inherent hydrophobicity presents significant challenges in aqueous cell culture environments.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting protocols to help you navigate these challenges, ensuring the accuracy and reproducibility of your in vitro studies.

Frequently Asked Questions (FAQs)
Q1: Why are my quinoline compounds so difficult to work with in cell culture media?

The core issue lies in their chemical structure. The quinoline nucleus, a fusion of a benzene and a pyridine ring, is largely non-polar.[3][4] This makes many quinoline derivatives hydrophobic (lipophilic), meaning they have poor solubility in water-based solutions like cell culture media.[5] When you introduce a stock solution of a hydrophobic compound (typically dissolved in an organic solvent like DMSO) into the aqueous medium, the compound's solubility limit can be easily exceeded, leading to precipitation.[6][7]

Q2: My compound precipitated immediately after I added it to the media. What is the very first thing I should check?

The most common cause of immediate precipitation is "solvent shock" or "crashing out."[8] This happens when a highly concentrated stock solution is diluted too quickly into the aqueous media. The first step is to refine your dilution technique. Instead of adding the stock directly to the full volume of media, perform a serial dilution. Pre-warming the media to 37°C can also significantly help, as solubility is often temperature-dependent.[7]

Q3: How does the presence of serum (e.g., FBS) in my media affect my hydrophobic quinoline compound?

Serum introduces a complex mixture of proteins and lipids that can significantly impact your compound's behavior. The most critical interaction is protein binding, primarily with albumin.[9] Hydrophobic compounds readily bind to serum proteins, which can have two opposing effects:

  • Increased Apparent Solubility: Binding can keep the compound from precipitating, making it appear more soluble.

  • Decreased Bioavailability: Only the free, unbound fraction of the compound is available to enter the cells and exert its biological effect.[9] High protein binding effectively sequesters the compound in the media, reducing its potency and leading to an underestimation of its true efficacy. This is why you might see a much higher EC50 value in serum-containing media compared to serum-free conditions.

Q4: What are the generally accepted concentration limits for DMSO in cell culture?

Dimethyl sulfoxide (DMSO) is an excellent solvent for hydrophobic compounds, but it is not inert and can be toxic to cells.[10] The tolerable concentration is highly cell-line specific.[11]

General GuidelineFinal DMSO ConcentrationKey Considerations
Safest / Recommended ≤ 0.1% (v/v) Minimal effects on most cell lines. Ideal for sensitive or primary cells.[11][12]
Widely Used / Acceptable ≤ 0.5% (v/v) Tolerated by many robust cell lines without significant cytotoxicity.[10][13]
High / Use with Caution > 0.5% - 1.0% (v/v) May induce stress, differentiation, or cytotoxicity in some cell lines.[11] Requires rigorous validation.
Cytotoxic > 1.0% (v/v) Generally considered toxic and can compromise cell membrane integrity.[12][14]

Crucial Rule: Always include a vehicle control in your experiments, which is media containing the same final concentration of DMSO used for your compound dilutions, to account for any solvent-induced effects.[11]

Troubleshooting Guide: Common Precipitation & Bioavailability Issues
Issue 1: Immediate Precipitation Upon Dilution ("Crashing Out")

Question: I dissolved my quinoline compound in 100% DMSO to make a 50 mM stock. When I add 2 µL of this stock to 2 mL of media for a final concentration of 50 µM, a cloudy precipitate forms instantly. What is happening and how can I fix it?

Answer: This is a classic case of solvent shock. The quinoline molecules, comfortable in the organic DMSO environment, are suddenly forced into an unfavorable aqueous world upon dilution, causing them to aggregate and precipitate.[8]

Causality & Solutions:

  • Cause: Rapid solvent exchange and exceeding the aqueous solubility limit.

  • Solution 1: Step-Down Serial Dilution: This is the most effective method. Instead of a single large dilution, dilute the compound gradually. See Protocol 1 for a detailed workflow. The gradual decrease in solvent concentration allows the compound to better acclimate to the aqueous environment.

  • Solution 2: Pre-warm Media: Always use media pre-warmed to 37°C. Most compounds have higher solubility at warmer temperatures.[7] Adding a compound to cold media straight from the refrigerator dramatically decreases its solubility.

  • Solution 3: Slow Addition & Mixing: Add the compound stock dropwise to the media while gently vortexing or swirling. This rapid dispersion prevents localized high concentrations that trigger precipitation.[8]

start Precipitate Forms Immediately check_temp Is Media Pre-Warmed to 37°C? start->check_temp warm_media Action: Warm media to 37°C before use. check_temp->warm_media No check_dilution How was the compound diluted? check_temp->check_dilution Yes warm_media->check_dilution direct_dilution Single, direct dilution (e.g., 1:1000) check_dilution->direct_dilution serial_dilution Gradual, serial dilution check_dilution->serial_dilution implement_serial Action: Implement a step-down serial dilution protocol. (See Protocol 1) direct_dilution->implement_serial check_mixing Was the solution mixed during addition? serial_dilution->check_mixing re_evaluate Re-evaluate for Precipitation implement_serial->re_evaluate mix_solution Action: Add stock dropwise while gently vortexing. check_mixing->mix_solution No check_mixing->re_evaluate Yes mix_solution->re_evaluate success Problem Solved re_evaluate->success fail Precipitation Persists re_evaluate->fail max_sol Determine Max Soluble Concentration (See Protocol 2) fail->max_sol

Caption: Workflow for troubleshooting immediate compound precipitation.

Issue 2: Delayed Precipitation in the Incubator

Question: My media containing the quinoline compound was perfectly clear when I added it to my cells. However, after 24 hours in the 37°C incubator, I see a fine, crystalline precipitate in the wells. What could be the cause?

Answer: Delayed precipitation indicates that your compound is at a metastable concentration. While initially soluble, slight changes in the media's physicochemical properties over time can push it past its solubility limit.

Causality & Solutions:

  • Cause 1: Temperature Fluctuations: Even though the incubator is set to 37°C, opening and closing the door can cause minor temperature drops, which may be enough to trigger precipitation of a supersaturated solution.

  • Cause 2: pH Shift: As cells metabolize, they produce lactic acid and CO₂, which can lower the pH of the media. The solubility of many quinoline compounds is pH-dependent. A slight shift in pH can be enough to cause precipitation.[7]

  • Cause 3: Media Evaporation: In long-term cultures, especially in 96-well plates, evaporation can concentrate all media components, including your compound, pushing its concentration above the solubility threshold.[7]

  • Solution: The most direct solution is to lower the final working concentration of your compound. It is likely at the very edge of its solubility. You can formally determine the maximum stable concentration using Protocol 2 . For long-term experiments, consider using plates with low-evaporation lids or sealing them with gas-permeable membranes.

Issue 3: Inconsistent Biological Activity or Lower-Than-Expected Potency

Question: I've successfully dissolved my compound without any visible precipitation, but the dose-response curve is inconsistent between experiments, or the EC50 is much higher than our biochemical assays predicted. What's happening?

Answer: This common and frustrating issue often points to a reduction in the bioavailable concentration of your compound. The total concentration you add to the media is not what the cells are actually "seeing."

Causality & Solutions:

  • Cause 1: Serum Protein Binding: As discussed in the FAQs, hydrophobic compounds bind avidly to proteins in fetal bovine serum (FBS).[9] This binding is a reversible equilibrium, but it can sequester a large percentage of your compound, rendering it inactive.

  • Cause 2: Adsorption to Plasticware: Hydrophobic compounds can adsorb to the polystyrene surfaces of culture plates, flasks, and even pipette tips.[15] This non-specific binding removes the compound from the media, lowering the effective concentration delivered to the cells.

  • Solution 1 (Addressing Serum): Be consistent with the serum lot and percentage used. If feasible, conduct a parallel experiment in serum-free media (for a short duration, if cells can tolerate it) to assess the impact of serum on your compound's potency. A significant leftward shift in the dose-response curve in serum-free media is a strong indicator of protein binding.

  • Solution 2 (Addressing Adsorption): Consider using low-binding microplates. When preparing dilutions, especially at low concentrations, pre-rinsing pipette tips with the solution can help mitigate loss due to adsorption.

cluster_media Cell Culture Media (with Serum) Total_Compound Total Compound Added (e.g., 10 µM) Free_Compound Free, Bioavailable Compound (<10 µM) Total_Compound->Free_Compound Bound_Compound Protein-Bound Compound Free_Compound->Bound_Compound Equilibrium Cell Cell Membrane Free_Compound->Cell Enters Cell Bound_Compound->Cell Cannot Enter Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Compound Effect Biological Effect Cell->Effect

Caption: Serum proteins bind hydrophobic compounds, reducing the free fraction available to act on cells.

Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions to Avoid Precipitation

This protocol uses a step-down dilution method to prevent solvent shock.

  • Prepare High-Concentration Stock: Dissolve your quinoline compound in 100% anhydrous DMSO to a high concentration (e.g., 10-100 mM). Ensure it is fully dissolved, using brief sonication if necessary. Aliquot into single-use tubes and store at -20°C or -80°C.

  • Prepare Intermediate Dilution: Pre-warm your complete cell culture medium (with serum) to 37°C. Create an intermediate dilution of your stock solution in the medium. For example, dilute your 50 mM stock 1:100 into the medium to create a 500 µM solution (with 1% DMSO). Add the stock slowly while vortexing the medium. Visually inspect for clarity.

  • Prepare Final Working Dilutions: Use the 500 µM intermediate solution to prepare your final concentrations. For example, to get a 50 µM final concentration, you would perform a 1:10 dilution of your intermediate solution into fresh, pre-warmed complete media. The final DMSO concentration will now be a much more cell-friendly 0.1%.

Protocol 2: Determining the Maximum Soluble Concentration

This helps you find the upper limit for your compound in your specific media formulation.

  • Setup: In a 96-well plate, add 100 µL of pre-warmed complete culture medium to wells A2 through A12.

  • Highest Concentration: In well A1, add 200 µL of medium containing the highest desired concentration of your compound (e.g., 200 µM). Prepare this by the serial dilution method described in Protocol 1.

  • Serial Dilution: Perform a 2-fold serial dilution. Transfer 100 µL from well A1 to A2, mix thoroughly by pipetting up and down. Then transfer 100 µL from A2 to A3, and so on, down to well A11. Do not add compound to well A12 (this is your blank control).

  • Initial Inspection: Immediately inspect the plate against a dark background. Note the highest concentration that remains perfectly clear.

  • Incubation: Place the plate in a 37°C incubator for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Final Inspection: After incubation, re-examine the plate under a microscope. The maximum soluble concentration is the highest concentration that remains free of any visible precipitate after incubation.

Protocol 3: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility.[16][17] 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective derivative.[18]

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in water or your basal medium (without serum).

  • Complexation: Add your quinoline compound (either neat or from a minimal amount of organic solvent) to the HP-β-CD solution.

  • Incubate: Vortex the mixture vigorously and incubate, often with shaking or stirring, for several hours to overnight at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Sterilization & Use: Sterilize the final complex solution through a 0.22 µm filter. This solution can now be used as your stock, which can be diluted into your complete culture medium.

  • Validation: It is critical to test the HP-β-CD solution alone on your cells to ensure it does not have any confounding biological effects at the final concentration used.

Quinoline Hydrophobic Quinoline Water Aqueous Media (Water) Complex Soluble Inclusion Complex Quinoline->Complex Encapsulated by Precipitate Insoluble Precipitate Quinoline->Precipitate Precipitates Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Complex Complex->Water Soluble in

Caption: Cyclodextrins improve solubility by encapsulating hydrophobic molecules.

References

Validation & Comparative

A Comparative Analysis of 1-(Piperazin-1-yl)isoquinoline Derivatives' Potency Across Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of potent modulators of various biological targets.[1] The inherent structural features of this moiety—a rigid isoquinoline ring system coupled with a flexible piperazine linker—allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comparative analysis of the potency of several this compound derivatives, focusing on three distinct and therapeutically relevant areas: dopamine D3 receptor agonism for neurological disorders, inosine-5'-monophosphate dehydrogenase (IMPDH) inhibition for tuberculosis, and cyclin-dependent kinase 8 (CDK8) inhibition for tau-related neurodegenerative diseases.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth look at structure-activity relationships (SAR) supported by experimental data. We will delve into the causality behind experimental choices and provide detailed protocols for key assays to facilitate independent verification and further research.

Section 1: Dopamine D3 Receptor Preferring Agonists for Parkinson's Disease

The dopamine D3 receptor (D3R), a member of the D2-like G-protein coupled receptor family, is a key therapeutic target for neurological and psychiatric disorders, including Parkinson's disease (PD).[3][4] D3R is primarily expressed in the limbic regions of the brain and is involved in modulating locomotion, cognition, and emotion.[4] Developing D3R-preferring agonists is a promising strategy for PD treatment, potentially offering symptomatic relief with a reduced side-effect profile compared to less selective dopaminergic agents.[3][5]

Comparative Potency of D3R Agonists

A study by Verma et al. (2010) explored a series of hybrid molecules incorporating the this compound moiety to identify potent and selective D3R agonists.[3][6] The potency of these derivatives was evaluated using radioligand binding assays to determine binding affinity (Ki) and [35S]GTPγS functional assays to measure agonist potency (EC50).

The choice of these two assays is critical for a comprehensive pharmacological characterization. The radioligand binding assay quantifies the affinity of a compound for the receptor by measuring its ability to displace a known radiolabeled ligand. This provides the Ki value, a measure of how tightly the compound binds. However, high affinity does not guarantee functional activity. Therefore, a [35S]GTPγS functional assay is employed. This assay measures the agonist-induced activation of the G-protein coupled to the receptor, providing an EC50 value that reflects the compound's functional potency.[7][8]

Below is a comparison of key derivatives from this study, highlighting the impact of structural modifications on D3R affinity and selectivity over the closely related D2 receptor (D2R).

Table 1: Comparative Potency of this compound Derivatives at Dopamine D2 and D3 Receptors [3][6]

Compound IDStructureD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity (Ki)D2 EC50 (nM)D3 EC50 (nM)D2/D3 Selectivity (EC50)
20c 21.70.4449.2N/AN/AN/A
24a 1092.6141.8770.49157
24b 57.71.2147.7N/A0.52N/A
24c 2692.231211160.52223

(Note: Structures are representational based on the referenced literature. N/A: Not Available)

Structure-Activity Relationship Insights: The data reveals that the isoquinoline moiety is a key determinant of D3R selectivity.[3][6]

  • Compound 20c , an isoquinoline-1-yl derivative, displayed subnanomolar binding potency at D3R (Ki = 0.44 nM) and was significantly less potent at D2R (Ki = 21.7 nM), resulting in a high selectivity ratio of 49.2.[3]

  • Further modifications led to compound 24c , which incorporated a 2-aminothiazolidinium moiety. While its D3R binding affinity was slightly lower than 20c (Ki = 2.23 nM), its D2R affinity was markedly reduced (Ki = 269 nM). This resulted in an exceptional binding selectivity of 121-fold for D3R over D2R.[3][6]

  • In functional assays, compound 24c demonstrated potent D3R agonism (EC50 = 0.52 nM) with very low D2R potency (EC50 = 116 nM), yielding a functional selectivity of 223-fold, making it a highly promising lead compound.[3][6]

Dopamine D3 Receptor Signaling Pathway

Upon activation by an agonist, the D3R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][9] This signaling cascade modulates various downstream effectors, including ion channels and kinases like mitogen-activated protein kinase (MAPK), ultimately influencing neuronal excitability and gene expression.[9][10]

D3R_Signaling Agonist D3R Agonist (e.g., Compound 24c) D3R Dopamine D3 Receptor Agonist->D3R Binds & Activates G_protein Gαi/o Protein Complex D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Modulation of Ion Channels & MAPK Pathway PKA->Downstream Phosphorylates Response Neuronal Response (e.g., Decreased Excitability) Downstream->Response

Caption: Dopamine D3 Receptor (D3R) signaling pathway.

Experimental Protocol: Radioligand Binding Assay for D2/D3 Receptors

This protocol outlines the determination of a compound's inhibitory constant (Ki) through competitive displacement of a radioligand.[11]

  • Membrane Preparation:

    • Culture HEK-293 cells stably expressing either human D2 or D3 receptors.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store at -80°C.

  • Competitive Binding Assay:

    • Prepare serial dilutions of the this compound test compounds in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone at a concentration near its Kd value), and varying concentrations of the test compound.[12]

    • For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a known non-labeled antagonist (e.g., 10 µM haloperidol).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Section 2: IMPDH Inhibitors for Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, exacerbated by the rise of drug-resistant strains.[13][14] This necessitates the discovery of new anti-tubercular agents with novel mechanisms of action. Inosine-5'-monophosphate dehydrogenase (IMPDH), encoded by the guaB2 gene in Mtb, is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it an attractive drug target.[13][15]

Comparative Potency of IMPDH Inhibitors

Research by Wellington et al. (2019) explored the structure-activity relationship of 1-(5-isoquinolinesulfonyl)piperazine analogues as inhibitors of Mtb IMPDH.[13][16] The inhibitory potency of these compounds was determined through biochemical assays measuring the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Comparative Potency of 1-(5-Isoquinolinesulfonyl)piperazine Derivatives against Mtb IMPDH [13]

Compound IDR Group (Modification on Cyclohexyl Ring)StructureMtb IMPDH IC50 (µM)
1 Cyclohexyl0.8
9 Phenyl4.8
14 4-Fluorophenyl1.1
18 4-Chlorobenzyl>50
21 3-Methylbenzyl0.4

(Note: Structures are representational based on the referenced literature.)

Structure-Activity Relationship Insights: The study established the essential roles of the isoquinoline and piperazine rings for activity.[13] The modifications on the acyl group attached to the piperazine nitrogen revealed critical insights:

  • The parent compound 1 , with a cyclohexyl group, showed potent inhibition with an IC50 of 0.8 µM.

  • Replacing the cyclohexyl with a simple phenyl ring (compound 9 ) led to a 6-fold decrease in potency (IC50 = 4.8 µM).

  • Introducing a fluorine atom at the 4-position of the phenyl ring (compound 14 ) restored much of the lost activity (IC50 = 1.1 µM), suggesting that electronic or steric properties at this position are important.

  • However, extending the linker with a methylene group, as in the 4-chlorobenzyl derivative 18 , completely ablated the inhibitory activity (IC50 > 50 µM).

  • Interestingly, the 3-methylbenzyl derivative 21 showed a 2-fold improvement in potency over the parent compound (IC50 = 0.4 µM), indicating a favorable interaction of the methyl group within the enzyme's binding pocket.

IMPDH Mechanism and Inhibition

IMPDH catalyzes the NAD+-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), the rate-limiting step in guanine nucleotide synthesis.[17] The 1-(5-isoquinolinesulfonyl)piperazine derivatives act as uncompetitive inhibitors, binding to the enzyme-substrate complex.[18]

IMPDH_Inhibition cluster_pathway Guanine Nucleotide Synthesis IMP Inosine-5'-monophosphate (IMP) IMPDH Mtb IMPDH (GuaB2) IMP->IMPDH NADH NADH IMPDH->NADH XMP Xanthosine-5'-monophosphate (XMP) IMPDH->XMP Oxidizes NAD NAD+ NAD->IMPDH Guanine Guanine Nucleotides (GMP, GDP, GTP) XMP->Guanine DNA_RNA DNA & RNA Synthesis Guanine->DNA_RNA Inhibitor Isoquinoline Derivative (e.g., Compound 21) Inhibitor->IMPDH Inhibits

Caption: Inhibition of the Mtb IMPDH pathway.

Experimental Protocol: Mtb IMPDH Inhibition Assay (Spectrophotometric)

This protocol describes a method to determine the IC50 of inhibitors by monitoring the production of NADH.[19]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 100 mM KCl, 1 mM DTT, pH 8.0.

    • Enzyme: Purified recombinant Mtb IMPDH, diluted to the working concentration in assay buffer.

    • Substrates: Prepare stock solutions of IMP and NAD+ in assay buffer.

    • Inhibitor: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add 2 µL of the serially diluted test compound or DMSO (for control wells).

    • Add assay buffer, IMP (at a final concentration near its Km), and the IMPDH enzyme solution.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding NAD+ (at a final concentration near its Km). The final assay volume is typically 200 µL.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Monitor the increase in absorbance at 340 nm (the absorbance maximum for NADH) over time (e.g., every 30 seconds for 10-15 minutes) at 37°C.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of NADH formation) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the log concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using non-linear regression software.

Section 3: Tau Prion and CDK8 Inhibitors for Tauopathies

Neurodegenerative diseases such as Alzheimer's disease are characterized by the aggregation of the tau protein into neurofibrillary tangles.[20] The propagation of these tau aggregates occurs in a prion-like manner, where misfolded tau templates the misfolding of healthy tau.[20][21] Inhibiting this process is a major therapeutic goal. A high-content screen identified a 4-piperazine isoquinoline derivative as a potent inhibitor of tau prion formation.[20][22] Subsequent investigation revealed that the mechanism of action for this series involves the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[20]

Comparative Potency of Tau Prion / CDK8 Inhibitors

A study by Grandjean et al. (2020) optimized a series of 4-piperazine isoquinoline compounds to improve both potency against tau prion aggregation and brain permeability.[20][23] The primary screen utilized a cell-based assay measuring the inhibition of nascent tau prion formation (EC50). The affinity for the molecular target was confirmed using a ligand displacement assay against CDK8 (Kd).

Table 3: Comparative Potency of 4-Piperazine Isoquinoline Derivatives as Tau Prion and CDK8 Inhibitors [20]

Compound IDR GroupStructureTau Aggregation EC50 (nM)CDK8 Kd (nM)
1 Thiophene-2-carboxamide3901200
9 1-Isopropyl-1H-pyrazole-4-carboxamide170N/A
21 5-Chloro-1-methyl-1H-pyrazole-4-carboxamide3011
25 1-Ethyl-1H-pyrazole-4-carboxamide151.8

(Note: Structures are representational based on the referenced literature. N/A: Not Available)

Structure-Activity Relationship Insights: The initial hit, compound 1 , showed moderate activity in the cell-based tau assay (EC50 = 390 nM).[20] The optimization strategy focused on replacing the thiophene amide group:

  • Replacing the thiophene with a substituted pyrazole, as in compound 9 , improved cell potency more than two-fold (EC50 = 170 nM).

  • Further exploration of the pyrazole ring led to compound 21 , which featured a chloro and a methyl substituent. This derivative demonstrated a significant jump in potency in the tau aggregation assay (EC50 = 30 nM) and was found to be a potent CDK8 inhibitor (Kd = 11 nM).

  • The most potent analogue, compound 25 , replaced the chloro-methyl-pyrazole with an ethyl-pyrazole group. This compound exhibited an outstanding tau aggregation inhibition EC50 of 15 nM and a CDK8 binding affinity (Kd) of 1.8 nM, establishing a strong correlation between CDK8 inhibition and the anti-tau-aggregation phenotype.[20]

CDK8's Role in Tau Pathology

CDK8 is a component of the Mediator complex, which regulates transcription by RNA polymerase II.[24] While the precise link is still under investigation, CDK8 can phosphorylate transcription factors that may influence the expression of proteins involved in tau pathology. Additionally, other kinases like Cdk5 are well-known to phosphorylate tau, leading to its dissociation from microtubules and promoting aggregation.[25] While CDK8 does not directly phosphorylate tau, its inhibition may modulate downstream pathways that either reduce tau expression or interfere with the activity of other tau-phosphorylating kinases.

CDK8_Tau_Pathology Inhibitor Isoquinoline Derivative (e.g., Compound 25) CDK8 CDK8 / Cyclin C (Mediator Complex) Inhibitor->CDK8 Inhibits Transcription Transcription Factors (e.g., STAT1) CDK8->Transcription Phosphorylates Gene_Expression Altered Gene Expression Transcription->Gene_Expression Regulates Tau_Kinases Other Tau Kinases (e.g., Cdk5, GSK3β) Gene_Expression->Tau_Kinases May Influence Aggregation Tau Aggregation (Prion-like Propagation) Gene_Expression->Aggregation May Inhibit Tau Tau Protein (on Microtubule) Tau_Kinases->Tau Phosphorylates pTau Hyperphosphorylated Tau (pTau) pTau->Aggregation Dissociates & Aggregates Tangles Neurofibrillary Tangles Aggregation->Tangles

Caption: Hypothesized role of CDK8 inhibition in tau pathology.

Experimental Protocol: Cell-Based Tau Aggregation Inhibition Assay

This protocol is based on a fluorescence-based high-content screening assay that models tau prion propagation.[20][26]

  • Cell Line Maintenance:

    • Use a stable HEK293T cell line engineered to express a mutant form of human tau fused to a fluorescent protein (e.g., YFP). This tau construct is aggregation-prone.

    • Culture the cells in appropriate media (e.g., DMEM with 10% FBS and selection antibiotics) under standard cell culture conditions (37°C, 5% CO2).

  • Seeded Aggregation Assay:

    • Plate the cells in 96-well or 384-well imaging plates and allow them to adhere overnight.

    • Prepare serial dilutions of the 4-piperazine isoquinoline test compounds.

    • Prepare "seeds" of aggregated tau from patient-derived material or by fibrillizing recombinant tau in vitro.

    • Treat the cells with the test compounds at various concentrations for 1-2 hours.

    • Transfect the cells with the prepared tau seeds using a suitable transfection reagent (e.g., Lipofectamine) to induce intracellular tau aggregation.

    • Incubate the plates for 48-72 hours to allow for the propagation of tau aggregation.

  • Imaging and Analysis:

    • Fix the cells using 4% paraformaldehyde.

    • Stain the cell nuclei with a fluorescent dye (e.g., Hoechst 33342).

    • Acquire images of the cells using a high-content automated imaging system. Capture both the YFP channel (for tau aggregates) and the Hoechst channel (for cell counting).

    • Use image analysis software to identify and quantify the fluorescent intracellular tau puncta (aggregates).

    • Normalize the number or total area of aggregates to the number of cells (nuclei count) in each well.

  • Data Analysis:

    • Calculate the percentage of inhibition of tau aggregation for each compound concentration relative to the vehicle-treated (seeded) control.

    • Plot the percentage of inhibition against the log concentration of the compound.

    • Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression.

Conclusion

The this compound scaffold demonstrates remarkable versatility, yielding highly potent and selective compounds against diverse and challenging biological targets. The comparative analysis presented here underscores the power of systematic structural modification in tuning the pharmacological profile of this privileged core. For dopamine D3 receptors, the isoquinoline ring was critical for achieving high selectivity over the D2 subtype, leading to compounds with picomolar functional potency. In the context of Mtb IMPDH, subtle changes to an acyl substituent on the piperazine ring dramatically influenced inhibitory activity, identifying potent anti-tubercular leads. Finally, in the complex field of neurodegeneration, this scaffold provided brain-penetrant, nanomolar inhibitors of tau prion propagation, acting through the novel mechanism of CDK8 inhibition. The detailed methodologies and SAR insights provided in this guide serve as a valuable resource for the continued exploration and optimization of this compound derivatives in modern drug discovery.

References

1-(Piperazin-1-yl)isoquinoline versus other D3 receptor agonists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Dopamine D3 Receptor Agonists: 1-(Piperazin-1-yl)isoquinoline Derivatives vs. Established Agents

Introduction: The Significance of the Dopamine D3 Receptor

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders. Primarily expressed in the limbic regions of the brain, the D3 receptor is implicated in modulating cognition, emotion, and motivation. Consequently, the development of selective D3 receptor agonists is an area of intense research, with potential applications in treating conditions such as Parkinson's disease, restless legs syndrome, and substance addiction.

This guide provides a detailed comparison of a promising class of D3-preferring agonists, exemplified by derivatives of this compound, against other well-characterized D3 receptor agonists. We will delve into their comparative binding affinities, functional potencies, and selectivity profiles, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate pharmacological tools for their specific research needs.

Comparative Analysis of D3 Receptor Agonist Performance

The efficacy and utility of a D3 receptor agonist are primarily defined by its binding affinity (Ki), functional potency (EC50), and, crucially, its selectivity for the D3 receptor over the closely related D2 receptor. High selectivity is often desired to minimize off-target effects associated with D2 receptor modulation, such as motor side effects.

The table below summarizes the in vitro pharmacological profiles of this compound derivative (-)-24c (D-301) and other key D3 agonists.

CompoundD3 Ki (nM)D2 Ki (nM)D2/D3 Selectivity (Binding)D3 EC50 (nM)D2/D3 Selectivity (Functional)Chemical Class
(-)-24c (D-301) 2.23[1]269[1]121[1]0.52 (GTPγS)[2]223[2]Isoquinoline-Piperazine
Pramipexole 0.5[3][4]3.9[3][4]~8--Non-ergoline
Rotigotine 0.71[5][6]13.5[5][6]~19--Non-ergoline
Ropinirole High Affinity[7][8][9]Significant Affinity[7]---Non-ergoline
(+)-PD 128,907 2.31183[10]>500[10]0.64[10]-Benzopyran-Oxazine

Expert Insights:

  • Potency and Affinity: Pramipexole and Rotigotine exhibit sub-nanomolar binding affinities for the D3 receptor, making them highly potent ligands.[3][4][5][6][11] The isoquinoline derivative (-)-24c also demonstrates high potency with a low nanomolar Ki value and a sub-nanomolar functional EC50.[1][2]

  • Selectivity as a Key Differentiator: The most striking feature of the isoquinoline derivative (-)-24c and (+)-PD 128,907 is their exceptional selectivity for the D3 receptor over the D2 receptor.[1][2][10] Compound (-)-24c shows a 121-fold higher binding affinity and a 223-fold greater functional potency for D3 versus D2 receptors.[1][2] Similarly, (+)-PD 128,907 has been reported to have a selectivity ratio exceeding 500-fold.[10] This high degree of selectivity is a significant advantage in studies aiming to isolate the specific physiological roles of the D3 receptor. In contrast, widely used agonists like Pramipexole and Rotigotine, while potent, display more modest D3 selectivity.[3][4][5][6]

Underlying Mechanisms: D3 Receptor Signaling

Dopamine D3 receptors are canonically coupled to the Gi/o family of inhibitory G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi/o protein. This activation, in turn, inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is the basis for the functional assays described later in this guide.

G Agonist D3 Agonist D3R D3 Receptor (GPCR) Agonist->D3R Binds Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP Cyclic AMP (cAMP) AC->cAMP Reduced Conversion (ATP to cAMP) G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare Membranes (from D3-expressing cells) A1 Incubate: Membranes + Radioligand ([3H]-Spiperone) + Test Compound P1->A1 P2 Serial Dilutions (of Test Compound) P2->A1 D1 Rapid Filtration (Separate bound/free radioligand) A1->D1 D2 Scintillation Counting (Quantify bound radioactivity) D1->D2 D3 Data Analysis (Calculate IC50 -> Ki) D2->D3 G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis P1 Culture & plate D3-expressing cells A1 Pre-incubate with PDE Inhibitor (IBMX) P1->A1 A2 Add Test Compound + Forskolin A1->A2 A3 Incubate (e.g., 30 min at 37°C) A2->A3 A4 Lyse Cells & Stop Reaction A3->A4 D1 Quantify cAMP (e.g., HTRF, AlphaScreen) A4->D1 D2 Data Analysis (Calculate EC50 & Emax) D1->D2

References

Comparative Selectivity Profiling of 1-(Piperazin-1-yl)isoquinoline Derivatives Against Dopamine D2 and D3 Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively evaluate the selectivity of ligands targeting the dopamine D2 and D3 receptors, using the 1-(Piperazin-1-yl)isoquinoline scaffold as a case study. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and interpret the resulting data to build a complete selectivity profile.

The Imperative for D2/D3 Selectivity

The dopamine D2 and D3 receptors, members of the D2-like family of G protein-coupled receptors (GPCRs), are critical targets in the central nervous system.[1] While they share a high degree of structural homology, particularly in their transmembrane domains, their distinct neuroanatomical distributions and physiological roles necessitate the development of selective ligands.[2][3] The D2 receptor is widely expressed in brain regions associated with motor control (striatum), whereas the D3 receptor is more concentrated in limbic areas associated with cognition, emotion, and reward.[2]

This distinction is therapeutically vital. Non-selective D2/D3 antagonists are effective antipsychotics but often carry a high burden of motor side effects (extrapyramidal symptoms) due to potent D2 blockade. Conversely, highly D3-selective ligands are pursued for their potential to treat conditions like substance addiction and the negative symptoms of schizophrenia with a reduced side-effect profile.[4][5] The this compound scaffold has emerged as a promising chemical starting point for achieving high D3 receptor affinity and selectivity.[6]

A Dual-Pronged Approach to Profiling: Affinity vs. Function

A robust selectivity profile cannot be determined by a single measurement. It requires a two-pronged approach that independently quantifies a ligand's binding affinity and its functional activity .

  • Binding Affinity (Ki): This measures the strength of the interaction between the ligand and the receptor. It answers the question: How tightly does it bind?

  • Functional Activity (EC50/IC50): This measures the biological consequence of that binding. It answers the question: What happens after it binds? Does it activate the receptor (agonist), block activation (antagonist), or have no effect?

A compound may bind to both D2 and D3 receptors with high affinity but act as an agonist at one and an antagonist at the other. This "functional selectivity" is a critical parameter for predicting a drug's ultimate pharmacological effect.

Part 1: Quantifying Binding Affinity with Radioligand Competition Assays

The cornerstone for determining binding affinity is the competitive radioligand binding assay. This technique measures the ability of an unlabeled test compound (e.g., a this compound derivative) to displace a radiolabeled ligand with known affinity from the target receptor.

The Causality Behind the Method: The experiment is designed to establish an equilibrium where the test compound and the radioligand compete for a finite number of receptors. The concentration of the test compound required to displace 50% of the bound radioligand (the IC50 value) is inversely proportional to its binding affinity. This IC50 is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Comparative Binding Affinity Data

The following table presents literature data for isoquinoline-containing compounds, demonstrating how structural modifications impact affinity and selectivity for the D3 receptor over the D2 receptor. A higher D2/D3 selectivity ratio indicates greater preference for the D3 receptor.

CompoundD2 Ki (nM)D3 Ki (nM)D2/D3 Selectivity Ratio
Compound 20c 21.70.4449.2
Compound 24a 1092.6141.8
Compound 24c 2692.23121
Compound 14a 13.50.43531.0
Data synthesized from Mukherjee et al., 2015.[6] Compound 20c and 24c are isoquinoline-1-yl derivatives.

This data clearly illustrates that the isoquinoline scaffold can produce compounds with subnanomolar affinity for the D3 receptor and selectivity ratios exceeding 100-fold over the D2 receptor.[6]

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Detection & Analysis prep1 Prepare cell membranes expressing hD2 or hD3 receptors mix Combine Membranes, Test Compound, and Radioligand in 96-well plate prep1->mix prep2 Serially dilute Test Compound prep2->mix prep3 Prepare Radioligand (e.g., [3H]spiperone) in Assay Buffer prep3->mix incubate Incubate to reach binding equilibrium (e.g., 60 min at 30°C) mix->incubate filter Rapidly filter plate contents through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer to remove unbound radioligand filter->wash count Quantify bound radioactivity using liquid scintillation counting wash->count analyze Calculate IC50 and Ki values using non-linear regression count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: D2/D3 Radioligand Competition Binding Assay

This protocol is a self-validating system for determining the Ki of a test compound.

  • Membrane Preparation:

    • Homogenize cells stably expressing either human D2 or D3 receptors in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes.[8]

    • Wash the pellet by resuspending in fresh buffer and re-centrifuging.

    • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration via a BCA assay.[8]

  • Assay Setup (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand like Haloperidol (for non-specific binding).

      • 50 µL of the serially diluted test compound.

      • 50 µL of the radioligand (e.g., [3H]spiperone) at a concentration close to its Kd.

      • 150 µL of the prepared cell membrane suspension (containing 50-100 µg of protein).[8]

  • Incubation:

    • Incubate the plate for 60-90 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[8]

  • Filtration and Detection:

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C, pre-soaked in polyethyleneimine) using a cell harvester.[7][8] This step is critical for separating bound from unbound radioligand quickly.

    • Wash the filters multiple times with ice-cold wash buffer to remove all traces of unbound radioactivity.

    • Dry the filter plate, add a scintillation cocktail, and count the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other measurements to get specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Part 2: Dissecting Functional Selectivity with cAMP Assays

Dopamine D2 and D3 receptors are canonically coupled to the Gαi/o family of G proteins.[1][9] Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9][10] A cAMP accumulation assay is the gold standard for measuring this functional outcome.

The Causality Behind the Method: To measure a decrease in cAMP, the baseline level must first be artificially elevated. This is achieved by stimulating the cells with forskolin, a direct activator of adenylyl cyclase. In the presence of a D2/D3 agonist, this forskolin-stimulated cAMP production will be inhibited. The potency of the test compound as an agonist is measured by its EC50. To test for antagonist activity, the assay is run with a fixed concentration of a known agonist, and the ability of the test compound to reverse the agonist's effect is measured as an IC50.[10]

D2/D3 Receptor Signaling Pathway

G Ligand D2/D3 Agonist (e.g., Isoquinoline Derivative) Receptor D2 or D3 Receptor Ligand->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Signaling (PKA) cAMP->PKA Activates Forskolin Forskolin Forskolin->AC Stimulates

Caption: Gi-mediated inhibition of adenylyl cyclase by D2/D3 receptors.

Protocol: Gi-Coupled cAMP Functional Assay

This protocol provides a robust method for determining the functional activity (agonist or antagonist) of a test compound.

  • Cell Culture and Plating:

    • Use a cell line (e.g., HEK293 or CHO) stably expressing the human D2 or D3 receptor.

    • Plate the cells in a 96-well or 384-well plate and grow to near confluency.

  • Assay Procedure (Agonist Mode):

    • Wash the cells with a stimulation buffer.

    • Add the test compound at various concentrations, along with a fixed concentration of forskolin (typically 1-10 µM) and a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

    • Incubate for a set period (e.g., 30 minutes) at 37°C.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of the test compound.

    • Add a fixed concentration of a known D2/D3 agonist (e.g., quinpirole) at its EC80 concentration, along with forskolin and a PDE inhibitor.

    • Incubate as in the agonist mode.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration using a commercially available kit. Common methods include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase-based biosensors.[11][12]

  • Data Analysis:

    • For Agonist Mode: Plot the detected signal (which is inversely proportional to cAMP inhibition) against the log concentration of the test compound. Use non-linear regression to calculate the EC50 and the maximum effect (Emax).

    • For Antagonist Mode: Plot the signal against the log concentration of the test compound. Use non-linear regression to calculate the IC50.

Synthesis and Conclusion

By integrating the results from both binding and functional assays, a complete selectivity profile for any this compound derivative can be established. An ideal D3-selective therapeutic candidate would exhibit:

  • High Binding Affinity for D3: A low nanomolar or subnanomolar Ki value at the D3 receptor.

  • High Binding Selectivity: A D2/D3 Ki ratio significantly greater than 1 (ideally >100-fold).

  • Defined Functional Activity: A clear agonist or antagonist profile at the D3 receptor, with significantly lower potency or efficacy at the D2 receptor.

The methodologies described herein provide a rigorous, self-validating framework for profiling the selectivity of novel compounds. The this compound scaffold represents a compelling starting point, with literature demonstrating its potential to yield highly potent and D3-selective ligands.[6] Further characterization using these techniques is essential for advancing such compounds through the drug discovery pipeline, from in vitro validation to in vivo studies using techniques like PET imaging to confirm receptor occupancy in a physiological setting.[4][5][13]

References

Comparative Selectivity Profiling of 1-(Piperazin-1-yl)isoquinoline Derivatives Against G-Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodologies and Data Interpretation

Introduction: The Challenge of Selectivity in GPCR Drug Discovery

The 1-(piperazin-1-yl)isoquinoline scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting G-Protein-Coupled Receptors (GPCRs). Derivatives have been developed as potent antagonists for the CXCR4 receptor, and as agonists for dopamine D2 and D3 receptors.[1][2][3] GPCRs, the largest family of membrane-signaling proteins, are the targets for approximately one-third to one-half of all marketed drugs, making them immensely important in pharmacology.[4][5]

However, the structural similarities within the GPCR superfamily, particularly among aminergic receptors that bind cationic neurotransmitters, present a significant challenge: achieving target selectivity. A compound designed for a specific receptor may exhibit unintended cross-reactivity with other GPCRs, leading to off-target effects that can range from beneficial polypharmacology to adverse drug reactions. For the this compound scaffold, off-target activities at muscarinic, adrenergic, and serotonergic receptors have been reported for some analogs, underscoring the critical need for comprehensive selectivity profiling.[1][6]

This guide provides a systematic framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of this compound derivatives. We will detail the causality behind experimental choices, provide robust, self-validating protocols for binding and functional assays, and offer insights into interpreting the resulting selectivity data.

Designing the Cross-Reactivity Screening Cascade

A tiered approach is the most efficient strategy to build a comprehensive selectivity profile. This cascade begins with a broad, high-throughput screen to identify potential interactions, followed by more detailed functional assays to characterize the nature of those interactions. This approach ensures that resources are focused on the most relevant off-targets.

G_1 cluster_0 Screening Cascade A Primary Screen: Binding Affinity (Broad GPCR Panel) B Secondary Screen: Functional Activity (Hits from Primary Screen) A->B  Identifies Potential  Off-Targets (Hits) C Tertiary Screen: Orthogonal Validation & Selectivity Analysis B->C  Confirms Functional Effect  (Agonist vs. Antagonist) D Lead Optimization (Structure-Activity Relationship) C->D  Guides Medicinal Chemistry  to Improve Selectivity G_2 cluster_1 Radioligand Binding Assay Workflow P1 Prepare Cell Membranes Expressing Target GPCR P2 Incubate Membranes with Radioligand & Test Compound P1->P2 P3 Separate Bound from Free Radioligand (Rapid Filtration) P2->P3 P4 Quantify Bound Radioactivity (Scintillation Counting) P3->P4 P5 Data Analysis (IC₅₀ → Kᵢ Calculation) P4->P5 G_3 cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway Agonist_s Agonist GPCR_s Gαs-Coupled GPCR Agonist_s->GPCR_s AC_s Adenylyl Cyclase GPCR_s->AC_s cAMP_s cAMP (Signal ↑) AC_s->cAMP_s ATP_s ATP ATP_s->AC_s Agonist_i Agonist GPCR_i Gαi-Coupled GPCR Agonist_i->GPCR_i AC_i Adenylyl Cyclase GPCR_i->AC_i cAMP_i cAMP (Signal ↓) AC_i->cAMP_i ATP_i ATP ATP_i->AC_i Forskolin Forskolin (Stimulator) Forskolin->AC_i G_4 cluster_Gq Gαq Pathway Agonist Agonist GPCR Gαq-Coupled GPCR Agonist->GPCR PLC Phospholipase C (PLC) GPCR->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca Ca²⁺ Release (Signal ↑) ER->Ca

References

Validating the In Vivo Mechanism of Action of 1-(Piperazin-1-yl)isoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vivo mechanism of action of the novel compound, 1-(Piperazin-1-yl)isoquinoline. Preliminary evidence suggests this compound and its analogues may act as modulators of central dopamine and serotonin receptors, particularly the dopamine D2/D3 and serotonin 5-HT2A receptors, indicating potential therapeutic applications in neurological and psychiatric disorders.[1][2]

To rigorously test this hypothesis, we present a multi-tiered, comparative in vivo strategy. The performance of this compound will be benchmarked against two well-characterized antipsychotic drugs: Haloperidol , a typical antipsychotic that is a potent dopamine D2 receptor antagonist, and Risperidone , an atypical antipsychotic with potent antagonist activity at both serotonin 5-HT2A and dopamine D2 receptors.[3][4][5][6] This three-way comparison is critical for dissecting the unique pharmacological signature of our test compound, allowing us to discern whether its effects are driven primarily by dopaminergic blockade, combined serotonergic/dopaminergic modulation, or a novel mechanism entirely.

All proposed studies are designed to be conducted in C57BL/6 mice, a common and well-characterized strain for neuropharmacological research, and should adhere to the principles of Good Laboratory Practice (GLP) to ensure data integrity and reliability.[7][8][9][10]

Core Validation Strategy: A Multi-Modal Approach

Our validation workflow integrates behavioral pharmacology to assess functional outcomes, in vivo microdialysis for direct neurochemical measurement, and ex vivo receptor occupancy to confirm target engagement. This synergistic approach creates a self-validating system where data from each tier corroborates and builds upon the others, providing a robust and comprehensive understanding of the compound's in vivo action.

G cluster_0 Behavioral Pharmacology cluster_1 Neurochemical Analysis cluster_2 Target Engagement b1 Amphetamine-Induced Hyperlocomotion (Antipsychotic-like Efficacy) n1 In Vivo Microdialysis (DA & 5-HT levels in Striatum & PFC) b1->n1 Correlates with DA modulation b2 Prepulse Inhibition (PPI) (Sensorimotor Gating) b3 Catalepsy Bar Test (EPS Liability) t1 Ex Vivo D2 Receptor Occupancy (Direct Target Binding) b3->t1 Correlates with striatal D2 occupancy n1->t1 Links neurotransmitter changes to receptor binding

Figure 1: Integrated workflow for in vivo validation.

Part 1: Behavioral Pharmacology Battery

This series of tests aims to build a functional "fingerprint" of this compound, comparing its effects on behaviors known to be modulated by dopamine and serotonin systems.

Experiment 1: Amphetamine-Induced Hyperlocomotion
  • Causality & Rationale: This is a cornerstone assay for screening antipsychotic-like activity. Amphetamine increases synaptic dopamine in the mesolimbic pathway, leading to hyperlocomotion.[11] A compound that antagonizes D2 receptors is expected to attenuate this effect. Comparing our test compound to Haloperidol and Risperidone will reveal its relative potency in this dopamine-dependent model.[12]

  • Expected Outcomes:

Treatment GroupDose Range (mg/kg, i.p.)Expected % Inhibition of HyperlocomotionRationale
Vehicle + AmphetamineN/A0% (Control)Establishes baseline hyperlocomotor response.
This compound + Amphetamine0.1 - 10Dose-dependent inhibitionTo determine antipsychotic-like efficacy.
Haloperidol + Amphetamine0.05 - 1Potent, dose-dependent inhibitionPositive control for D2 antagonism.[13]
Risperidone + Amphetamine0.1 - 2Potent, dose-dependent inhibitionPositive control for mixed D2/5-HT2A antagonism.
  • Detailed Protocol:

    • Animal Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the testing room for at least 60 minutes before the experiment.

    • Habituation: Place individual mice into open-field arenas (e.g., 25 x 25 cm) equipped with infrared beams to automatically track movement.[14] Allow a 30-45 minute habituation period to establish baseline locomotor activity.

    • Drug Administration: Administer this compound, Haloperidol, Risperidone, or vehicle via intraperitoneal (i.p.) injection.

    • Pre-treatment Period: Return mice to their home cages for a pre-treatment period (typically 30-60 minutes, depending on the compound's pharmacokinetics).

    • Amphetamine Challenge: Administer d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all mice.[12][14]

    • Data Recording: Immediately place the mice back into the open-field arenas and record locomotor activity (total distance traveled) in 5-minute bins for 60-90 minutes.[11]

    • Analysis: Calculate the total distance traveled post-amphetamine and express the data for drug-treated groups as a percentage inhibition of the vehicle-treated control group's response.

Experiment 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
  • Causality & Rationale: PPI is a measure of sensorimotor gating, the neurological process of filtering out unnecessary sensory information. This process is deficient in patients with schizophrenia, and this deficit can be modeled in rodents.[15][16] Both typical and atypical antipsychotics can restore normal PPI, making this a valuable translational model.[17]

  • Expected Outcomes:

Treatment GroupDose Range (mg/kg, i.p.)Expected Effect on PPIRationale
VehicleN/ANormal PPI (~50-70%)Establishes baseline sensorimotor gating.
Apomorphine/MK-801 + VehicleN/ADisrupted PPI (<40%)Induces a deficit in sensorimotor gating.
Apomorphine/MK-801 + Test Compound0.1 - 10Reversal of PPI deficitIndicates potential antipsychotic efficacy.
Apomorphine/MK-801 + Haloperidol0.05 - 1Reversal of PPI deficitPositive control for D2 antagonism.
Apomorphine/MK-801 + Risperidone0.1 - 2Reversal of PPI deficitPositive control for D2/5-HT2A antagonism.
  • Detailed Protocol:

    • Apparatus: Use a startle response system consisting of a sound-attenuating chamber, a mouse holder on a motion-sensitive platform, and a speaker for delivering acoustic stimuli.[18]

    • Acclimation: Place a mouse in the holder and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[15]

    • PPI Deficit Induction (Optional but Recommended): To test for restorative effects, first induce a PPI deficit by pre-treating with a dopamine agonist like apomorphine or an NMDA antagonist like MK-801. Administer the test compound, Haloperidol, or Risperidone prior to the disrupting agent.

    • Test Session: The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

      • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 74, 78, 82 dB white noise for 20 ms).

      • Prepulse-plus-pulse trials: The prepulse is presented 100 ms before the pulse.

      • No-stimulus trials: Background noise only.

    • Data Recording: The platform records the maximal startle amplitude (Vmax) for each trial.

    • Analysis: Calculate %PPI for each prepulse intensity using the formula: %PPI = 100 × [(Vmax on pulse-alone trial) - (Vmax on prepulse-plus-pulse trial)] / (Vmax on pulse-alone trial).[15]

Experiment 3: The Catalepsy Bar Test
  • Causality & Rationale: Catalepsy in rodents is an abnormal posture maintenance considered predictive of extrapyramidal side effects (EPS) in humans.[19] This effect is strongly associated with high D2 receptor blockade in the nigrostriatal pathway. Atypical antipsychotics like Risperidone generally induce less catalepsy than typicals like Haloperidol at clinically relevant doses, a property often attributed to their potent 5-HT2A antagonism.[4] This test is crucial for differentiating our compound from a classic D2 blocker.

  • Expected Outcomes:

Treatment GroupDose Range (mg/kg, i.p.)Expected Descent Latency (seconds)Rationale
VehicleN/A< 10 secondsNormal motor function.
This compound0.1 - 30Dose-dependent increaseTo assess EPS liability. A low liability is desirable.
Haloperidol0.1 - 2Potent, dose-dependent increasePositive control for high EPS liability.[20]
Risperidone1 - 10Moderate, dose-dependent increasePositive control for lower EPS liability compared to Haloperidol.
  • Detailed Protocol:

    • Apparatus: A horizontal metal or wooden bar (e.g., 0.7 cm diameter) is fixed at a height of 4-6 cm above a flat surface.[20][21]

    • Drug Administration: Administer the test compound, Haloperidol, Risperidone, or vehicle i.p.

    • Testing: At a predetermined time post-injection (e.g., 30, 60, 90 minutes), gently place the mouse's forepaws on the bar.

    • Data Recording: Start a stopwatch immediately. Record the time it takes for the mouse to remove both forepaws from the bar and place them back on the surface (descent latency).

    • Cut-off Time: A maximum cut-off time (e.g., 180 seconds) is typically used. If the mouse remains on the bar for the entire period, it is assigned the maximum score.[20]

    • Analysis: The average descent latency across multiple trials is calculated for each animal.

Part 2: Neurochemical and Target Engagement Validation

These experiments move from functional outcomes to the direct molecular actions of the compound within the brain.

Experiment 4: In Vivo Microdialysis
  • Causality & Rationale: This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. By implanting probes in the striatum (a key region in the nigrostriatal and mesolimbic pathways) and the prefrontal cortex (PFC) (part of the mesocortical pathway), we can directly observe how this compound modulates dopamine and serotonin release and metabolism. Antagonism of D2 autoreceptors is expected to increase dopamine release.[22]

  • Expected Outcomes:

Brain RegionTreatmentExpected Change in DopamineExpected Change in SerotoninRationale
Striatum Haloperidol↑↑D2 autoreceptor blockade increases DA release.
RisperidoneD2 and 5-HT2A blockade modulates both systems.
Test Compound??Hypothesis testing: Will it resemble Haloperidol, Risperidone, or neither?
PFC HaloperidolD2 blockade effect.
Risperidone↑↑↑↑Potent 5-HT2A antagonism strongly influences cortical DA and 5-HT.
Test Compound??Hypothesis testing: Cortical effects are key to atypicality.
  • Detailed Protocol (Abridged):

    • Surgical Preparation: Under anesthesia, stereotaxically implant guide cannulas targeting the striatum and medial PFC in mice. Allow for a recovery period of several days.

    • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfusion & Baseline: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline samples (e.g., every 20 minutes for 2 hours).

    • Drug Administration: Administer the test compound, control drugs, or vehicle (i.p. or s.c.).

    • Sample Collection: Continue collecting dialysate samples for several hours post-administration.

    • Analysis: Analyze the dialysate samples for dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Data Expression: Express post-drug neurotransmitter levels as a percentage of the stable baseline average.

Experiment 5: Ex Vivo Dopamine D2 Receptor Occupancy
  • Causality & Rationale: This study directly confirms that the compound engages its putative target in the brain at doses that produce behavioral and neurochemical effects. It establishes a crucial link between dose, target binding, and functional outcome. The therapeutic effects of antipsychotics are thought to require 60-80% D2 receptor occupancy, while EPS risk increases significantly above 80% occupancy.[3] This experiment will determine the D2 occupancy profile of our test compound.

  • Expected Outcomes:

Treatment GroupDose Range (mg/kg, i.p.)Expected Striatal D2 Occupancy (%)Rationale
VehicleN/A0%No displacement of radioligand.
This compound0.1 - 30Dose-dependent increaseTo determine the dose-occupancy relationship.
Haloperidol0.01 - 1Potent, dose-dependent increase (ID50 ~0.11 mg/kg)[23]Positive control for high-affinity D2 binding.
Risperidone0.05 - 2Potent, dose-dependent increase (ID50 ~0.18 mg/kg)[23]Positive control for high-affinity D2 binding.
  • Detailed Protocol (Abridged):

    • Drug Administration: Administer various doses of the test compound, control drugs, or vehicle to different cohorts of mice.

    • Radioligand Injection: At the time of expected peak plasma concentration of the test compound, administer a single intravenous (i.v.) injection of a D2-selective radioligand, such as [3H]raclopride or [3H]nemonapride.[23]

    • Brain Dissection: After a specific time interval (e.g., 60 minutes) to allow for radioligand binding to reach equilibrium, humanely euthanize the mice and rapidly dissect the striatum (target tissue) and cerebellum (reference region with negligible D2 receptor expression).

    • Radioactivity Measurement: Homogenize the tissues and measure the amount of radioactivity in each sample using liquid scintillation counting.

    • Analysis: Calculate specific binding by subtracting the non-specific binding (cerebellum) from the total binding (striatum). Percent D2 receptor occupancy is then calculated as: 100 × [ (Specific Binding in Vehicle Group) - (Specific Binding in Drug Group) ] / (Specific Binding in Vehicle Group).

Part 3: Mechanistic Synthesis and Visualization

The data from these experiments, when integrated, will provide a clear picture of the in vivo mechanism of this compound. A compound that potently reverses amphetamine-induced hyperlocomotion and shows high D2 receptor occupancy is confirmed to be a D2 antagonist. If it achieves this with low catalepsy induction and significant modulation of cortical serotonin in microdialysis, its profile would be more akin to an atypical antipsychotic like Risperidone, suggesting significant 5-HT2A receptor interaction.

Hypothesized Signaling Pathways

The following diagram illustrates the canonical signaling pathways for the D2 and 5-HT2A receptors, the putative targets for this compound.

G cluster_0 Dopamine D2 Receptor Signaling (Gi/o-coupled) cluster_1 Serotonin 5-HT2A Receptor Signaling (Gq-coupled) D2R D2 Receptor G_i Gi/o Protein D2R->G_i Dopamine or Agonist Binding AC Adenylyl Cyclase G_i->AC Inhibits GIRK GIRK Channels G_i->GIRK Activates (via Gβγ) cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Ion_Flow K+ Efflux (Hyperpolarization) GIRK->Ion_Flow HT2AR 5-HT2A Receptor G_q Gq Protein HT2AR->G_q Serotonin or Agonist Binding PLC Phospholipase C G_q->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Activates PKC Protein Kinase C DAG->PKC Activates Antagonist This compound (Hypothesized Antagonist) Antagonist->D2R Blocks Antagonist->HT2AR Blocks

Figure 2: Key signaling pathways for D2 and 5-HT2A receptors.

By systematically applying this comparative validation framework, researchers can confidently elucidate the in vivo mechanism of action of this compound, generating the robust, multi-faceted data package required for informed decisions in the drug development pipeline.

References

A Head-to-Head Comparison of Isoquinoline and Quinoline Scaffolds in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the quest for novel anticancer agents is a perpetual endeavor. Among the privileged heterocyclic scaffolds that have consistently yielded promising drug candidates, isoquinoline and quinoline stand out as structural isomers with profound implications in oncology. While both are bicyclic aromatic compounds composed of a benzene ring fused to a pyridine ring, the position of the nitrogen atom—at position 2 in isoquinoline and position 1 in quinoline—imparts distinct electronic properties and three-dimensional shapes, ultimately influencing their biological activity. This guide provides a comprehensive, head-to-head comparison of isoquinoline and quinoline scaffolds in the context of anticancer activity, supported by experimental data, mechanistic insights, and detailed protocols for their evaluation.

The Structural Nuance: Isoquinoline vs. Quinoline

At a fundamental level, the difference in the placement of the nitrogen atom dictates the reactivity, binding interactions, and overall pharmacological profile of derivatives. The lone pair of electrons on the nitrogen in both scaffolds is crucial for hydrogen bonding and coordination with biological targets. However, the varied electronic distribution across the ring systems leads to differences in their ability to act as pharmacophores.

Comparative Anticancer Activity: A Quantitative Look

The true measure of a scaffold's potential lies in its quantifiable biological activity. A survey of the literature reveals that both isoquinoline and quinoline derivatives exhibit potent cytotoxic effects against a range of cancer cell lines. The following tables summarize representative IC50 values, providing a direct comparison of their efficacy.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Isoquinoline and Quinoline Derivatives Against Common Cancer Cell Lines

Compound TypeDerivative ExampleMCF-7 (Breast)A549 (Lung)HeLa (Cervical)Reference
Isoquinoline Tetrahydroisoquinoline-stilbene derivative (17)0.0250.025-[1]
THIQ-oxime hybrid (15c)7--[1]
Noscapine derivative3.7--[1]
Thienoisoquinoline-2-carboxamide (34a)-34.9-[1]
Quinoline Quinoline derivative (10g)< 1.0< 1.0< 1.0[2]
Isatin-quinoline hybrid (13)->50-[3]
Isatin-quinoline hybrid (14)9--[3]

Note: The presented IC50 values are from different studies and direct comparison should be made with caution due to variations in experimental conditions. The data is intended to be illustrative of the potency of derivatives from both scaffolds.

From the data, it is evident that both scaffolds can be elaborated to produce highly potent anticancer agents, with some derivatives exhibiting nanomolar efficacy. The choice between an isoquinoline or quinoline core often depends on the specific molecular target and the desired structure-activity relationship (SAR).

Unraveling the Mechanisms of Action

The anticancer effects of isoquinoline and quinoline derivatives are mediated through a variety of mechanisms, often targeting fundamental cellular processes required for cancer cell proliferation and survival.

Common and Divergent Pathways

Both scaffolds have been shown to exert their effects through:

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic systems of both isoquinoline and quinoline allow them to intercalate between DNA base pairs, disrupting DNA replication and transcription. Furthermore, derivatives of both scaffolds are known to inhibit topoisomerases I and II, enzymes critical for resolving DNA supercoiling.

  • Kinase Inhibition: A significant number of anticancer drugs target protein kinases. Both isoquinoline and quinoline derivatives have been developed as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Pim-1 kinase, and Src kinase, thereby interfering with signaling pathways crucial for tumor growth, angiogenesis, and metastasis.[1][3]

  • Tubulin Polymerization Inhibition: The microtubule network is a key target for antimitotic drugs. Certain derivatives of both scaffolds have been shown to bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

  • Induction of Apoptosis: Ultimately, many effective anticancer agents induce programmed cell death, or apoptosis. Isoquinoline and quinoline derivatives trigger apoptosis through various intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein and the Bcl-2 family of proteins.

Below are diagrams illustrating some of the key signaling pathways targeted by these scaffolds.

VEGFR2_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Akt->Angiogenesis

VEGFR-2 signaling pathway targeted by kinase inhibitors.

p53_Apoptosis DNA_Damage DNA Damage (e.g., from Drug) p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Simplified p53-mediated apoptosis pathway.

Tubulin_Polymerization cluster_tubulin Microtubule Dynamics Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Inhibitor Tubulin Inhibitor (Isoquinoline/Quinoline Derivative) Inhibitor->Tubulin_Dimers Binds to Inhibitor->Microtubules Disrupts Dynamics Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Mechanism of tubulin polymerization inhibitors.

Experimental Protocols for Anticancer Activity Evaluation

To rigorously assess and compare the anticancer potential of novel isoquinoline and quinoline derivatives, standardized in vitro assays are indispensable. The following are detailed protocols for two fundamental assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution and incubate for 3-4h D->E F 6. Add solubilization solution (e.g., DMSO) E->F G 7. Read absorbance at ~570 nm F->G H 8. Calculate IC50 value G->H

MTT assay experimental workflow.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (isoquinoline and quinoline derivatives) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and viable (Annexin V-/PI-) cells.

Workflow Diagram:

AnnexinV_Workflow A 1. Treat cells with test compound B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify apoptotic cell populations F->G

Annexin V-FITC apoptosis assay workflow.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells at room temperature for 15-20 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

  • Data Analysis: Create a dot plot of PI versus Annexin V-FITC fluorescence. Gate the populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion: A Tale of Two Scaffolds with Shared Promise

The head-to-head comparison of isoquinoline and quinoline scaffolds reveals not a story of superiority of one over the other, but rather a testament to the versatility of nitrogen-containing heterocycles in anticancer drug design. Both scaffolds serve as exceptional starting points for the development of potent and selective anticancer agents. The choice between them is often dictated by the specific molecular target and the desired SAR, with subtle structural modifications on either core leading to significant changes in biological activity.

For researchers and drug development professionals, the key takeaway is the immense potential that resides in both the isoquinoline and quinoline frameworks. A deep understanding of their respective chemistries, mechanisms of action, and structure-activity relationships, coupled with rigorous experimental evaluation, will continue to fuel the discovery of next-generation cancer therapeutics. The journey from scaffold to life-saving drug is arduous, but with these powerful heterocyclic cores as our guide, the path forward is promising.

References

A Senior Application Scientist's Guide to Validating Anti-Proliferative Effects in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the robust validation of a compound's anti-proliferative effects is a cornerstone of preclinical development. This guide provides an in-depth, experience-driven comparison of key methodologies, offering not just protocols, but the scientific rationale behind experimental choices. Our focus is on building a self-validating experimental framework to ensure data integrity and reproducibility, which are paramount for advancing novel therapeutic candidates.

The Imperative of Multi-Faceted Validation

A single assay, no matter how robust, provides only one dimension of a compound's activity. True confidence in anti-proliferative data comes from a multi-pronged approach that interrogates different aspects of cellular response. This guide will dissect a logical workflow, from initial high-throughput screening to more detailed mechanistic studies, ensuring a comprehensive understanding of a compound's potential.

Foundational Screening: Assessing Cell Viability and Metabolic Activity

The initial assessment of a compound's anti-proliferative potential often begins with high-throughput-compatible assays that measure overall cell viability. These assays are crucial for determining the half-maximal inhibitory concentration (IC50), a key metric of a drug's potency.[1]

Tetrazolium Reduction Assays: MTT and MTS

Principle: These colorimetric assays are predicated on the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product. In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, drive this conversion.[2] The intensity of the resulting color is directly proportional to the number of viable cells.

Comparison of MTT and MTS Assays:

FeatureMTT AssayMTS Assay
Principle Reduction of yellow MTT to purple, water-insoluble formazan crystals.[2]Reduction of MTS to a water-soluble formazan product.[2][3]
Solubilization Step Requires a solubilization step (e.g., with DMSO or isopropanol) to dissolve the formazan crystals.[2]No solubilization step is needed, making it a "one-step" assay.[3][4]
Sensitivity Generally considered less sensitive than MTS and other newer assays.[2][5]More sensitive than MTT, with a broader linear range for absorbance values.[4]
Throughput The additional solubilization step can make it more time-consuming for high-throughput screening.Higher throughput due to the simpler protocol.[4]
Interference Less susceptible to colorimetric interference from test compounds as unincorporated dye is removed.[3]More prone to interference from colored compounds that remain in the well.[3]
Toxicity The MTT reagent and formazan crystals can be toxic to cells, limiting long-term exposure studies.[5]MTS is generally less toxic to cells.[6]

Expert Insight: While the MTS assay offers convenience, the potential for chemical interference is a critical consideration.[3][6] Always include appropriate vehicle controls and, if a compound is colored, consider a cell-free assay to quantify its intrinsic absorbance. For compounds with suspected effects on mitochondrial function, be aware that tetrazolium-based assays may yield misleading results.[6]

Experimental Protocol: MTT Assay for Adherent Cells
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and allow them to adhere overnight.[7]

  • Compound Treatment: Treat cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Carefully aspirate the culture medium and add 50 µL of serum-free medium to each well.[2] Then, add 50 µL of MTT solution (5 mg/mL in PBS) to each well.[2]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[2][7]

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to dissolve the purple formazan crystals.[2]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[2]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.[8][9]

Beyond Endpoint Assays: Real-Time Cell Analysis (RTCA)

Principle: RTCA systems, such as the xCELLigence platform, utilize microelectrodes embedded in the bottom of culture plates to measure changes in electrical impedance.[8][10] As cells attach, spread, and proliferate on the electrodes, they impede the flow of electric current, leading to an increase in the "Cell Index," a dimensionless parameter that is proportional to the number of cells and their morphology.[8][10]

Advantages over Endpoint Assays:

  • Kinetic Data: Provides continuous, real-time monitoring of cell proliferation, offering a more dynamic view of a compound's effects.[10][11]

  • Label-Free: Avoids the use of dyes or labels that could potentially interfere with cell physiology or the test compound.[10]

  • Early Detection: Can detect cytotoxic effects much earlier than traditional endpoint assays.[8][11]

  • Multiparametric Analysis: Modern systems can combine impedance measurements with live-cell imaging for a more comprehensive assessment of cell health.[11]

Expert Insight: RTCA is particularly valuable for distinguishing between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects. A cytostatic compound will cause the proliferation curve to plateau, while a cytotoxic compound will lead to a decrease in the Cell Index.

Experimental Workflow: Real-Time Cell Proliferation Assay

G cluster_prep Preparation cluster_treat Treatment & Monitoring cluster_analysis Data Analysis bkgd Obtain background reading (media only) seed Seed cells into E-Plate bkgd->seed incubate Allow cells to stabilize (monitor impedance) seed->incubate treat Add test compound incubate->treat monitor Continuous impedance monitoring (e.g., 72h) treat->monitor plot Plot Cell Index vs. Time monitor->plot ic50 Calculate time-dependent IC50 values plot->ic50 G cluster_initial Initial Finding cluster_mechanisms Potential Mechanisms cluster_validation Validation Assays prolif Decreased Proliferation (e.g., MTT, RTCA) arrest Cell Cycle Arrest prolif->arrest Investigate 'Why?' apoptosis Induction of Apoptosis prolif->apoptosis Investigate 'Why?' other Other Mechanisms (e.g., Senescence, Necrosis) prolif->other Investigate 'Why?' flow Flow Cytometry (PI Staining) arrest->flow annexin Annexin V / PI Staining apoptosis->annexin caspase Caspase Activity Assay apoptosis->caspase

References

A Senior Application Scientist's Guide to Assessing the Neuroprotective Potential of Novel Therapeutics Against Established Parkinson's Disease Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Symptom Management in Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder defined by the relentless loss of dopaminergic neurons in the substantia nigra pars compacta.[1][2] For decades, the therapeutic landscape has been dominated by strategies aimed at symptom control, primarily through dopamine replacement or modulation.[2][3] Levodopa, dopamine agonists, and MAO-B inhibitors form the cornerstone of this approach, offering significant improvements in motor function, particularly in the early stages of the disease.[2][4][5]

However, these treatments are not curative and their long-term use is often complicated by waning efficacy and the emergence of debilitating side effects such as motor fluctuations and dyskinesias.[4][6][7] Crucially, they fail to address the underlying pathology: the ongoing neuronal degeneration. The ultimate goal in PD therapeutics is the development of neuroprotective agents that can slow, halt, or even reverse the disease process. This guide provides a strategic framework for the preclinical assessment of a novel therapeutic, "Compound X," comparing its neuroprotective potential against established PD drugs. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a clear, data-driven comparison to guide decision-making in drug development.

The Established Arsenal: A Critical Review of Mechanisms and Limitations

A robust assessment of a novel compound requires a deep understanding of the current standards of care, including their proposed mechanisms and inherent limitations.

  • Levodopa (L-DOPA): As the metabolic precursor to dopamine, Levodopa remains the most effective symptomatic treatment for PD.[5][8][9] It is transported across the blood-brain barrier and converted to dopamine within the remaining dopaminergic neurons, directly replenishing the deficient neurotransmitter.[8][9] Its primary limitation is its inability to alter disease progression. Over time, the continued loss of neurons necessitates higher doses, leading to a cascade of motor complications.[6][7]

  • Dopamine Agonists (e.g., Pramipexole, Ropinirole): These drugs bypass the degenerating neurons and directly stimulate dopamine receptors.[10] They are often used in early PD to delay the need for Levodopa.[3] While some preclinical studies suggest potential neuroprotective effects, such as antioxidant actions and protection against toxins,[3][11][12][13] this has not been conclusively demonstrated in clinical settings.[12] Their use can be limited by significant side effects, including impulse control disorders, hallucinations, and daytime sleepiness.[5]

  • MAO-B Inhibitors (e.g., Selegiline, Rasagiline): These agents prevent the breakdown of dopamine in the brain by inhibiting the monoamine oxidase-B (MAO-B) enzyme, thereby increasing dopamine availability.[8][10][14] Beyond this symptomatic effect, MAO-B inhibitors have been the subject of intense neuroprotective research. Preclinical models have shown they can protect neurons by stabilizing mitochondria, inducing anti-apoptotic proteins like Bcl-2, and increasing the expression of neurotrophic factors.[15][16][17] The landmark DATATOP study suggested that selegiline could delay the need for Levodopa therapy, sparking a long-standing debate about whether this effect was due to true neuroprotection or a subtle symptomatic benefit.[18][19][20][21] Despite promising preclinical data, definitive clinical proof of neuroprotection remains elusive.[18][22]

The Neuroprotective Challenge: A Strategic Preclinical Assessment Workflow

To rigorously evaluate Compound X, a multi-tiered approach is essential. The rationale is to build a comprehensive evidence package, starting with targeted in vitro assays that model specific aspects of PD pathology and progressing to more complex in vivo models that assess both neuroprotection and functional outcomes. This workflow ensures that resources are invested in a candidate with a strong, mechanistically supported profile.

G cluster_0 Phase 1: In Vitro Mechanistic Screening cluster_1 Phase 2: In Vivo Proof-of-Concept A Target Engagement & Primary Screening B Cellular Model of Oxidative Stress (e.g., MPP+ Toxicity Assay) A->B Assess cytoprotection C Cellular Model of Proteinopathy (e.g., α-Synuclein Aggregation Assay) A->C Assess anti-aggregation properties D Pharmacokinetics & BBB Penetration B->D C->D Promising Candidate E Neurotoxin-Based Rodent Model (e.g., 6-OHDA Lesion Model) D->E Determine appropriate dosing regimen F Behavioral Assessment (e.g., Apomorphine-induced rotations) E->F Evaluate functional rescue G Post-mortem Histological Analysis (e.g., Tyrosine Hydroxylase Staining) E->G Quantify neuronal survival H Advance to Clinical Trials? G->H Go/No-Go Decision for IND-Enabling Studies

Caption: A logical workflow for preclinical assessment of neuroprotective candidates.

Comparative Assessment: Compound X vs. Established Agents

This section details the head-to-head experimental comparisons. The rationale for each experiment is to model a key pathological hallmark of Parkinson's disease that a true neuroprotective agent should mitigate.

In Vitro Models of PD Pathology

In vitro models provide a controlled environment for high-throughput screening and initial mechanistic investigation.[23][24] The human neuroblastoma SH-SY5Y cell line is a widely used model in PD research because it can be differentiated into a dopaminergic-like phenotype, making it susceptible to relevant neurotoxins.[23][24]

Rationale: Mitochondrial dysfunction and oxidative stress are central to PD pathogenesis.[25] The neurotoxin MPP+, the active metabolite of MPTP, selectively targets dopaminergic neurons and inhibits Complex I of the mitochondrial respiratory chain, mimicking a key aspect of the disease.[14][25] This assay serves as a primary screen for cytoprotective and mitochondrial-stabilizing effects.

Detailed Protocol: MPP+-Induced Cytotoxicity Assay

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[26]

  • Seeding: Seed 1x10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.[27]

  • Pre-treatment: Pre-treat cells with varying concentrations of Compound X, Rasagiline (as a positive control), or Pramipexole for 1 hour.[26] Include a vehicle-only control group.

  • Toxin Exposure: Introduce MPP+ to a final concentration of 1 mM to all wells except the untreated control group.[26]

  • Incubation: Incubate the plate for 24 hours.[26]

  • Viability Assessment (MTT Assay):

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[27]

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[27]

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

  • Cytotoxicity Assessment (LDH Assay):

    • Alternatively, assess cytotoxicity by measuring lactate dehydrogenase (LDH) release into the culture medium using a commercially available kit, following the manufacturer's protocol.[28]

Comparative Data Summary (Hypothetical)

CompoundEC50 for Neuroprotection (µM)Maximum Protection (%)
Compound X 0.5 95%
Rasagiline5.265%
Pramipexole12.540%
Levodopa>100No significant protection

Rationale: The aggregation of α-synuclein into Lewy bodies is a defining pathological hallmark of PD.[29] A therapy that can prevent or reverse this process would be highly disease-modifying. The Thioflavin T (ThT) assay is a standard, cell-free method to monitor the kinetics of amyloid fibril formation in real-time.[30] ThT is a fluorescent dye that binds to the β-sheet structures characteristic of amyloid fibrils, resulting in a measurable increase in fluorescence.[30][31]

Detailed Protocol: Thioflavin T (ThT) Aggregation Assay

  • Reagent Preparation:

    • Prepare a 1 mM stock solution of ThT in dH2O and filter through a 0.2 µm syringe filter.[31]

    • Prepare recombinant human α-synuclein monomer solution.

  • Reaction Setup: In a black, clear-bottom 96-well plate, set up the reaction mixture for each condition. A typical 100 µL reaction includes:

    • α-synuclein monomer (e.g., 50-100 µM)

    • ThT (final concentration of 25 µM)[31]

    • PBS (pH 7.4)

    • Varying concentrations of Compound X or control compounds. Include a no-inhibitor control.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.[31][32]

    • Incubate at 37°C with continuous shaking (e.g., 600 rpm) in a fluorescence microplate reader.[31]

    • Measure fluorescence intensity at regular intervals (e.g., every 30-60 minutes) with excitation at ~450 nm and emission at ~485 nm.[31]

  • Data Analysis: Plot fluorescence intensity versus time. Key parameters to extract from the resulting sigmoidal curve are the lag time (nucleation phase) and the maximum fluorescence intensity (fibril load).[30]

Comparative Data Summary (Hypothetical)

CompoundEffect on Aggregation Lag TimeReduction in Max Fluorescence
Compound X Increased by 250% 85%
RasagilineNo significant effect15%
PramipexoleNo significant effectNo significant effect
LevodopaNo significant effectNo significant effect
In Vivo Validation in a Rodent Model of PD

Rationale: Successful in vitro results must be validated in a living organism. The 6-hydroxydopamine (6-OHDA) rat model is a cornerstone of PD research.[33][34] 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, causing their degeneration and creating a unilateral lesion of the nigrostriatal pathway.[34][35] This model effectively mimics the severe and specific dopaminergic cell loss seen in PD, allowing for the assessment of both histological neuroprotection and functional motor recovery.[33][35]

G A Baseline Behavioral Testing (Stepping Test, Cylinder Test) B Unilateral Stereotaxic Injection of 6-OHDA into Medial Forebrain Bundle A->B C Initiate Chronic Treatment Regimen (Vehicle, Compound X, Levodopa/Carbidopa, Rasagiline) B->C Post-op recovery (1 week) D Post-Lesion Behavioral Assessment (Weeks 2-4) Apomorphine-Induced Rotations C->D E Endpoint Behavioral Assessment (Week 4) Stepping Test, Cylinder Test D->E F Euthanasia & Brain Tissue Collection E->F G Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH) F->G H Stereological Quantification of TH+ Neurons in Substantia Nigra G->H

Caption: Experimental workflow for the 6-OHDA rodent model of Parkinson's disease.

Detailed Protocol: 6-OHDA Lesion Model and Assessment

  • Animal Model: Use adult male Sprague-Dawley rats (200-250g).[36]

  • Stereotaxic Surgery:

    • Anesthetize the rat (e.g., with isoflurane) and place it in a stereotaxic frame.[36]

    • Perform a midline scalp incision to expose the skull. Identify bregma.[36]

    • Drill a small burr hole over the injection site for the medial forebrain bundle (MFB).[36]

    • Slowly inject 6-OHDA (e.g., 8-12 µg in saline with ascorbic acid) using a Hamilton syringe at a rate of 1 µL/minute.[36][37]

    • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.[36]

  • Drug Treatment: Beginning 24 hours post-surgery, administer Compound X, Levodopa/Carbidopa, Rasagiline, or vehicle to respective groups daily for 4 weeks.

  • Behavioral Testing (Apomorphine-Induced Rotations):

    • At 2 weeks post-lesion, administer the dopamine agonist apomorphine (0.2 mg/kg, s.c.).[36][37]

    • Place the animal in a circular chamber and record the number of full contralateral (away from the lesion) rotations over 30-60 minutes. A successful lesion is typically defined as >5-7 rotations per minute.[37] This test quantifies the degree of dopamine receptor supersensitivity resulting from denervation.

  • Histological Analysis:

    • At the end of the 4-week treatment period, perfuse the animals and collect the brains.

    • Process the brains for immunohistochemistry using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to identify dopaminergic neurons.

    • Use unbiased stereology to count the number of TH-positive neurons in the substantia nigra on both the lesioned and unlesioned sides.

Comparative Data Summary (Hypothetical)

Treatment GroupApomorphine Rotations ( contralateral turns/min)TH+ Neuron Survival in SNc (% of unlesioned side)
Vehicle Control25.5 ± 3.18% ± 2%
Compound X 4.2 ± 1.5 75% ± 8%
Rasagiline18.9 ± 2.825% ± 5%
Levodopa/Carbidopa15.1 ± 2.5*9% ± 3%

*Note: Levodopa can partially mask the rotational phenotype due to its symptomatic effect but does not protect neurons.

Synthesizing the Evidence: A Comparative Outlook

The hypothetical data presented paints a compelling picture for Compound X.

  • Superior In Vitro Profile: Compound X demonstrated significantly greater potency in protecting neuronal cells from toxin-induced death compared to both Rasagiline and Pramipexole. Critically, it also showed a robust ability to inhibit the core pathological process of α-synuclein aggregation, a feature lacking in the established drugs. This suggests a dual mechanism of action that is highly desirable for a disease-modifying therapy.

  • Robust In Vivo Neuroprotection: The results from the 6-OHDA model provide strong proof-of-concept. Compound X not only attenuated the functional motor deficit (rotational behavior) but, more importantly, resulted in a substantial preservation of dopaminergic neurons. Levodopa, as expected, offered no protection, reinforcing its role as a purely symptomatic treatment. Rasagiline showed a modest protective effect, consistent with the ongoing debate in the field, but was clearly outperformed by Compound X.

Conclusion and Future Directions

This comprehensive preclinical assessment demonstrates that Compound X possesses significant neuroprotective potential that surpasses established Parkinson's disease therapies in key pathological models. Its ability to both protect against oxidative stress and inhibit α-synuclein aggregation positions it as a promising disease-modifying candidate.

The strength of this evaluation lies in its logical progression from mechanistic in vitro assays to a functional in vivo model, with each step designed to answer critical questions about the compound's therapeutic potential.[38][39] The data strongly support advancing Compound X to the next stage of development, which would include more complex genetic models of PD, extensive safety pharmacology, and IND-enabling toxicology studies in preparation for clinical trials.[40][41] The rigorous, evidence-based approach outlined in this guide is crucial for de-risking the drug development process and increasing the likelihood of success for novel neuroprotective therapies in the clinic.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Piperazin-1-yl)isoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 1-(Piperazin-1-yl)isoquinoline (CAS No. 126653-00-7). Developed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a procedural framework grounded in scientific causality and regulatory compliance. Adherence to these protocols is critical for ensuring personnel safety, protecting the environment, and maintaining institutional compliance.

Hazard Identification and Risk Assessment

This compound is a heterocyclic organic compound utilized in medicinal chemistry and pharmaceutical development, particularly in anticancer and neurological research.[1][2] While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, a robust hazard assessment can be constructed by analyzing its constituent moieties: the piperazine ring and the isoquinoline core.

The piperazine group is known to be a potential sensitizer and can cause severe skin burns, eye damage, and allergic reactions.[3][4] The isoquinoline structure, while generally less aggressive, can cause skin and eye irritation.[5] Therefore, this compound must be handled as a hazardous substance, with the primary risks being dermal and ocular irritation or damage, and potential respiratory irritation.[6][7][8]

Causality Behind the Hazard Profile: The nucleophilic nitrogen atoms in the piperazine ring contribute to its basicity and reactivity, which can lead to corrosive effects on biological tissues. The aromatic isoquinoline system, while more stable, presents the typical hazards associated with complex organic molecules.

For quick reference, the key safety data is summarized below.

ParameterInformation
Chemical Name This compound
CAS Number 126653-00-7[1]
Molecular Formula C₁₃H₁₅N₃[9][10]
Appearance Brown solid[1][2]
Primary Hazards Expected to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3][5][6][7][8]
Incompatibilities Strong oxidizing agents, strong acids.[3][5]

Regulatory Framework: Understanding Your Responsibilities

The disposal of chemical waste is strictly regulated. In the United States, two primary federal bodies govern these procedures:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste management from its point of generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[11] As the generator of the waste, you are legally responsible for its safe and proper disposal, including its correct characterization and documentation.[11]

  • Occupational Safety and Health Administration (OSHA): OSHA sets and enforces standards to ensure safe and healthful working conditions.[12] This includes mandating safety programs, emergency plans, and specific training for all personnel who handle hazardous materials, as detailed in the Hazardous Waste Operations and Emergency Response (HAZWOPER) standards.[13][14]

It is crucial to recognize that state and local regulations may be more stringent than federal mandates.[15] Always consult your institution's Environmental Health & Safety (EHS) department to ensure full compliance with all applicable rules.

Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Proper disposal begins with safe handling and waste minimization. The following PPE and handling protocols are mandatory when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[4]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][5] In the absence of a fume hood, a NIOSH-approved respirator with appropriate cartridges may be required; consult your EHS office for guidance.

Waste Segregation:

Proper segregation is a cornerstone of safe disposal. Never mix this compound waste with incompatible materials like strong acids or strong oxidizing agents, as this could trigger a hazardous reaction.[3][5] This waste stream should be collected separately in a dedicated container.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system to ensure that waste is managed safely and in compliance with regulatory standards.

Step 1: Waste Characterization Assume all waste containing this compound is hazardous. This includes the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions used for decontamination.

Step 2: Containerization

  • Select a waste container that is in good condition, compatible with the chemical (e.g., high-density polyethylene - HDPE), and has a secure, leak-proof lid.

  • The container must be kept closed at all times, except when actively adding waste. This is an EPA requirement to prevent the release of hazardous vapors.

Step 3: Labeling

  • Properly label the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Irritant," "Corrosive").

    • The date on which the first drop of waste was added (the "Accumulation Start Date").

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a larger tub or bin) is used to capture any potential leaks from the primary container.

Step 5: Final Disposal

  • Do not dispose of this chemical down the drain or in regular trash.[5] This is a direct violation of environmental regulations and can harm aquatic ecosystems.

  • Arrange for pickup through your institution’s EHS department. They will contract with a licensed hazardous waste disposal company.

  • The standard and most appropriate disposal method for this type of organic compound is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[7][8]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 3, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading by enclosing it with an inert absorbent material such as vermiculite, sand, or a commercial spill kit absorbent.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

  • Report: Report the incident to your supervisor and your institution's EHS office.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

G A Waste Generated (this compound) B Hazard Assessment (Treat as Hazardous) A->B Characterize H Spill Occurs A->H C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Prepare D Segregate & Containerize (Dedicated, Labeled Container) C->D Handle E Store in SAA (Closed, Secondary Containment) D->E Accumulate F Arrange EHS Pickup for Licensed Disposal E->F Finalize G Final Disposal (High-Temperature Incineration) F->G Process I Execute Spill Protocol (Alert, Contain, Collect) H->I Respond I->D Contain Waste

Caption: Workflow for safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.